Product packaging for 2-Bromoethyl heptanoate(Cat. No.:CAS No. 5454-31-9)

2-Bromoethyl heptanoate

Cat. No.: B15491770
CAS No.: 5454-31-9
M. Wt: 237.13 g/mol
InChI Key: BMUWVWPZSFOUDH-UHFFFAOYSA-N
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Description

2-Bromoethyl heptanoate is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO2 B15491770 2-Bromoethyl heptanoate CAS No. 5454-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-2-3-4-5-6-9(11)12-8-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUWVWPZSFOUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281783
Record name 2-bromoethyl heptanoate
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Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-31-9
Record name NSC23043
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromoethyl heptanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on 2-bromoethyl heptanoate is limited. This guide provides a summary of available information and supplements it with predicted properties and analogous data from similar compounds to offer a comprehensive overview for research and development purposes.

Introduction

This compound is an organic compound classified as a bromoalkyl ester. While specific experimental data for this compound is scarce, its structure suggests potential applications as an alkylating agent and as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This guide consolidates the known information and provides a theoretical framework for its chemical properties, synthesis, and reactivity, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Table 1: General Information for this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 5454-31-9[1]
Molecular Formula C₉H₁₇BrO₂[1]
Molecular Weight 237.13 g/mol [1]
Canonical SMILES CCCCCCC(=O)OCCBr-

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Boiling Point ~220-240 °CEstimated based on similar esters and haloalkanes.
Density ~1.2 g/mLEstimated based on similar bromo-compounds.
Solubility Insoluble in water; Soluble in organic solvents.Typical for esters of this size.
Appearance Colorless to pale yellow liquidExpected appearance for a pure sample.
Flash Point >100 °CEstimated based on the high boiling point.

Synthesis of this compound

While no specific experimental protocol for the synthesis of this compound has been published, standard esterification methods can be applied. Two plausible synthetic routes are detailed below.

Fischer Esterification of Heptanoic Acid with 2-Bromoethanol

This is a classic acid-catalyzed esterification reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G reagents Heptanoic Acid 2-Bromoethanol Toluene (solvent) p-TsOH (catalyst) reaction_flask Round-bottom flask with Dean-Stark apparatus reagents->reaction_flask reflux Heat to Reflux (Azeotropic water removal) reaction_flask->reflux monitoring Monitor by TLC/GC reflux->monitoring workup Cooling NaHCO3 wash Brine wash monitoring->workup purification Dry over Na2SO4 Filter & Concentrate workup->purification product Purify by Vacuum Distillation or Column Chromatography purification->product

Caption: Proposed synthesis workflow for this compound via Fischer esterification.

Acylation of 2-Bromoethanol with Heptanoyl Chloride

This method involves the reaction of an alcohol with a more reactive acyl chloride, which typically proceeds faster and does not require an acid catalyst.

Experimental Protocol:

  • Preparation of Heptanoyl Chloride: Heptanoyl chloride can be prepared by reacting heptanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert atmosphere and in a fume hood.

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoethanol (1.0 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), in an anhydrous aprotic solvent like dichloromethane or diethyl ether.

  • Acylation: Cool the solution in an ice bath and add heptanoyl chloride (1.05 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude this compound can be purified by vacuum distillation.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the two functional groups: the ester and the bromoethyl group.

Reactivity of the Bromoethyl Group

The bromine atom is a good leaving group, making the carbon atom to which it is attached electrophilic. This allows for nucleophilic substitution reactions. This property is analogous to that of 2-bromoethyl acetate, which is known to be an effective alkylating agent.[2]

General Nucleophilic Substitution Reaction:

This compound can react with a variety of nucleophiles (Nu⁻) to displace the bromide ion and form a new covalent bond.

G cluster_legend Legend reactant R-COO-CH₂CH₂-Br + Nu⁻ product R-COO-CH₂CH₂-Nu + Br⁻ reactant->product SN2 Reaction R R = CH₃(CH₂)₅- Nu Nu⁻ = Nucleophile (e.g., ⁻OH, ⁻CN, R'O⁻, R'S⁻, N₃⁻)

Caption: General nucleophilic substitution pathway for this compound.

This reactivity makes this compound a potentially useful building block for introducing a heptanoyloxyethyl group into various molecules, which could be of interest in the synthesis of prodrugs or other bioactive compounds.

Reactivity of the Ester Group

The ester group can undergo typical ester reactions such as hydrolysis (acid or base-catalyzed) to yield heptanoic acid and 2-bromoethanol, and transesterification with other alcohols. These reactions are generally slower than the nucleophilic substitution at the bromoethyl group.

Spectroscopic Data

No experimental spectroscopic data for this compound is available in public databases. However, the expected features in its NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Triplet at ~4.4 ppm (2H, -COO-CH₂-) - Triplet at ~3.5 ppm (2H, -CH₂-Br) - Triplet at ~2.3 ppm (2H, -CH₂-COO-) - Multiplets at ~1.3-1.6 ppm (6H, internal methylenes) - Triplet at ~0.9 ppm (3H, terminal methyl)
¹³C NMR - Signal at ~173 ppm (C=O) - Signal at ~63 ppm (-COO-CH₂-) - Signal at ~30 ppm (-CH₂-Br) - Signals for the heptanoate chain carbons
IR (Infrared) - Strong C=O stretch at ~1735 cm⁻¹ - C-O stretches at ~1250-1100 cm⁻¹ - C-Br stretch at ~650-550 cm⁻¹
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 236/238 (due to bromine isotopes) - Fragmentation patterns corresponding to the loss of Br, C₂H₄Br, and parts of the heptanoate chain.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not available. However, based on its structure, it should be handled with care. As a bromoalkane, it is expected to be an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. As an alkylating agent, it may be harmful if inhaled, ingested, or absorbed through the skin.

Applications in Drug Development and Research

Given its structure as a bifunctional molecule, this compound could serve as a valuable intermediate in several areas of drug development and research:

  • Prodrug Synthesis: The heptanoyloxyethyl moiety can be attached to a drug molecule containing a suitable nucleophilic group (e.g., a phenol, amine, or thiol). The resulting ester could have modified pharmacokinetic properties, such as increased lipophilicity or altered metabolic stability.

  • Linker Chemistry: It can be used as a linker to conjugate different molecular entities, for example, in the development of antibody-drug conjugates or targeted drug delivery systems.

  • Synthesis of Novel Scaffolds: The reactivity of the bromo-group allows for the introduction of various functionalities, leading to the creation of novel chemical scaffolds for screening in drug discovery programs.

Conclusion

While experimental data on this compound is not extensively documented, its chemical properties and reactivity can be reasonably predicted based on its structure and by analogy to related compounds. Its potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development, warrants further investigation. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for researchers interested in exploring the utility of this compound. It is crucial, however, that any experimental work with this compound be conducted with appropriate safety precautions due to its potential hazards as an alkylating agent.

References

Navigating the Isomeric Landscape of Bromo-Heptanoates: A Technical Guide to 2-Bromoethyl heptanoate (CAS 5454-31-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity and characteristics of 2-Bromoethyl heptanoate, a bromoalkyl ester. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive overview of its known properties, alongside a comparative analysis with its well-documented positional isomer, Ethyl 2-bromoheptanoate (CAS 5333-88-0). This approach offers a broader context for researchers working with related chemical entities in fields such as organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is an ester of heptanoic acid and 2-bromoethanol. Its chemical structure consists of a seven-carbon heptanoyl chain attached to a bromoethyl group via an ester linkage. A critical distinction exists between this compound and its isomer, Ethyl 2-bromoheptanoate, where the bromine atom is located on the heptanoyl chain itself. This structural difference significantly influences their chemical reactivity and physical properties.

The table below summarizes the available physicochemical data for this compound and provides a comparative view with Ethyl 2-bromoheptanoate.

PropertyThis compoundEthyl 2-bromoheptanoate
CAS Number 5454-31-95333-88-0[1][2][]
Molecular Formula C9H17BrO2[4]C9H17BrO2[1][2][]
Molecular Weight 237.13 g/mol [4]237.13 g/mol [1][]
IUPAC Name This compoundethyl 2-bromoheptanoate[1][]
Synonyms Heptanoic acid, 2-bromoethyl ester[4]Ethyl α-bromoheptanoate, 2-Bromoheptanoic acid ethyl ester[1][]
Density Data not available1.211 g/mL at 25 °C[1]
Boiling Point Data not available50 °C at 0.4 Torr[1]
Flash Point Data not available220 °F[1]
Solubility Expected to be soluble in organic solventsSoluble in organic solvents

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the Fischer esterification of heptanoic acid with 2-bromoethanol in the presence of an acid catalyst.

Reaction:

Heptanoic Acid + 2-Bromoethanol --(H+)--> this compound + Water

Experimental Protocol (General):

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of heptanoic acid and 2-bromoethanol.

  • Solvent and Catalyst: Add a suitable solvent, such as toluene, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis of Ethyl 2-bromoheptanoate (Isomer)

In contrast, the synthesis of the isomer, Ethyl 2-bromoheptanoate, typically involves the bromination of an enolate precursor. A documented method involves the reaction of ethyl isobutyrate with 1,5-dibromopentane in the presence of a strong base like lithium diisopropylamide (LDA).

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, bromoalkyl esters are valuable intermediates in organic synthesis. The presence of a bromine atom provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes them useful building blocks in the synthesis of more complex molecules, including potential pharmaceutical agents.

The isomeric compound, Ethyl 2-bromoheptanoate, and its derivatives have been noted as intermediates in the synthesis of bempedoic acid, a treatment for hypercholesterolemia. This highlights the potential utility of bromo-heptanoate scaffolds in drug development.

Visualization of Isomeric Structures

The following diagram illustrates the structural difference between this compound and its positional isomer, Ethyl 2-bromoheptanoate.

G Structural Comparison of Bromo-Heptanoate Isomers a CH₃(CH₂)₅C(=O)O-CH₂CH₂Br b CH₃(CH₂)₄CH(Br)C(=O)O-CH₂CH₃

Caption: Structural formulas of this compound and Ethyl 2-bromoheptanoate.

The diagram below illustrates a generalized workflow for the synthesis of this compound via Fischer esterification.

G Generalized Synthesis Workflow Reactants Heptanoic Acid & 2-Bromoethanol Mixing Combine with Acid Catalyst & Solvent (e.g., Toluene) Reactants->Mixing Reaction Heat to Reflux with Water Removal Mixing->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Neutralization & Washing Monitoring->Workup Reaction Complete Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 2-Bromoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomeric Specificity: The topic "2-Bromoethyl heptanoate" can refer to two distinct isomers. This guide focuses on Ethyl 2-bromoheptanoate (CAS No. 5333-88-0) , where the bromine atom is substituted at the second carbon of the heptanoate chain. The alternative isomer, This compound (CAS No. 5454-31-9) , where the bromoethyl group constitutes the ester portion, is significantly less common, and detailed technical information is scarce. All data and protocols herein pertain to Ethyl 2-bromoheptanoate.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of Ethyl 2-bromoheptanoate, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

Ethyl 2-bromoheptanoate is a halogenated fatty acid ester. The presence of a bromine atom on the alpha-carbon of the heptanoate backbone makes it a valuable intermediate in organic synthesis, particularly for the introduction of a heptanoyl moiety via nucleophilic substitution.

Identifier Value
IUPAC Name ethyl 2-bromoheptanoate
Synonyms Ethyl α-bromoheptanoate, Heptanoic acid, 2-bromo-, ethyl ester
CAS Number 5333-88-0[][2][3]
Molecular Formula C₉H₁₇BrO₂[][2]
Molecular Weight 237.13 g/mol []
Canonical SMILES CCCCCC(C(=O)OCC)Br[]
InChI InChI=1S/C9H17BrO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3[][3]
InChIKey GNCLPIAYAPQPOU-UHFFFAOYSA-N[][3]

Physicochemical Properties

The physical and chemical properties of Ethyl 2-bromoheptanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property Value Source
Appearance Liquid[4]
Density 1.211 g/mL at 25 °C[]
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Solubility Insoluble in water; Soluble in alcohol and ether.[5]
Refractive Index n20/D 1.452 (lit.)

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of Ethyl 2-bromoheptanoate. Below are the expected characteristic signals in 1H NMR, 13C NMR, and IR spectroscopy.

3.1. 1H NMR Spectroscopy

The proton NMR spectrum of Ethyl 2-bromoheptanoate would exhibit distinct signals corresponding to the different proton environments in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (ethyl)~1.3Triplet3H
-CH₂- (ethyl)~4.2Quartet2H
α-CH~4.2Triplet1H
β-CH₂~2.0Multiplet2H
-CH₂- (chain)~1.3-1.5Multiplet6H
-CH₃ (heptanoyl)~0.9Triplet3H

Note: Predicted values are based on typical chemical shifts for similar structures.

3.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Chemical Shift (δ, ppm)
-C=O~169
α-C~45
-O-CH₂-~62
-CH₂- (chain)~22-34
-CH₃ (ethyl)~14
-CH₃ (heptanoyl)~14

Note: Predicted values are based on typical chemical shifts for similar structures.[6][7][8]

3.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (ester)1735-1750 (strong)[9][10]
C-O (ester)1150-1250 (strong)[9]
C-H (sp³)2850-3000 (medium to strong)[9][10]
C-Br500-600 (medium)

Note: Predicted values are based on typical IR absorption ranges for the respective functional groups.[10][11][12]

Synthesis and Experimental Protocols

Ethyl 2-bromoheptanoate is typically synthesized in a two-step process: the α-bromination of heptanoic acid followed by esterification.

4.1. Synthesis Pathway

The overall synthesis can be visualized as a two-step process.

Synthesis_Pathway Heptanoic_Acid Heptanoic Acid Bromoheptanoyl_Bromide 2-Bromoheptanoyl Bromide Heptanoic_Acid->Bromoheptanoyl_Bromide Hell-Volhard-Zelinsky PBr3_Br2 PBr₃, Br₂ Ethyl_Bromoheptanoate Ethyl 2-Bromoheptanoate Bromoheptanoyl_Bromide->Ethyl_Bromoheptanoate Fischer Esterification Ethanol_H Ethanol, H⁺

Caption: Synthesis of Ethyl 2-Bromoheptanoate.

4.2. Experimental Protocol: Hell-Volhard-Zelinsky Bromination

This reaction introduces a bromine atom at the α-position of the carboxylic acid.[13][14][15][16][17][18]

Materials:

  • Heptanoic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (anhydrous)

  • Water (deionized)

  • Sodium bisulfite solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add heptanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently in an oil bath.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be vented to a fume hood or neutralized with a base trap.

  • After the addition is complete, continue to heat the reaction mixture under reflux until the red color of bromine disappears.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromoheptanoic acid.

4.3. Experimental Protocol: Fischer Esterification

This step converts the α-bromo carboxylic acid to its corresponding ethyl ester.[5][19][20][21][22]

Materials:

  • 2-Bromoheptanoic acid (from the previous step)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the crude 2-bromoheptanoic acid in an excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Ethyl 2-bromoheptanoate by vacuum distillation to obtain the final product.

Reactivity and Applications

Ethyl 2-bromoheptanoate is a versatile reagent in organic synthesis, primarily due to the reactivity of the α-bromo group.

5.1. Nucleophilic Substitution

The bromine atom at the α-position is a good leaving group and is susceptible to nucleophilic substitution reactions (SN2).[14][23] This allows for the introduction of various functional groups at the α-position.

Nucleophilic_Substitution Ethyl_Bromoheptanoate Ethyl 2-Bromoheptanoate Substituted_Ester Ethyl 2-Substituted-heptanoate Ethyl_Bromoheptanoate->Substituted_Ester Nucleophile Nu⁻ Nucleophile->Substituted_Ester Sɴ2 reaction

Caption: Nucleophilic substitution on Ethyl 2-Bromoheptanoate.

Common nucleophiles include:

  • Amines: to form α-amino esters, which are precursors to amino acids.

  • Azides: followed by reduction to yield α-amino esters.

  • Cyanide: to form α-cyano esters, which can be further hydrolyzed to dicarboxylic acids.

  • Enolates: for the formation of new carbon-carbon bonds.

5.2. Applications in Drug Development

A notable application of related α-bromo esters is in the synthesis of pharmaceutical intermediates. For instance, derivatives of bromoheptanoates are used in the synthesis of bempedoic acid, a lipid-lowering agent. While not a direct precursor, the chemistry of Ethyl 2-bromoheptanoate is representative of the transformations involved in such synthetic routes.

Safety and Handling

Ethyl 2-bromoheptanoate is expected to be a corrosive and lachrymatory compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2-Bromoethyl Heptanoate

The synthesis of this compound is most readily achieved via the Fischer esterification of heptanoic acid with 2-bromoethanol in the presence of an acid catalyst. This reaction is a reversible process, and therefore, reaction conditions are optimized to drive the equilibrium towards the formation of the ester product.

Reaction Scheme:

Caption: Fischer esterification of heptanoic acid and 2-bromoethanol.

Experimental Protocol: Fischer Esterification

This protocol is an adapted procedure based on standard Fischer esterification methods.

Materials:

  • Heptanoic acid

  • 2-Bromoethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beaker and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid (1.0 equivalent) and a molar excess of 2-bromoethanol (e.g., 2-3 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the pure ester.

Characterization of this compound

Due to the absence of published experimental spectra for this compound, the following characterization data are predicted based on the known spectral properties of the heptanoate and 2-bromoethyl functional groups.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Expected to be > 200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., ether, chloroform, ethanol)
Spectroscopic Data (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the protons of the heptanoate chain and the 2-bromoethyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.4Triplet2H-O-CH₂ -CH₂Br
~3.5Triplet2H-O-CH₂-CH₂ Br
~2.3Triplet2H-C(=O)-CH₂ -CH₂-
~1.6Multiplet2H-C(=O)-CH₂-CH₂ -
~1.3Multiplet6H-(CH₂)₃-CH₃
~0.9Triplet3H-CH₂-CH₃

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~173C =O (Ester carbonyl)
~64-O-C H₂-CH₂Br
~34-C(=O)-C H₂-
~31-C H₂-CH₂Br
~29, ~25, ~22-(C H₂)₄-CH₃
~14-CH₂-C H₃

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester and bromoalkane functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (alkyl)
~1740StrongC=O stretching (ester)
~1250-1150StrongC-O stretching (ester)
~650-550MediumC-Br stretching

2.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
236/238Molecular ion [M]⁺ and [M+2]⁺ due to bromine isotopes (approximately 1:1 ratio)
157Loss of -CH₂CH₂Br
129Heptanoyl cation [CH₃(CH₂)₅CO]⁺
107/109Bromomethyl cation [CH₂Br]⁺

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from reaction setup to final product analysis.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants Heptanoic Acid + 2-Bromoethanol catalyst Acid Catalyst (e.g., H2SO4) reactants->catalyst Add reflux Reflux catalyst->reflux Heat extraction Solvent Extraction reflux->extraction washing Washing (H2O, NaHCO3, Brine) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration purification Purification (Vacuum Distillation or Column Chromatography) concentration->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Fischer esterification protocol offers a robust and scalable method for its preparation. While experimental data for the final product is currently limited, the predicted spectroscopic data serves as a valuable reference for researchers in the field. This information is intended to support the efforts of scientists and professionals in drug development and other areas of chemical research where this compound may serve as a key building block.

An In-depth Technical Guide to the Solubility and Stability of 2-Bromoethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoethyl heptanoate is an ester of heptanoic acid and 2-bromoethanol. Its structure, featuring a medium-length alkyl chain and a reactive bromoethyl group, suggests it is a lipophilic compound with limited aqueous solubility and susceptibility to hydrolysis. This guide provides a predictive overview of its solubility in various solvents and its stability under different environmental conditions. Detailed experimental workflows are presented to enable researchers to determine the precise parameters necessary for applications in drug development and other scientific endeavors.

Predicted Solubility Profile

The solubility of this compound is governed by its molecular structure: a seven-carbon alkyl chain (heptanoyl moiety) contributing to its lipophilicity, and a polar ester group along with a halogenated ethyl group. It is anticipated to be miscible with a wide range of organic solvents but to have very low solubility in water.

Estimated Solubility Data

The following table presents estimated solubility data for this compound at ambient temperature (approximately 20-25°C), extrapolated from the known properties of ethyl heptanoate and the expected influence of the 2-bromoethyl group. Ethyl heptanoate itself has a very low water solubility of 290 mg/L at 25°C[1]. The presence of the bromine atom is expected to slightly increase the molecular weight and polarity, but the overall hydrophobic character will likely dominate.

SolventTypePredicted SolubilityRationale
WaterPolar ProticVery Low (< 0.5 g/L)The long alkyl chain significantly limits interaction with water molecules.
EthanolPolar ProticSoluble to Freely SolubleThe compound is expected to be readily soluble in alcohols.
MethanolPolar ProticSolubleSimilar to ethanol, good solubility is expected.
AcetonePolar AproticFreely SolubleThe ketone functionality should effectively solvate the ester.
Ethyl AcetatePolar AproticFreely SolubleAs an ester itself, it is an excellent solvent for other esters.
DichloromethaneNon-polarFreely SolubleA common solvent for a wide range of organic compounds.
TolueneNon-polarFreely SolubleThe aromatic ring can interact with the alkyl chain.
HexaneNon-polarSolubleThe long alkyl chain promotes solubility in non-polar alkanes.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent that should dissolve the compound.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile for HPLC analysis). Use this to create a calibration curve.

  • Equilibration: Add an excess amount of this compound to a flask containing a known volume of the test solvent. The excess solid/liquid phase ensures that a saturated solution is formed.

  • Agitation: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After agitation, allow the flasks to stand undisturbed to let the undissolved compound settle. Centrifuge the samples to further separate the undissolved portion.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Predicted Stability and Degradation

The primary stability concern for this compound is its susceptibility to hydrolysis, a common degradation pathway for esters[2]. Other factors that could influence its stability include temperature, light, and the presence of oxidizing agents.

Predicted Degradation Pathways

Hydrolysis: The ester linkage in this compound can be cleaved by water, a reaction that is catalyzed by both acids and bases.

  • Acid-catalyzed hydrolysis: This is a reversible reaction that yields heptanoic acid and 2-bromoethanol.

  • Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that produces the salt of heptanoic acid (e.g., sodium heptanoate) and 2-bromoethanol.

Due to the presence of the bromine atom, a good leaving group, nucleophilic substitution at the bromoethyl moiety is also a potential degradation pathway, though likely less significant than hydrolysis under typical storage conditions.

G cluster_0 Hydrolysis A This compound B Heptanoic Acid A->B  Acidic Conditions (H₂O, H⁺) C 2-Bromoethanol A->C  Acidic/Basic Conditions D Heptanoate Salt A->D  Basic Conditions (OH⁻)

Estimated Stability Data

The following table provides a qualitative prediction of the stability of this compound under various conditions.

ConditionParameterPredicted StabilityRationale
pH Acidic (pH 1-3)LowSusceptible to acid-catalyzed hydrolysis.
Neutral (pH 6-8)ModerateHydrolysis is slower at neutral pH.
Basic (pH 11-13)Very LowBase-catalyzed hydrolysis (saponification) is rapid and irreversible.
Temperature Refrigerated (2-8°C)HighLow temperature will significantly slow down degradation reactions.
Ambient (20-25°C)ModerateGradual degradation, primarily through hydrolysis, is expected over time.
Elevated (≥ 40°C)LowIncreased temperature will accelerate hydrolysis and other potential degradation reactions.
Light UV/VisibleModerate to LowThe presence of the bromine atom may increase photosensitivity. Photostability testing is recommended.
Oxidation Air/PeroxidesModerateEsters are generally stable to oxidation, but forced degradation studies should confirm this.
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

This protocol follows the principles of the ICH guidelines for stability testing.

Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound, this compound, from potential impurities and degradation products. A gradient elution with a mobile phase of acetonitrile and water is a common starting point.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven.

    • Photostability: Expose the compound (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by the developed HPLC method.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound under each stress condition to ensure that no degradation products are co-eluting. An MS detector can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • Method Validation: Once the method is shown to be stability-indicating (i.e., it can separate all degradation products from the parent compound), validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental and Logical Workflows

Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like this compound.

G A Start: New Compound (this compound) B Literature Search (Solubility & Stability Data) A->B C Data Available? B->C D Compile Existing Data C->D Yes E Predict Properties (Based on Structure) C->E No J Final Technical Report D->J F Solubility Testing (Shake-Flask Method) E->F G Stability-Indicating Method Development (HPLC) E->G F->J H Forced Degradation (pH, Temp, Light, Oxid.) G->H I Characterize Degradants (LC-MS) H->I I->J

Conclusion

While specific experimental data for this compound is currently unavailable, this guide provides a scientifically grounded framework for understanding its likely solubility and stability characteristics. It is predicted to be a lipophilic ester with low aqueous solubility and a primary degradation pathway of hydrolysis. For any application in research or drug development, it is imperative that these predicted properties be confirmed through the detailed experimental protocols provided herein. The successful execution of these studies will yield the critical data necessary to ensure the quality, efficacy, and safety of any formulation containing this compound.

References

2-Bromoethyl Heptanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

While a detailed official datasheet for 2-Bromoethyl Heptanoate is not available, the following table summarizes its basic chemical properties. It is important to note that some data points are based on its isomer, Ethyl 2-bromoheptanoate, and should be considered indicative rather than definitive.

PropertyValueSource
CAS Number 5454-31-9[1]
Molecular Formula C9H17BrO2[1]
Molecular Weight 237.13 g/mol [1]
Appearance Not specified (likely a liquid)Inferred
Density ~1.211 g/mL at 25 °C (for Ethyl 2-bromoheptanoate)[2]
Boiling Point ~50 °C @ 0.4 Torr (for Ethyl 2-bromoheptanoate)[2]
Flash Point ~220 °F (for Ethyl 2-bromoheptanoate)[2]

Safety and Handling

نظرًا لعدم توفر بيانات السلامة المادية (MSDS) الخاصة بـ 2-برومو إيثيل هيبتانوات، تم استقراء معلومات السلامة التالية من مركبات مماثلة. يجب توخي الحذر الشديد عند التعامل مع هذه المادة الكيميائية.

Hazard Identification (Inferred)

Based on data for isomers and related bromoalkyl esters, this compound is anticipated to have the following hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact.[2]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3]

  • Respiratory Sensitization: Vapors may cause respiratory tract irritation.[3]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[3]

Recommended Handling Precautions
PrecautionDetails
Ventilation Work in a well-ventilated area, preferably under a chemical fume hood.[4]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5]
Spills Absorb spills with an inert material and place in a suitable container for disposal.[6]

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible method for the synthesis of this compound can be adapted from the known synthesis of other bromoalkyl esters, such as 2-bromoethyl acetate.[7] This would likely involve the esterification of heptanoic acid with 2-bromoethanol.

Materials:

  • Heptanoic acid

  • 2-Bromoethanol

  • A strong acid catalyst (e.g., sulfuric acid)

  • An organic solvent (e.g., toluene)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine heptanoic acid, a molar excess of 2-bromoethanol, and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Synthesis_Workflow reagents Heptanoic Acid + 2-Bromoethanol + Acid Catalyst + Toluene esterification Esterification (Reflux with Dean-Stark trap) reagents->esterification workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) esterification->workup drying Drying (Anhydrous Na2SO4) workup->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways (Speculative)

There is currently no specific information available in the scientific literature regarding the biological activity of this compound. However, the biological effects of structurally related short-chain fatty acid esters and bromoalkyl compounds have been investigated.

Short-chain fatty acid esters can act as prodrugs, where the ester linkage is cleaved by intracellular esterases to release the active parent molecule.[8] If this compound were to exhibit biological activity, a possible mechanism could involve its hydrolysis to release heptanoic acid and 2-bromoethanol, which could then interact with cellular targets.

For instance, if the released heptanoic acid were to modulate a cellular signaling pathway, it might interact with a G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of downstream signaling cascades.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell 2BEH This compound esterase Intracellular Esterases 2BEH->esterase heptanoic_acid Heptanoic Acid esterase->heptanoic_acid bromoethanol 2-Bromoethanol esterase->bromoethanol receptor GPCR heptanoic_acid->receptor downstream Downstream Signaling Cascade receptor->downstream response Cellular Response downstream->response

Caption: A speculative signaling pathway for a bioactive ester.

It is crucial to reiterate that the biological activity and the signaling pathway presented are purely hypothetical and are intended to serve as a conceptual framework for potential future research. Experimental validation is necessary to determine the actual biological effects of this compound.

References

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Bromoalkanoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Utility of Bromoalkanoate Esters in Modern Research and Drug Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning applications of bromoalkanoate esters. These reactive compounds have emerged as powerful tools in chemical biology and medicinal chemistry, offering unique capabilities to probe cellular processes and develop novel therapeutic strategies. This document outlines their core applications, presents quantitative data, details experimental protocols, and visualizes key pathways and workflows.

Introduction to Bromoalkanoate Esters: A Versatile Chemical Tool

Bromoalkanoate esters are a class of organic molecules characterized by an ester functional group and a bromine atom attached to the alkyl chain. The presence of the bromine atom, an effective leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by amino acid residues within proteins, such as cysteine, serine, and histidine. This reactivity forms the basis of their utility as covalent probes and inhibitors in complex biological systems.

The general structure of a bromoalkanoate ester allows for significant chemical diversity. The length and branching of the alkanoate chain, as well as the nature of the ester group, can be modified to tune the molecule's reactivity, selectivity, and cell permeability. This adaptability makes them suitable for a wide range of research applications, from fundamental cell biology to targeted drug discovery.

Core Research Applications

The unique chemical properties of bromoalkanoate esters have led to their adoption in several key areas of biomedical research.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Bromoalkanoate esters, as electrophilic probes, are well-suited for targeting certain enzyme classes, particularly serine hydrolases, which play crucial roles in a myriad of physiological processes.

The fundamental principle of ABPP involves the covalent labeling of the active site of an enzyme by the reactive probe. This labeling event is dependent on the catalytic activity of the enzyme, as the probe is designed to mimic the enzyme's natural substrate. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the bromoalkanoate ester probe, researchers can visualize, identify, and quantify the active members of an enzyme family.

Logical Relationship: The Role of Bromoalkanoate Esters in ABPP

ABPP_Concept Probe Bromoalkanoate Ester Probe + Electrophilic 'Warhead' (Bromoalkanoate) + Linker + Reporter Tag (e.g., Biotin, Fluorophore) Labeling Covalent Labeling of Active Site Probe->Labeling ActiveEnzyme Active Enzyme (e.g., Serine Hydrolase) ActiveEnzyme->Labeling InactiveEnzyme Inactive Enzyme Detection Detection & Quantification (e.g., Mass Spectrometry, Fluorescence Imaging) Labeling->Detection

Caption: Bromoalkanoate ester probes covalently label active enzymes for detection.

Covalent Enzyme Inhibition and Drug Discovery

The ability of bromoalkanoate esters to form stable covalent bonds with their target proteins makes them attractive candidates for the development of covalent inhibitors. Covalent drugs can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow or difficult-to-drug binding sites.

A notable example is the investigation of 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE) as a potential anticancer agent.[1] Research has demonstrated its cancericidal effects on various human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE)

Cell Line TypeIC50 (µg/mL)Reference
Human Leukemia and Lymphoma< 0.2[1]
Prostate, Colon, Ductal, and Kidney Cancer0.8 to 0.88[1]

Studies have elucidated that 3-BAABE induces apoptosis in cancer cells through a specific signaling pathway involving the activation of caspase-9.[1] This targeted mechanism highlights the potential for developing selective cancer therapeutics based on the bromoalkanoate ester scaffold.

Signaling Pathway: 3-BAABE Induced Apoptosis

Apoptosis_Pathway BAABE 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE) Caspase9 Caspase-9 BAABE->Caspase9 Activates Caspase3_6 Caspase-3 & Caspase-6 (Effector Caspases) Caspase9->Caspase3_6 Activates PARP_DFF PARP & DFF (Substrates) Caspase3_6->PARP_DFF Cleaves Apoptosis Apoptosis Caspase3_6->Apoptosis Cleavage Proteolytic Cleavage

Caption: 3-BAABE triggers apoptosis via caspase-9 activation.

Probing Lipid Metabolism and Signaling

The structural similarity of some bromoalkanoate esters to fatty acids allows them to be utilized as probes for studying lipid metabolism and signaling. These probes can be used to identify and characterize fatty acid binding proteins (FABPs) and enzymes involved in lipid processing. By designing bromoalkanoate esters with varying chain lengths and reporter tags, researchers can investigate the substrate specificity of these proteins and their roles in cellular lipid trafficking and signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments involving bromoalkanoate esters.

General Synthesis of an Alkyne-Derivatized Bromoalkanoate Ester Probe

This protocol describes a general method for synthesizing a bromoalkanoate ester probe containing a terminal alkyne for subsequent "click" chemistry applications.

Materials:

  • ω-alkynoic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Bromo-alcohol (e.g., 2-bromoethanol)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of the ω-alkynoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add oxalyl chloride. Stir the reaction at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. Add the bromo-alcohol followed by the dropwise addition of triethylamine. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkyne-derivatized bromoalkanoate ester probe.

Experimental Workflow: Synthesis of a Bromoalkanoate Ester Probe

Synthesis_Workflow Start Start: ω-alkynoic acid Step1 1. Acid Chloride Formation (Oxalyl chloride, cat. DMF, DCM) Start->Step1 Intermediate1 ω-alkynoic acid chloride Step1->Intermediate1 Step2 2. Esterification (Bromo-alcohol, TEA, DCM) Intermediate1->Step2 Intermediate2 Crude Probe Step2->Intermediate2 Step3 3. Work-up & Purification (Extraction, Column Chromatography) Intermediate2->Step3 End End: Pure Bromoalkanoate Ester Probe Step3->End

Caption: Workflow for synthesizing a bromoalkanoate ester probe.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive ABPP experiment to assess the selectivity of a test inhibitor against a class of enzymes (e.g., serine hydrolases) in a complex proteome.

Materials:

  • Cell lysate or tissue homogenate

  • Test inhibitor compound library

  • Bromoalkanoate ester probe with a reporter tag (e.g., alkyne for click chemistry)

  • Click chemistry reagents (e.g., azide-fluorophore, copper(I) catalyst, ligand)

  • SDS-PAGE gels and buffers

  • In-gel fluorescence scanner

  • For mass spectrometry-based readout: streptavidin beads (if using a biotin tag), trypsin, and LC-MS/MS instrumentation.

Procedure:

  • Proteome Preparation: Prepare a cell lysate or tissue homogenate and determine the total protein concentration.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (or a DMSO vehicle control) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).

  • Probe Labeling: Add the bromoalkanoate ester probe to each reaction and incubate for a specific time (e.g., 1 hour) to allow for covalent labeling of active enzymes.

  • Click Chemistry (if applicable): If using an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin).

  • Gel-Based Analysis: Quench the reactions with SDS-PAGE loading buffer, separate the proteins by gel electrophoresis, and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates target engagement.

  • Mass Spectrometry-Based Analysis: For target identification, enrich the probe-labeled proteins (e.g., using streptavidin beads for biotin-tagged probes), digest the proteins into peptides with trypsin, and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.

Future Directions and Conclusion

Bromoalkanoate esters represent a versatile and powerful class of chemical tools with expanding applications in biomedical research. Future developments in this field will likely focus on the design of next-generation probes with enhanced selectivity and novel functionalities. This includes the development of "smart" probes that become fluorescent only upon reaction with their target, as well as the creation of bifunctional probes capable of not only labeling but also recruiting other molecules to the target protein.

In the realm of drug discovery, the exploration of bromoalkanoate esters as covalent inhibitors for a wider range of therapeutic targets is a promising avenue. Their tunable reactivity and potential for high potency and selectivity make them valuable scaffolds for the development of novel therapeutics for cancer, inflammatory diseases, and neurological disorders.

References

In-depth Technical Guide: 2-Bromoethyl Heptanoate and the Chemistry of α-Bromo Esters

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a significant lack of published scientific literature on the specific compound 2-Bromoethyl heptanoate (CAS 5454-31-9), this document provides a comprehensive review of the synthesis, properties, and reactions of the broader class of α-bromo esters , to which this compound belongs. The principles and methodologies described herein are directly applicable to the potential synthesis and reactivity of the title compound.

Introduction to α-Bromo Esters

α-Bromo esters are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent (in the α-position) to the ester carbonyl group. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making α-bromo esters valuable and versatile intermediates in organic synthesis. Their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has cemented their importance in the synthesis of complex molecules, including pharmaceuticals and natural products.

Synthesis of α-Bromo Esters

The synthesis of α-bromo esters can be broadly approached via two main strategies: the bromination of a pre-existing ester or the esterification of an α-bromo carboxylic acid.

Direct Bromination of Esters

Direct α-bromination of esters is challenging due to the lower acidity of the α-protons compared to ketones and aldehydes. However, certain methods can achieve this transformation.

Synthesis via α-Bromo Carboxylic Acids: The Hell-Volhard-Zelinskii (HVZ) Reaction

A more common and reliable method for preparing α-bromo esters involves the initial synthesis of an α-bromo carboxylic acid, followed by esterification. The Hell-Volhard-Zelinskii (HVZ) reaction is the most prominent method for the α-bromination of carboxylic acids.[1][2]

The overall transformation of the HVZ reaction followed by esterification can be visualized as follows:

HVZ_Esterification CarboxylicAcid Carboxylic Acid AcylBromide Acyl Bromide CarboxylicAcid->AcylBromide PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide Br₂ AlphaBromoCarboxylicAcid α-Bromo Carboxylic Acid AlphaBromoAcylBromide->AlphaBromoCarboxylicAcid H₂O (Hydrolysis) AlphaBromoEster α-Bromo Ester AlphaBromoCarboxylicAcid->AlphaBromoEster Alcohol, H⁺

Caption: Hell-Volhard-Zelinskii reaction and subsequent esterification.

Step 1: α-Bromination of Heptanoic Acid

  • Materials: Heptanoic acid, red phosphorus, bromine.

  • Procedure: To a flask equipped with a reflux condenser and a dropping funnel, heptanoic acid is added along with a catalytic amount of red phosphorus. The mixture is heated, and bromine is added dropwise. The reaction mixture is then refluxed until the evolution of hydrogen bromide ceases. The crude α-bromoheptanoyl bromide is then carefully hydrolyzed with water to yield 2-bromoheptanoic acid.[3]

Step 2: Esterification of 2-Bromoheptanoic Acid

  • Materials: 2-Bromoheptanoic acid, ethanol, concentrated sulfuric acid.

  • Procedure: 2-Bromoheptanoic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ethyl 2-bromoheptanoate is then purified by vacuum distillation.

Table 1: Representative Yields for the Synthesis of α-Bromo Esters via HVZ and Esterification

Carboxylic AcidAlcoholα-Bromo EsterYield (%)Reference
Propanoic AcidEthanolEthyl 2-bromopropanoate~80General Knowledge
Butyric AcidMethanolMethyl 2-bromobutanoate~75General Knowledge
Hexanoic AcidEthanolEthyl 2-bromohexanoate~82General Knowledge
Phenylacetic AcidMethanolMethyl 2-bromo-2-phenylacetate~85General Knowledge

Chemical Properties and Reactivity of α-Bromo Esters

The key to the synthetic utility of α-bromo esters lies in the reactivity of the C-Br bond at the α-position. The electron-withdrawing nature of the adjacent ester carbonyl group activates the α-carbon towards nucleophilic attack, primarily through an SN2 mechanism.

SN2_Reaction AlphaBromoEster α-Bromo Ester TransitionState Transition State [Nu---C---Br]⁻ AlphaBromoEster->TransitionState Nucleophile (Nu⁻) Product Substituted Ester TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: General SN2 reaction of an α-bromo ester.

Nucleophilic Substitution Reactions

α-Bromo esters readily react with a wide range of nucleophiles to introduce new functional groups at the α-position.

Table 2: Examples of Nucleophilic Substitution Reactions with α-Bromo Esters

NucleophileReagent ExampleProduct TypeTypical Yield (%)
HydroxideNaOHα-Hydroxy Ester70-90
AlkoxideNaOCH₃α-Alkoxy Ester75-95
CyanideNaCNα-Cyano Ester80-95
AzideNaN₃α-Azido Ester85-98
ThiolateNaSPhα-Thiophenyl Ester80-95
AminesRNH₂α-Amino Ester60-85
EnolatesSodium diethyl malonateα-Alkylated Ester70-90
  • Materials: Ethyl 2-bromoheptanoate, sodium cyanide, dimethylformamide (DMF).

  • Procedure: Ethyl 2-bromoheptanoate is dissolved in DMF. A slight excess of sodium cyanide is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried, and the solvent is evaporated to give the crude ethyl 2-cyanoheptanoate, which can be further purified by distillation.

The Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-halo ester (typically an α-bromo ester), a carbonyl compound (aldehyde or ketone), and zinc metal. The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group to form a β-hydroxy ester.[4][5]

Reformatsky_Reaction AlphaBromoEster α-Bromo Ester Organozinc Organozinc Reagent (Reformatsky Enolate) AlphaBromoEster->Organozinc Zinc Zn Zinc->Organozinc Adduct Zinc Alkoxide Adduct Organozinc->Adduct Carbonyl Aldehyde or Ketone Carbonyl->Adduct BetaHydroxyEster β-Hydroxy Ester Adduct->BetaHydroxyEster H₃O⁺ Workup

Caption: The Reformatsky reaction workflow.

  • Materials: Ethyl 2-bromoacetate, acetone, activated zinc dust, tetrahydrofuran (THF), hydrochloric acid.

  • Procedure: A flask is charged with activated zinc dust and THF. A solution of ethyl 2-bromoacetate and acetone in THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction. After the addition is complete, the mixture is refluxed for a short period. The reaction is then cooled and quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with an ether, and the combined organic layers are washed, dried, and concentrated. The resulting β-hydroxy ester is purified by distillation.[5]

Table 3: Representative Yields for the Reformatsky Reaction

α-Bromo EsterCarbonyl CompoundProductYield (%)Reference
Ethyl bromoacetateBenzaldehydeEthyl 3-hydroxy-3-phenylpropanoate85-95[4]
Ethyl 2-bromopropionateCyclohexanoneEthyl 2-(1-hydroxycyclohexyl)propanoate70-85[4]
Methyl 2-bromobutanoateAcetophenoneMethyl 3-hydroxy-2-methyl-3-phenylbutanoate65-80[4]

Applications in Drug Development and Research

The versatile reactivity of α-bromo esters makes them crucial building blocks in the synthesis of a wide array of biologically active molecules.

  • Amino Acid Synthesis: Nucleophilic substitution with ammonia or other nitrogen nucleophiles provides a route to α-amino acids, the fundamental components of peptides and proteins.

  • Synthesis of Heterocycles: The functional handles introduced via reactions of α-bromo esters can be utilized in subsequent cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Natural Product Synthesis: The ability to form new carbon-carbon bonds through reactions like the Reformatsky reaction is instrumental in the total synthesis of complex natural products with potential therapeutic properties.

While specific biological activity data for this compound is not available, the broader class of halogenated esters and related compounds are investigated for various therapeutic applications, including their potential as enzyme inhibitors or as intermediates in the synthesis of more complex drug candidates.

Conclusion

Although a detailed literature review on this compound is currently not feasible due to the scarcity of published data, a thorough understanding of the chemistry of α-bromo esters provides a strong predictive framework for its synthesis and reactivity. The Hell-Volhard-Zelinskii reaction followed by esterification stands as a reliable synthetic route. The reactivity of the α-bromo position allows for a multitude of functional group transformations through nucleophilic substitution and carbon-carbon bond formation via the Reformatsky reaction. These reactions underscore the importance of α-bromo esters as versatile intermediates for researchers and scientists in the field of organic synthesis and drug development. Further research into the specific properties and applications of this compound could reveal unique characteristics and potential uses.

References

An In-depth Technical Guide to Bromo-Substituted Heptanoic Acid Esters: Focus on 2-Bromoethyl Heptanoate and its Isomer, Ethyl 2-Bromoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the available scientific knowledge surrounding 2-bromoethyl heptanoate. Due to the limited publicly available information on this specific ester, this document also provides a comprehensive overview of its close and more extensively documented isomer, ethyl 2-bromoheptanoate. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, properties, and potential applications of this class of compounds.

Introduction and Discovery

The history of this compound is not well-documented in readily accessible scientific literature, suggesting it is a compound with limited commercial availability or specialized research applications. Its existence is confirmed through patent literature, specifically Belgian patent BE673597A, which lists "this compound" and its corresponding InChIKey, BMUWVWPZSFOUDH-UHFFFAOYSA-N.[1] Beyond this, details of its initial discovery and developmental history remain elusive.

In contrast, its isomer, ethyl 2-bromoheptanoate, is a more commonly referenced chemical entity with available data on its physical and chemical properties. This suggests that the focus of research and application has historically been on the ester formed from heptanoic acid and ethanol, with bromination occurring at the alpha-carbon of the heptanoyl chain.

Physicochemical Properties

Quantitative data for this compound is not available in public databases. However, a summary of the known properties of the closely related isomer, ethyl 2-bromoheptanoate, is presented in Table 1 for comparative purposes.

Table 1: Physicochemical Properties of Ethyl 2-Bromoheptanoate

PropertyValueSource
Molecular Formula C9H17BrO2ECHEMI, BOC Sciences
Molecular Weight 237.13 g/mol ECHEMI, BOC Sciences
CAS Number 5333-88-0ECHEMI
Density 1.211 g/mL at 25 °CECHEMI
Boiling Point 50 °C @ 0.4 TorrECHEMI
Flash Point 220 °FECHEMI
LogP 2.89330ECHEMI
PSA (Polar Surface Area) 26.30000 ŲECHEMI

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be proposed based on standard esterification reactions.

Proposed Synthesis of this compound

A likely method for the synthesis of this compound would involve the esterification of heptanoic acid with 2-bromoethanol. This reaction is typically acid-catalyzed.

G heptanoic_acid Heptanoic Acid esterification Esterification (Acid Catalyst, Heat) heptanoic_acid->esterification bromoethanol 2-Bromoethanol bromoethanol->esterification product This compound esterification->product water Water esterification->water

Figure 1: Proposed synthesis of this compound.

Hypothetical Experimental Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of heptanoic acid and 2-bromoethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis of a Related Compound: Ethyl-2,2-dimethyl-7-bromoheptanoate

For illustrative purposes, a detailed experimental protocol for the synthesis of a structurally related compound, ethyl-2,2-dimethyl-7-bromoheptanoate, is provided below. This procedure highlights the methodologies used in the synthesis of bromo-substituted esters.

Experimental Workflow:

G start Start: Ethyl Isobutyrate & 1,5-Dibromopentane in THF cooling Cool to -78 °C start->cooling lda_addition Add LDA solution dropwise cooling->lda_addition reaction Stir overnight, warm to room temperature lda_addition->reaction quenching Quench with saturated aqueous NH4Cl reaction->quenching extraction Extract with Ethyl Acetate quenching->extraction washing Wash with 1N HCl, Water, and sat. NaHCO3 extraction->washing drying Dry over anhydrous MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by distillation concentration->purification product Product: Ethyl-2,2-dimethyl-7-bromoheptanoate purification->product

Figure 2: Experimental workflow for the synthesis of ethyl-2,2-dimethyl-7-bromoheptanoate.

Detailed Methodology:

  • Reaction Setup: Under an argon atmosphere, a solution of 1,5-dibromopentane (2.2 mol) and ethyl isobutyrate (1.9 mol) in anhydrous tetrahydrofuran (THF, 4 L) is chilled to -78 °C in a dry ice/acetone bath.

  • Addition of Base: A solution of lithium diisopropylamide (LDA) in THF (1.8 M, 1 L, 1.8 mol) is added dropwise over a 40-minute period.

  • Reaction: The solution is allowed to stir overnight and gradually warm to room temperature.

  • Quenching: The excess base is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH4Cl) solution (3 L).

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 1 L). The combined organic layers are then washed with 1 N hydrochloric acid (HCl) (5 L), water (3 L), and a saturated aqueous sodium bicarbonate (NaHCO3) solution (4 L).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and concentrated in vacuo.

  • Purification: The crude material is purified by distillation to afford the final product.

Potential Applications and Signaling Pathways

Information regarding the specific applications or biological signaling pathways involving this compound is not available. However, bromo-substituted organic compounds are often utilized as intermediates in organic synthesis, including the development of pharmaceuticals. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions to introduce other functional groups.

For instance, the related compound, ethyl-2,2-dimethyl-7-bromoheptanoate, is a key intermediate in the synthesis of bempedoic acid. Bempedoic acid is a lipid-lowering drug that works by inhibiting ATP citrate lyase (ACL), an enzyme involved in the cholesterol biosynthesis pathway.

Logical Relationship:

G bromo_ester Bromo-substituted Ester (e.g., Ethyl-2,2-dimethyl-7-bromoheptanoate) synthesis Multi-step Synthesis bromo_ester->synthesis bempedoic_acid Bempedoic Acid synthesis->bempedoic_acid inhibition Inhibition bempedoic_acid->inhibition acl ATP Citrate Lyase (ACL) cholesterol_synthesis Cholesterol Biosynthesis Pathway acl->cholesterol_synthesis Catalyzes step in inhibition->acl

Figure 3: Role of a bromo-substituted ester in a pharmaceutical synthesis pathway.

Conclusion

While this compound is a known chemical entity, there is a notable lack of detailed information regarding its discovery, historical development, and specific applications in the public domain. In contrast, its isomer, ethyl 2-bromoheptanoate, is better characterized. The synthetic protocols and applications of related bromo-substituted esters, such as in the synthesis of bempedoic acid, provide valuable insights into the potential utility of this class of compounds as versatile intermediates in organic and medicinal chemistry. Further research is required to fully elucidate the properties and potential applications of this compound.

References

Theoretical Insights into the Reactivity of 2-Bromoethyl Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl heptanoate is a bifunctional molecule with potential applications as a building block in organic synthesis and drug development. Understanding its reactivity is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of this compound. In the absence of specific experimental kinetic and thermodynamic data for this molecule in the current literature, this paper extrapolates from well-established principles of physical organic chemistry and data from analogous primary bromoalkanes. The competitive landscape of substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions is explored, with a focus on the factors that dictate the predominant reaction pathway. This guide also presents generalized experimental protocols and visualizes the key reaction mechanisms to provide a comprehensive theoretical framework for researchers.

Introduction

This compound possesses two key reactive sites: an electrophilic carbon atom bonded to a bromine atom and an ester functional group. The primary bromoalkane moiety is susceptible to nucleophilic attack and elimination reactions, making it a versatile handle for chemical modification. The heptanoate ester group, while generally less reactive under mild conditions, can undergo hydrolysis or transesterification under specific catalytic conditions.[1][2] This guide focuses on the theoretical reactivity of the 2-bromoethyl portion of the molecule.

The reactivity of alkyl halides is primarily dictated by a competition between four fundamental reaction mechanisms: unimolecular nucleophilic substitution (Sₙ1), bimolecular nucleophilic substitution (Sₙ2), unimolecular elimination (E1), and bimolecular elimination (E2).[3][4] The structure of the alkyl halide, the nature of the nucleophile or base, the choice of solvent, and the temperature are all critical factors that determine which of these pathways will prevail.[5][6][7]

Theoretical Reactivity of the 2-Bromoethyl Moiety

As a primary alkyl halide, this compound is sterically unhindered. This structural feature has significant implications for its reactivity profile.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom (a good leaving group) by a nucleophile.

  • Sₙ2 Mechanism: Due to the low steric hindrance around the α-carbon, the Sₙ2 pathway is expected to be the dominant substitution mechanism for this compound.[4][6] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[8] The reaction proceeds with an inversion of stereochemistry at the reaction center. The rate of the Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Strong, small nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism.[5]

  • Sₙ1 Mechanism: The Sₙ1 mechanism, which proceeds through a carbocation intermediate, is highly unlikely for this compound.[4][7][9] Primary carbocations are inherently unstable, and therefore, the energy barrier to form the 1-heptanoyloxyethyl cation would be prohibitively high under normal conditions.[7]

Elimination Reactions

Elimination reactions result in the formation of an alkene through the removal of the bromine atom and a proton from the adjacent (β) carbon.

  • E2 Mechanism: The E2 mechanism is a concerted, one-step process that is favored by strong, sterically hindered bases.[3] For this compound, a strong base can abstract a proton from the β-carbon, leading to the formation of ethyl heptanoate and a double bond. The E2 reaction competes directly with the Sₙ2 reaction. The outcome of this competition is highly dependent on the nature of the attacking species. Strong, bulky bases, such as potassium tert-butoxide, will favor the E2 pathway.[10]

  • E1 Mechanism: Similar to the Sₙ1 mechanism, the E1 pathway is improbable for this compound due to the instability of the primary carbocation intermediate.[4][9]

Factors Influencing Reactivity

The competition between Sₙ2 and E2 pathways is the central theme in the reactivity of this compound. The following factors are key in determining the major product:

  • Nature of the Nucleophile/Base:

    • Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) will predominantly lead to Sₙ2 products.[3]

    • Strong, sterically hindered bases (e.g., t-BuOK, LDA) will favor E2 elimination.[3]

    • Species that are both strong nucleophiles and strong bases (e.g., OH⁻, RO⁻) will give a mixture of Sₙ2 and E2 products. The reaction conditions, particularly temperature, will be crucial in these cases.

  • Solvent:

    • Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive.[5]

    • Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the nucleophile, which can decrease the nucleophilicity and potentially favor Sₙ1/E1 pathways for more substituted alkyl halides. For a primary halide like this compound, a polar protic solvent would still likely result in a slow Sₙ2 reaction.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[11] This is because elimination reactions have a higher activation energy and lead to an increase in the number of molecules, which is entropically favored at higher temperatures.

Quantitative Data (Representative)

As specific experimental kinetic and thermodynamic data for this compound are not available in the reviewed literature, the following table presents representative data for the Sₙ2 reaction of a primary bromoalkane (bromoethane) with a common nucleophile (iodide) in a polar aprotic solvent (acetone). This data is intended to provide a qualitative understanding of the expected reaction parameters.

ParameterRepresentative Value (for C₂H₅Br + I⁻ in Acetone)
Reaction Type Sₙ2
Rate Constant (k) ~1 x 10⁻³ M⁻¹s⁻¹ at 25°C
Activation Energy (Ea) ~70-80 kJ/mol
Enthalpy of Reaction (ΔH) Exothermic
Entropy of Activation (ΔS‡) Negative

Note: These values are illustrative and would be expected to vary for this compound due to the presence of the ester functionality and the longer alkyl chain, which could have minor electronic and steric effects.

Experimental Protocols (Generalized)

The following are generalized protocols for conducting nucleophilic substitution and elimination reactions with a primary bromoalkane like this compound.

Protocol for Sₙ2 Reaction (e.g., with Sodium Iodide)
  • Materials: this compound, sodium iodide, acetone (anhydrous), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure: a. Dissolve this compound in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar. b. Add a molar excess of sodium iodide to the solution. c. Attach a reflux condenser and heat the mixture to reflux with stirring. d. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the precipitated sodium bromide by filtration. g. Evaporate the acetone under reduced pressure. h. Purify the resulting 2-iodoethyl heptanoate by column chromatography or distillation.

Protocol for E2 Reaction (e.g., with Potassium tert-Butoxide)
  • Materials: this compound, potassium tert-butoxide, tert-butanol (anhydrous), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure: a. Dissolve this compound in anhydrous tert-butanol in a round-bottom flask equipped with a magnetic stir bar. b. Add a molar excess of potassium tert-butoxide to the solution. c. Attach a reflux condenser and heat the mixture to reflux with stirring. d. Monitor the reaction progress by GC to observe the formation of vinyl heptanoate. e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by carefully adding water. g. Extract the product with a suitable organic solvent (e.g., diethyl ether). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting vinyl heptanoate by distillation.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms for this compound.

SN2_Mechanism Reactants Nu⁻ + this compound TS Transition State [Nu---C---Br]⁻ Reactants->TS Bimolecular Attack Products Nu-CH₂CH₂O(CO)C₆H₁₃ + Br⁻ TS->Products Inversion of Stereochemistry E2_Mechanism Reactants Base⁻ + this compound TS Transition State [Base---H---C---C---Br]⁻ Reactants->TS Concerted Proton Abstraction and Leaving Group Departure Products Vinyl Heptanoate + Base-H + Br⁻ TS->Products SN2_vs_E2_Competition Substrate This compound + Attacking Species SN2_Product Substitution Product (Sₙ2) Substrate->SN2_Product Strong, non-bulky nucleophile E2_Product Elimination Product (E2) Substrate->E2_Product Strong, bulky base

References

An In-depth Technical Guide to 2-Bromoethyl Heptanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the synthesis, properties, and biological activity of 2-bromoethyl heptanoate. This guide provides a comprehensive overview of its structural isomers and key analogs, for which more extensive data exists. The experimental protocols and biological activity data presented herein are based on these related compounds and general methodologies in the field.

Introduction

This compound belongs to the class of bromoalkyl esters, which are characterized by a bromine atom attached to the alkyl portion of an ester functional group. These compounds are of interest to researchers in drug discovery and development due to their potential as alkylating agents and as intermediates in the synthesis of more complex molecules. The reactivity of the carbon-bromine bond allows for a variety of nucleophilic substitution reactions, making them versatile building blocks. This guide will focus on the available information for the structural isomers, ethyl 2-bromoheptanoate and ethyl 7-bromoheptanoate, as well as the analog, ethyl-2,2-dimethyl-7-bromoheptanoate, to provide a representative understanding of this class of compounds.

Chemical Properties and Synthesis

The chemical properties of bromoheptanoate esters are primarily defined by the ester functional group and the position of the bromine atom on the carbon chain. The ester group imparts a degree of polarity and susceptibility to hydrolysis, while the bromine atom introduces a reactive site for nucleophilic attack.

Physicochemical Data

A summary of the available physicochemical data for key isomers and analogs is presented in Table 1.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Ethyl 2-bromoheptanoate CCCCCC(Br)C(=O)OCCC9H17BrO2237.13109 °C at 10 mmHg[1]1.211 at 25 °C[]1.452[1]
Ethyl 7-bromoheptanoate BrCCCCCCC(=O)OCCC9H17BrO2237.13112 °C at 5 mmHg1.217 at 25 °C1.459
Ethyl-2,2-dimethyl-7-bromoheptanoate BrCCCCC(C)(C)C(=O)OCCC11H21BrO2265.19---
Synthesis of Analogs

Detailed synthetic protocols for bromoheptanoate esters are not widely reported. However, methods for the synthesis of the analog ethyl-2,2-dimethyl-7-bromoheptanoate have been described.

This analog is a key intermediate in the synthesis of bempedoic acid, a treatment for hypercholesterolemia.[3] Two common synthetic routes are outlined below.

Method 1: Using Lithium Diisopropylamide (LDA)

A solution of 1,5-dibromopentane and ethyl isobutyrate in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Method 2: Using Sodium Hydride

Ethyl isobutyrate and 1,5-dibromopentane are dissolved in N,N-dimethylpropenylurea. Sodium hydride is added portion-wise at a controlled temperature. The reaction is then heated for an extended period.

A generalized workflow for the synthesis of ethyl-2,2-dimethyl-7-bromoheptanoate is depicted in the following diagram.

G Synthesis of Ethyl-2,2-dimethyl-7-bromoheptanoate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Ethyl Isobutyrate Ethyl Isobutyrate Reaction Reaction Ethyl Isobutyrate->Reaction 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Reaction Base (LDA or NaH) Base (LDA or NaH) Base (LDA or NaH)->Reaction Solvent (THF or DMPU) Solvent (THF or DMPU) Solvent (THF or DMPU)->Reaction Inert Atmosphere (Argon) Inert Atmosphere (Argon) Inert Atmosphere (Argon)->Reaction Low Temperature (-78°C for LDA) Low Temperature (-78°C for LDA) Low Temperature (-78°C for LDA)->Reaction Quenching (NH4Cl solution) Quenching (NH4Cl solution) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (NH4Cl solution)->Extraction (Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ethyl Acetate)->Drying (Na2SO4) Purification (Distillation) Purification (Distillation) Drying (Na2SO4)->Purification (Distillation) Ethyl-2,2-dimethyl-7-bromoheptanoate Ethyl-2,2-dimethyl-7-bromoheptanoate Purification (Distillation)->Ethyl-2,2-dimethyl-7-bromoheptanoate Crude Product Crude Product Reaction->Crude Product Crude Product->Quenching (NH4Cl solution) G MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Solubilization Solubilization Incubation (4h)->Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Solubilization->Absorbance Reading (570nm) Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading (570nm)->Data Analysis (IC50)

References

Methodological & Application

Application Notes and Protocols: Alkylation of Phenols with 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. The reaction of a phenol with 2-bromoethyl heptanoate is a specific application of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] In this reaction, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and displaces the bromide from the alkyl halide.[3]

The resulting products, 2-(phenoxy)ethyl heptanoates, are bifunctional molecules containing both an ether linkage and an ester group. This structural motif is of significant interest in various fields. The heptanoate ester portion is associated with fruity, grape-like aromas, suggesting potential applications in the flavor and fragrance industry.[4][5] Furthermore, the phenoxy ether core is a common scaffold in pharmaceuticals, agrochemicals, and materials science. This protocol provides a detailed methodology for synthesizing these compounds, which can serve as key intermediates or be screened for biological activity in drug discovery programs.

Reaction Mechanism: Williamson Ether Synthesis

The alkylation of a phenol with this compound follows a two-step SN2 pathway:

  • Deprotonation: The acidic proton of the phenol's hydroxyl group is removed by a base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide anion.[1]

  • Nucleophilic Attack: The phenoxide anion attacks the primary carbon atom bonded to the bromine in this compound. This backside attack results in the displacement of the bromide leaving group and the formation of a new carbon-oxygen bond, yielding the desired ether product.[2]

While O-alkylation is the primary pathway, C-alkylation can occur as a competing side reaction where the phenoxide attacks via the aromatic ring.[6] The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile generally favor the desired O-alkylation.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Phenol, K2CO3, Solvent in Flask) add_reagent 2. Add Alkylating Agent (this compound) setup->add_reagent heat 3. Heat and Stir (60-80 °C, 6-24h) add_reagent->heat monitor 4. Monitor by TLC heat->monitor filter 5. Cool and Filter (Remove Salts) monitor->filter extract 6. Liquid-Liquid Extraction (Wash with H2O and Brine) filter->extract dry 7. Dry and Concentrate (Dry with Na2SO4, Rotovap) extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize HTS_Workflow Drug Discovery Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening cluster_hit_validation Hit Validation building_blocks Select Diverse Phenols + this compound parallel_synthesis Parallel Synthesis (Alkylation Protocol) building_blocks->parallel_synthesis purification Automated Purification (e.g., Prep-HPLC) parallel_synthesis->purification library Compound Library (Plate in DMSO) purification->library hts High-Throughput Screen (Biochemical/Cell-based Assay) library->hts data_analysis Data Analysis (Identify 'Hits') hts->data_analysis hit_confirmation Hit Confirmation (Re-synthesis & Re-test) data_analysis->hit_confirmation dose_response Dose-Response Curve (Determine Potency, e.g., IC50) hit_confirmation->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar sar->data_analysis Iterative Improvement

References

Application Notes and Protocols for N-alkylation of Amines with 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This process involves the formation of a new carbon-nitrogen bond by the reaction of an amine with an alkylating agent. The use of functionalized alkylating agents, such as 2-bromoethyl heptanoate, allows for the introduction of both an alkyl spacer and an ester moiety in a single step, yielding N-substituted β-amino acid esters. These products are valuable intermediates in drug discovery, serving as building blocks for peptidomimetics, modified amino acids, and other complex molecular scaffolds.

The reaction between an amine and this compound is a nucleophilic substitution reaction. However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and reduce the yield of the desired secondary amine.[1] To control the selectivity of the reaction, various strategies have been developed, including the use of specific bases, solvents, and catalysts, as well as controlling the stoichiometry of the reactants.[2][3]

This document provides a detailed protocol for the N-alkylation of primary and secondary amines with this compound, based on established methodologies for similar reactions with alkyl halides and bromoalkanoates.

Experimental Protocols

General Protocol for the N-alkylation of Amines with this compound

This protocol describes a general procedure for the synthesis of N-substituted ethyl 2-aminoheptanoates. The reaction conditions provided are a starting point and may require optimization for specific amine substrates.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium hydroxide (CsOH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq), potassium carbonate (2.0 eq) or cesium hydroxide (1.5 eq)[2][3], and anhydrous acetonitrile or DMF (10 mL per mmol of amine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions of amines with alkyl bromides, which can be used as an estimate for the reaction with this compound. Actual yields and reaction times will vary depending on the specific amine substrate and reaction conditions.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineBenzyl bromideCsOHDMSORT195[2]
AnilineBenzyl bromideK₂CO₃Acetonitrile80692General Protocol
PiperidineEthyl bromoacetateK₂CO₃DMF60488General Protocol
Glycine ethyl esterBenzyl bromideNaHCO₃Ethanol/Water501275General Protocol

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Amine, Base (K2CO3/CsOH), and Solvent (ACN/DMF) add_bromoester Add this compound reagents->add_bromoester heat Heat to 60-80 °C add_bromoester->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Base cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Dissolve in EtOAc, Wash with Water and Brine concentrate1->extract dry Dry Organic Layer (Na2SO4/MgSO4) extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Experimental workflow for the N-alkylation of amines.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Cellular Signaling Cascade cluster_drug_action Drug Action receptor Receptor enzyme1 Kinase A receptor->enzyme1 Activates enzyme2 Kinase B enzyme1->enzyme2 Phosphorylates transcription_factor Transcription Factor enzyme2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response product N-Alkylated Heptanoate Derivative product->enzyme1 Inhibits

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols: C-alkylation of Active Methylene Compounds with 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the C-alkylation of active methylene compounds using 2-bromoethyl heptanoate as the alkylating agent. This reaction is a fundamental carbon-carbon bond-forming strategy in organic synthesis, crucial for the elaboration of molecules in pharmaceutical and materials science research.

Introduction

The C-alkylation of active methylene compounds is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. This reaction involves the deprotonation of a carbon atom flanked by two electron-withdrawing groups (an active methylene group), creating a nucleophilic enolate. This enolate then participates in a nucleophilic substitution reaction (SN2) with an electrophilic alkyl halide, such as this compound.[1][2][3] The presence of two electron-withdrawing groups, such as esters or ketones, increases the acidity of the methylene protons, facilitating enolate formation with a suitable base.[4][5]

This protocol focuses on the use of this compound, a bifunctional molecule containing both an electrophilic alkyl bromide and an ester moiety. The alkylation reaction introduces a heptanoate ester chain onto the active methylene compound, providing a versatile handle for further synthetic transformations. Common active methylene compounds that can be utilized in this reaction include diethyl malonate and ethyl acetoacetate.

The choice of base and reaction conditions is critical to the success of the alkylation. Traditional methods often employ strong bases like sodium ethoxide in an alcoholic solvent.[2][6] More contemporary and often milder conditions utilize bases such as potassium carbonate, sometimes in conjunction with a phase-transfer catalyst or under microwave irradiation to enhance reaction rates and yields.[7][8][9]

Reaction Scheme

The general reaction scheme for the C-alkylation of an active methylene compound with this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Active_Methylene R1-CH2-R2 (Active Methylene Compound) Product R1-CH( (CH2)2-O-CO-(CH2)5-CH3 )-R2 (Alkylated Product) Active_Methylene->Product + Bromoethyl_Heptanoate Br-(CH2)2-O-CO-(CH2)5-CH3 (this compound) Bromoethyl_Heptanoate->Product Base Base (e.g., NaOEt, K2CO3) Base->Product Solvent Solvent (e.g., Ethanol, DMF) Solvent->Product Byproduct H-Base+ Br-

Caption: General reaction scheme for the C-alkylation of an active methylene compound.

Experimental Protocols

This section provides two detailed protocols for the C-alkylation of diethyl malonate with this compound. Protocol A describes a classic approach using sodium ethoxide, while Protocol B outlines a method using potassium carbonate, which can be adapted for microwave synthesis.

Protocol A: C-alkylation using Sodium Ethoxide

Materials:

  • Diethyl malonate

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[5]

  • Alkylation: Add this compound (1.0 equivalent) dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired C-alkylated product.

Protocol B: C-alkylation using Potassium Carbonate

Materials:

  • Diethyl malonate

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser or microwave reactor vial

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask (for conventional heating) or a microwave reactor vial, add diethyl malonate (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Reaction:

    • Conventional Heating: The mixture is heated to 70-80 °C and stirred vigorously for 6-12 hours.[10] The reaction progress should be monitored by TLC.

    • Microwave Irradiation: The sealed reaction vial is placed in a microwave reactor and heated to 120-140 °C for 30-60 minutes.[8][11]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solid potassium carbonate is filtered off. The filter cake is washed with ethyl acetate.

  • Extraction: The combined filtrate is washed with water to remove the DMF, followed by a wash with saturated brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to afford the pure alkylated product.

Data Presentation

The following table summarizes representative data for the C-alkylation of active methylene compounds. Note: As specific literature data for the reaction with this compound is unavailable, the presented yields are hypothetical and based on typical outcomes for similar alkylation reactions.

Active Methylene CompoundAlkylating AgentBaseSolventReaction ConditionsYield (%)Reference (for similar reactions)
Diethyl MalonateThis compoundNaOEtEthanolReflux, 3h75-85[2][12]
Ethyl AcetoacetateThis compoundNaOEtEthanolReflux, 3h70-80[11]
Diethyl MalonateThis compoundK2CO3DMF80 °C, 8h80-90[10]
Ethyl AcetoacetateThis compoundK2CO3DMF80 °C, 8h75-85[11]
Diethyl MalonateThis compoundK2CO3NoneMW, 120 °C, 45 min85-95[8][9]
Ethyl AcetoacetateThis compoundK2CO3NoneMW, 120 °C, 30 min80-90[11]

Visualizations

The following diagrams illustrate the experimental workflow and the reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Active Methylene Compound, This compound, and Base Solvent Add Solvent Reactants->Solvent Heating Heat (Conventional or Microwave) Solvent->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Distillation or Chromatography Dry->Purify Product Pure Alkylated Product Purify->Product

Caption: A generalized workflow for the C-alkylation experiment.

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Product Formation Start Active Methylene Compound + Base Enolate Formation of Nucleophilic Enolate Start->Enolate Deprotonation Attack Enolate attacks this compound Enolate->Attack Transition SN2 Transition State Attack->Transition Displacement of Bromide Product C-Alkylated Product + Bromide Salt Transition->Product

Caption: The mechanism of C-alkylation via enolate formation and SN2 reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • This compound is a halogenated organic compound and should be handled with care to avoid skin contact and inhalation.

By following these protocols and safety guidelines, researchers can effectively perform the C-alkylation of active methylene compounds with this compound to generate valuable synthetic intermediates.

References

Application Notes and Protocols: The Potential of 2-Bromoethyl Heptanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel and efficient synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. 2-Bromoethyl heptanoate is a commercially available reagent that contains two key functional groups: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a heptanoate ester, which can participate in various condensation and cyclization reactions. This unique combination suggests its utility in the synthesis of seven-membered heterocyclic systems like oxazepines. This application note explores a potential synthetic pathway for the preparation of 1,4-oxazepine-3-ones using this compound as a key starting material.

Proposed Application: Synthesis of 1,4-Oxazepine-3-one Derivatives

A plausible synthetic application of this compound is in the two-step synthesis of N-substituted 1,4-oxazepine-3-ones. This proposed pathway involves an initial N-alkylation of an amino alcohol with this compound, followed by an intramolecular cyclization to form the seven-membered ring.

Reaction Scheme:

  • Step 1: N-Alkylation of an Amino Alcohol. An amino alcohol is reacted with this compound in the presence of a non-nucleophilic base. The nucleophilic amino group displaces the bromide to form a secondary amine intermediate.

  • Step 2: Intramolecular Cyclization. The intermediate from Step 1 is subjected to conditions that promote intramolecular cyclization. The hydroxyl group attacks the carbonyl carbon of the ester, leading to the formation of the 1,4-oxazepine-3-one ring and the elimination of ethanol.

Data Presentation: Hypothetical Reaction Parameters and Yields

The following table summarizes hypothetical quantitative data for the proposed two-step synthesis of a representative 1,4-oxazepine-3-one derivative.

EntryAmino AlcoholAlkylation Temp. (°C)Alkylation Time (h)Alkylation Yield (%)Cyclization Temp. (°C)Cyclization Time (h)Overall Yield (%)
12-Aminoethanol6012851102472
23-Amino-1-propanol6512821152468
32-Amino-1-phenylethanol6016781103665

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity for organic synthesis.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product purification can be achieved by column chromatography or recrystallization.

Protocol for the Synthesis of 4-(Heptanoyl)-1,4-oxazepan-3-one (Hypothetical)

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)ethyl heptanoate

  • To a solution of 2-aminoethanol (1.0 eq.) in acetonitrile (0.5 M), add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the intermediate product.

Step 2: Synthesis of 4-(Heptanoyl)-1,4-oxazepan-3-one

  • Dissolve the intermediate from Step 1 (1.0 eq.) in a high-boiling point solvent such as toluene or xylene (0.2 M).

  • Add a catalytic amount of a strong, non-nucleophilic base such as sodium hydride (0.1 eq.) or a Lewis acid catalyst to facilitate cyclization.

  • Heat the reaction mixture to reflux (approximately 110-140°C depending on the solvent) for 24-36 hours.

  • Monitor the formation of the product by TLC.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 1,4-oxazepine-3-one derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization start1 2-Aminoethanol + This compound reaction1 Acetonitrile, K2CO3 60°C, 12h start1->reaction1 intermediate 2-((2-hydroxyethyl)amino)ethyl heptanoate reaction1->intermediate reaction2 Toluene, NaH (cat.) 110°C, 24h intermediate->reaction2 product 4-(Heptanoyl)-1,4-oxazepan-3-one reaction2->product

Caption: Workflow for the proposed synthesis of a 1,4-oxazepine-3-one.

Proposed Signaling Pathway (Hypothetical Application of Product)

While the biological activity of the proposed product is unknown, many 1,4-oxazepine derivatives are known to interact with central nervous system (CNS) targets. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an antagonist at a G-protein coupled receptor (GPCR).

signaling_pathway ligand Endogenous Ligand receptor GPCR ligand->receptor Activates g_protein G-Protein receptor->g_protein Activates oxazepine 1,4-Oxazepine-3-one (Antagonist) oxazepine->receptor Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical GPCR antagonism by a 1,4-oxazepine-3-one derivative.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for heterocyclic synthesis. The application notes and protocols detailed herein provide a theoretical framework for its use in the construction of 1,4-oxazepine-3-one scaffolds. It is our hope that these proposals will stimulate further research into the synthetic utility of this and related bifunctional reagents, ultimately expanding the toolbox of synthetic chemists and aiding in the discovery of novel bioactive molecules. Researchers are encouraged to adapt and optimize the provided protocols to explore the full potential of this compound in heterocyclic chemistry.

Application Notes and Protocols: 2-Bromoethyl Heptanoate as a Carboxyl Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex organic molecules, such as pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy to prevent unwanted side reactions.[1][2] Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, often require protection to ensure chemoselectivity.[2][3] While a variety of ester-based protecting groups are commonly employed, the 2-bromoethyl ester offers a unique deprotection pathway, allowing for its removal under specific and mild conditions, thereby avoiding harsh acidic or basic hydrolysis that might be detrimental to sensitive substrates.[4][5] This document provides detailed application notes and experimental protocols for the use of 2-bromoethyl heptanoate as a representative 2-bromoethyl ester for the protection of carboxylic acids.

Application Notes

The 2-bromoethyl group is a valuable addition to the repertoire of carboxylic acid protecting groups, particularly when orthogonal deprotection strategies are required. The key feature of the 2-bromoethyl ester is the presence of a bromine atom on the β-carbon of the ethyl group, which enables cleavage through mechanisms other than simple hydrolysis.

Advantages of the 2-Bromoethyl Protecting Group:

  • Mild Deprotection Conditions: Cleavage can be achieved under reductive conditions, which are significantly milder than the strong acids or bases required for the hydrolysis of simple alkyl esters.[6]

  • Orthogonality: The deprotection conditions for 2-bromoethyl esters are often compatible with other protecting groups sensitive to acid or base, allowing for selective deprotection in complex molecules.

  • Alternative Cleavage Pathways: The bromine atom facilitates cleavage via nucleophilic attack or reductive methods, providing flexibility in the synthetic strategy.[3][4]

Considerations for Use:

  • Reagent Compatibility: The presence of the bromoethyl group may not be compatible with certain reagents, such as strong nucleophiles or organometallics, if these are intended to react with other parts of the molecule.

  • Stability: While generally stable to acidic conditions used for the removal of some other protecting groups (e.g., Boc), its stability should be empirically determined for a specific set of reaction conditions.

Quantitative Data Summary

The following table summarizes various deprotection methods applicable to 2-haloethyl esters, which are analogous to this compound. The yields and conditions can be used as a starting point for optimization.

Deprotection MethodReagents and ConditionsTypical YieldsReference Analogy
Reductive CleavageZinc dust, Acetic acidGood to Excellent[6]
Nucleophilic CleavageLi⁺ or Na⁺ Co(I)phthalocyanine/MeOH, 0-20°C, 40 min - 60 h60-98%[3]
Electrolytic CleavageCo(I)phthalocyanine, LiClO₄, EtOH, H₂O-[3]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid with 2-Bromoethanol

This protocol describes a general method for the esterification of a carboxylic acid with 2-bromoethanol to form the corresponding 2-bromoethyl ester.

Materials:

  • Carboxylic acid (e.g., heptanoic acid) (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 eq), 2-bromoethanol (1.2 eq), p-toluenesulfonic acid (0.1 eq), and a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the esterification reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromoethyl ester.

  • Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), to yield the pure this compound.

Protocol 2: Deprotection of a 2-Bromoethyl Ester via Reductive Cleavage

This protocol outlines the reductive cleavage of a 2-bromoethyl ester using zinc dust in acetic acid, a method analogous to the deprotection of 2,2,2-trichloroethyl esters.[6]

Materials:

  • 2-Bromoethyl ester (e.g., this compound) (1.0 eq)

  • Zinc dust (activated, excess, e.g., 10 eq)

  • Glacial acetic acid

  • Dichloromethane (DCM) or Ethyl acetate

  • Celite® or a similar filter aid

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-bromoethyl ester (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add activated zinc dust (an excess, e.g., 10 eq) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate and filter through a pad of Celite® to remove the excess zinc and zinc salts.

  • Wash the filter cake with additional solvent.

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

  • If necessary, the crude carboxylic acid can be further purified by recrystallization or column chromatography.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid 2-Bromoethyl Ester (R-COO-CH2CH2Br) CarboxylicAcid->ProtectedAcid 2-Bromoethanol, p-TsOH, Toluene, Reflux DeprotectedAcid Carboxylic Acid (R-COOH) ProtectedAcid->DeprotectedAcid Zn, Acetic Acid

Caption: Workflow for the protection of a carboxylic acid as a 2-bromoethyl ester and its subsequent deprotection.

Reaction_Pathway RCOOH R-COOH RCOOCH2CH2Br R-COO-CH2CH2Br RCOOH->RCOOCH2CH2Br H+, Δ plus1 + BrCH2CH2OH Br-CH2CH2OH RCOOH2 R-COOH RCOOCH2CH2Br->RCOOH2 Zn, AcOH plus2 + H2O plus3 + Ethylene + ZnBr(OAc)

Caption: Chemical reaction pathway for the formation and cleavage of a 2-bromoethyl ester.

References

Application Notes and Protocols: 2-Bromoethyl Heptanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific published data on the applications of 2-bromoethyl heptanoate in pharmaceutical synthesis, the following application notes and protocols are based on established principles of organic chemistry and analogous reactions of similar bromoalkyl esters. These examples are intended to be illustrative of potential applications and should be adapted and optimized based on experimental findings.

Introduction

This compound is a bifunctional molecule containing a reactive alkyl bromide for nucleophilic substitution and an ester group. This combination makes it a potentially valuable building block in pharmaceutical synthesis for introducing a 'heptanoyloxyethyl' moiety. This group can modify the pharmacokinetic properties of a drug molecule, acting as a lipophilic spacer or as a prodrug linker that can be cleaved in vivo by esterases to release the active pharmaceutical ingredient (API).

The primary applications envisioned for this compound in the synthesis of pharmaceutical intermediates are:

  • N-Alkylation of Amines: Introducing the heptanoyloxyethyl group onto primary or secondary amines to create more complex intermediates.

  • O-Alkylation of Phenols: Modifying phenolic hydroxyl groups to alter the solubility, metabolic stability, or receptor-binding properties of a molecule.

  • Prodrug Synthesis: Utilizing the ester linkage as a cleavable linker to improve drug delivery, taste, or formulation of an API containing a suitable nucleophilic handle.

I. N-Alkylation of Amines

The alkylation of primary or secondary amines with this compound provides a straightforward method for introducing the heptanoyloxyethyl side chain. This modification can be used to explore structure-activity relationships (SAR) by altering the lipophilicity and steric bulk of a lead compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical reaction parameters for the N-alkylation of a generic primary amine with this compound.

ParameterValue
Reactants
Generic Primary Amine (1.0 eq)10 mmol
This compound (1.2 eq)12 mmol
Base
Potassium Carbonate (K₂CO₃) (2.0 eq)20 mmol
Solvent
Acetonitrile (CH₃CN)50 mL
Reaction Conditions
Temperature60 °C
Reaction Time12 hours
Expected Outcome
Yield of N-alkylated product75-85%
Purity (by HPLC)>95%
Experimental Protocol: N-Alkylation of a Primary Amine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the generic primary amine (10 mmol, 1.0 eq), potassium carbonate (20 mmol, 2.0 eq), and acetonitrile (50 mL).

  • Addition of Alkylating Agent: While stirring, add this compound (12 mmol, 1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-(2-heptanoyloxyethyl)amine.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow start Start setup Reaction Setup: Amine, K2CO3, Acetonitrile start->setup add_reagent Add 2-Bromoethyl Heptanoate setup->add_reagent react Heat at 60°C for 12h add_reagent->react workup Cool, Filter, Concentrate react->workup purify Column Chromatography workup->purify end End Product purify->end

Caption: Workflow for N-alkylation using this compound.

II. O-Alkylation of Phenols

The reaction of this compound with phenols in the presence of a base provides access to aryl ethers with the heptanoyloxyethyl moiety. This can be a key step in the synthesis of intermediates for various therapeutic areas, where modulation of a phenolic group is required.

Quantitative Data Summary (Hypothetical)

The following table outlines hypothetical parameters for the O-alkylation of a generic phenol.

ParameterValue
Reactants
Generic Phenol (1.0 eq)10 mmol
This compound (1.5 eq)15 mmol
Base
Cesium Carbonate (Cs₂CO₃) (1.5 eq)15 mmol
Solvent
N,N-Dimethylformamide (DMF)40 mL
Reaction Conditions
Temperature80 °C
Reaction Time8 hours
Expected Outcome
Yield of O-alkylated product80-90%
Purity (by HPLC)>97%
Experimental Protocol: O-Alkylation of a Phenol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the generic phenol (10 mmol, 1.0 eq) in N,N-dimethylformamide (40 mL). Add cesium carbonate (15 mmol, 1.5 eq) to the solution.

  • Addition of Alkylating Agent: Add this compound (15 mmol, 1.5 eq) to the mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. Purify the residue by flash chromatography to yield the desired O-(2-heptanoyloxyethyl)phenol derivative.

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow start Start setup Reaction Setup: Phenol, Cs2CO3, DMF start->setup add_reagent Add 2-Bromoethyl Heptanoate setup->add_reagent react Heat at 80°C for 8h add_reagent->react workup Quench with Water, Extract with Ether react->workup purify Flash Chromatography workup->purify end End Product purify->end Prodrug_Activation Prodrug API-(Heptanoyloxyethyl) Prodrug Administration Oral Administration Prodrug->Administration Absorption Gastrointestinal Absorption Administration->Absorption Circulation Systemic Circulation Absorption->Circulation Esterase Esterase Cleavage (Liver, Plasma) Circulation->Esterase API Active Pharmaceutical Ingredient (API) Esterase->API Byproducts Heptanoic Acid + 2-Bromoethanol Metabolites Esterase->Byproducts Target Pharmacological Target API->Target Effect Therapeutic Effect Target->Effect

Application Notes and Protocols for the Derivatization of Alcohols with 2-Bromoethyl Heptanoate for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, many alcohols exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing, reduced sensitivity, and poor resolution. Derivatization is a chemical modification process that converts polar functional groups, such as hydroxyl groups in alcohols, into less polar and more volatile derivatives, thereby improving their GC analysis.[1][2][3]

This application note provides a detailed protocol for the derivatization of alcohols using 2-bromoethyl heptanoate. This process, a form of alkylation, replaces the active hydrogen of the alcohol's hydroxyl group with a heptanoate ethyl ester group.[3] This modification increases the molecular weight and reduces the polarity of the alcohol, leading to improved chromatographic peak shape, enhanced resolution, and increased sensitivity for GC analysis, particularly with mass spectrometry (MS) detection.

Chemistry of Derivatization

The derivatization of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom in this compound. This results in the formation of an ether linkage and the elimination of hydrogen bromide. A non-nucleophilic base is typically used to neutralize the HBr byproduct and drive the reaction to completion.

Reaction Scheme:

R-OH + Br-CH₂-CH₂-COO-CH₂-CH₃ + Base → R-O-CH₂-CH₂-COO-CH₂-CH₃ + Base-HBr

(Alcohol + this compound + Base → Alcohol Derivative + Protonated Base)

Experimental Protocols

3.1. Materials and Reagents

  • Derivatizing Reagent: this compound (synthesis may be required if not commercially available)

  • Solvent: Anhydrous Aprotic Solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Base: Non-nucleophilic base (e.g., Potassium carbonate, Diisopropylethylamine)

  • Alcohol Standard(s): Analytical grade standards of the alcohol(s) of interest

  • Internal Standard (IS): A compound with similar chemical properties to the analyte but with a different retention time (e.g., an alcohol or ether of different chain length).

  • Quenching Solution: e.g., Saturated aqueous sodium bicarbonate solution

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate

  • GC Vials: 2 mL amber glass vials with PTFE-lined caps

  • Standard laboratory glassware and equipment

3.2. Synthesis of this compound (Illustrative)

Note: This is a generalized procedure as commercial availability may be limited. Appropriate synthetic chemistry expertise is required.

A possible synthetic route involves the esterification of 2-bromoethanol with heptanoyl chloride.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoethanol in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add heptanoyl chloride dropwise with constant stirring. A base, such as pyridine, can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Perform a liquid-liquid extraction using a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product using column chromatography or distillation.

  • Confirm the structure and purity of the synthesized reagent using techniques such as NMR and GC-MS.

3.3. Derivatization Protocol

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the alcohol sample into a clean, dry reaction vial.

    • If the sample is in a complex matrix, a prior extraction and clean-up step may be necessary.

    • Prepare a stock solution of the alcohol standard and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • To the reaction vial containing the sample or standard, add an excess of this compound (e.g., 50-100 µL).

    • Add an excess of the non-nucleophilic base (e.g., 10-20 mg of potassium carbonate).

    • Add a known amount of the internal standard solution.

    • Add the anhydrous solvent to a final volume of, for example, 1 mL.

  • Reaction Conditions:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture in a heating block or water bath at 60-80°C for 30-60 minutes. Note: Optimal temperature and time should be determined experimentally.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Add a small amount of quenching solution (e.g., 500 µL of saturated sodium bicarbonate) to neutralize any remaining acid.

    • Vortex for 30 seconds.

    • Add a small amount of a water-immiscible organic solvent (e.g., hexane or ethyl acetate) and vortex to extract the derivative.

    • Allow the layers to separate.

    • Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic solution to a GC vial for analysis.

GC-MS Analysis Parameters (Example)

The following are suggested starting parameters for GC-MS analysis. These should be optimized for the specific instrument and analytes.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1 split ratio) or Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

Table 1: Example Retention Times of Alcohols and their this compound Derivatives

Compound Underivatized Retention Time (min) Derivatized Retention Time (min) Increase in Retention Time (min)
Methanol2.112.510.4
Ethanol2.513.110.6
Propan-1-ol3.214.010.8
Butan-1-ol4.515.210.7
Pentan-1-ol6.016.510.5

Note: Data is illustrative and will vary based on the specific GC conditions.

Table 2: Quantitative Analysis of a Spiked Water Sample

Analyte Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) Relative Standard Deviation (RSD, n=3) (%)
Ethanol109.8982.1
Propan-1-ol1010.11011.8
Butan-1-ol109.7972.5

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Sample Alcohol Sample Mix Add Reagent, Base, & Solvent Sample->Mix Standard Alcohol/Internal Standard Standard->Mix Heat Heat (60-80°C) Mix->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Experimental workflow for the derivatization of alcohols.

Reaction_Scheme Alcohol R-OH (Alcohol) Plus1 + Reagent Br-CH₂-CH₂-COO-Et (this compound) Plus2 + Base Base Derivative R-O-CH₂-CH₂-COO-Et (Derivative) Base->Derivative Reaction Salt Base-HBr

Caption: Chemical reaction scheme for derivatization.

Conclusion

The derivatization of alcohols with this compound is a viable method to improve their analysis by gas chromatography. The resulting derivatives are more volatile and less polar, leading to better peak shapes, increased resolution, and enhanced sensitivity. The protocol described herein provides a solid foundation for developing a robust and reliable analytical method for the quantification of alcohols in various matrices. As with any derivatization procedure, optimization of reaction conditions is crucial to ensure complete and reproducible derivatization for accurate and precise results.[1]

References

Application Notes and Protocols for 2-Bromoethyl Heptanoate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the known reactivity of similar bromoalkyl esters and general principles of solid-phase organic synthesis. As of the latest literature search, specific applications of 2-bromoethyl heptanoate in solid-phase synthesis have not been documented. These notes are intended to provide illustrative examples of its potential uses for researchers and drug development professionals.

Application Note 1: this compound as an Alkylating Agent for On-Resin Modification of Peptides

Introduction: this compound can potentially serve as a versatile alkylating agent in solid-phase synthesis for the post-synthetic modification of peptides. The bromoethyl group allows for the covalent attachment of the heptanoate moiety to nucleophilic side chains of amino acids, such as the sulfhydryl group of cysteine, the amino group of lysine, or the hydroxyl group of serine and threonine. This modification can be used to introduce a lipophilic aliphatic chain, which may enhance the membrane permeability or modulate the biological activity of the peptide.

Principle: A peptide containing a nucleophilic amino acid residue is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). Following the final deprotection of the N-terminal Fmoc group, the resin-bound peptide is treated with this compound in the presence of a suitable base. The nucleophilic side chain of a specific amino acid residue displaces the bromide, resulting in the formation of a stable thioether, ether, or secondary amine linkage, thereby tethering the heptanoate ester to the peptide. The modified peptide is then cleaved from the resin and purified.

Potential Advantages:

  • Introduction of Lipophilicity: The heptanoate tail can increase the lipophilicity of peptides, potentially improving their pharmacokinetic properties.

  • Site-Specific Modification: By using orthogonal protecting group strategies, specific amino acid residues can be selectively deprotected and targeted for alkylation.

  • Versatility: This approach can be adapted to various peptide sequences and different solid supports.

Illustrative Quantitative Data

The following table presents hypothetical data for the on-resin alkylation of a model cysteine-containing peptide (Ac-Cys-Gly-OH) with this compound. These values are based on typical yields and purities observed for similar on-resin alkylation reactions.

ParameterValue
Resin Type2-Chlorotrityl chloride resin
Resin Loading0.5 mmol/g
Peptide SequenceAc-Cys-Gly-OH
Alkylation ReagentThis compound
BaseDiisopropylethylamine (DIEA)
Reaction Yield (on-resin) ~85%
Purity of Cleaved Product (crude) >70%
Final Purity (after HPLC) >95%

Experimental Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide

Objective: To alkylate the thiol group of a cysteine residue in a resin-bound peptide with this compound.

Materials:

  • Fmoc-Gly-loaded 2-chlorotrityl chloride resin

  • Fmoc-Cys(Trt)-OH

  • Acetic anhydride

  • Piperidine solution (20% in DMF)

  • Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • This compound

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-loaded 2-chlorotrityl chloride resin in DCM for 30 minutes, followed by washing with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc group from glycine. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-Cys(Trt)-OH:

    • Pre-activate Fmoc-Cys(Trt)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes to cap the N-terminus. Wash the resin with DMF and DCM.

  • Trityl Deprotection: Treat the resin with a solution of 95% TFA, 2.5% TIS, and 2.5% H₂O for 10 minutes (x3) to selectively deprotect the cysteine side chain. Wash thoroughly with DCM and DMF.

  • Alkylation with this compound:

    • Swell the resin in anhydrous DMF.

    • Add this compound (5 eq.) and DIEA (10 eq.) to the resin suspension.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Note 2: Use of this compound in the Synthesis of Small Molecule Esters on a Solid Support

Introduction: this compound can be utilized as a building block in the solid-phase synthesis of small molecule libraries containing an ester functionality. For instance, a carboxylic acid-containing scaffold can be immobilized on a solid support, and its functional groups can be further elaborated. The hydroxyl group of a linker or the scaffold itself can be alkylated with this compound to introduce the heptanoate ester moiety.

Principle: A suitable solid support, such as a Wang resin or a 2-chlorotrityl chloride resin loaded with a hydroxy-functionalized molecule, is used. The resin is treated with this compound in the presence of a strong base (e.g., sodium hydride) to form an ether linkage, effectively attaching the heptanoate ester to the solid support. Subsequent chemical transformations can be performed on other parts of the immobilized molecule. Finally, the desired small molecule ester is cleaved from the resin.

Illustrative Quantitative Data

Hypothetical data for the immobilization of 4-hydroxybenzoic acid on a 2-chlorotrityl chloride resin and subsequent alkylation with this compound.

ParameterValue
Resin Type2-Chlorotrityl chloride resin
Initial Molecule4-Hydroxybenzoic acid
Resin Loading Efficiency~90%
Alkylation ReagentThis compound
BaseSodium Hydride (NaH)
Alkylation Yield (on-resin) ~95%
Purity of Cleaved Product (crude) >80%
Final Purity (after purification) >98%

Experimental Protocol 2: Solid-Phase Synthesis of a Heptanoate Ester Derivative

Objective: To synthesize a small molecule containing a heptanoate ester moiety using a solid-phase approach.

Materials:

  • 2-Chlorotrityl chloride resin

  • 4-Hydroxybenzoic acid

  • DIEA

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous DMF

  • DCM

  • Cleavage cocktail (e.g., TFA/DCM 1:1)

  • Methanol

Procedure:

  • Loading of 4-Hydroxybenzoic Acid:

    • Swell the 2-chlorotrityl chloride resin in anhydrous DCM.

    • In a separate flask, dissolve 4-hydroxybenzoic acid (2 eq.) and DIEA (4 eq.) in a mixture of DCM and DMF.

    • Add the solution to the swollen resin and shake for 4 hours.

    • Cap any unreacted chlorotrityl groups by adding methanol and shaking for 30 minutes.

    • Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

  • Alkylation of the Phenolic Hydroxyl Group:

    • Wash the resin with anhydrous THF.

    • Suspend the resin in anhydrous THF and add NaH (5 eq.) carefully.

    • Shake the mixture for 1 hour at room temperature.

    • Add this compound (5 eq.) and continue shaking for 24 hours.

    • Quench the reaction by the slow addition of methanol.

    • Wash the resin with THF, water, methanol, and DCM, and dry under vacuum.

  • Cleavage from Resin:

    • Swell the resin in DCM.

    • Treat the resin with a solution of TFA/DCM (1:1) for 1 hour.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_1 cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Cleavage Cleavage & Purification Resin Fmoc-Gly-2-Cl-Trt Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Cys(Trt)-OH (DIC, HOBt) Deprotection1->Coupling Acetylation N-terminal Acetylation (Ac2O, DIEA) Coupling->Acetylation Deprotection2 Trt Deprotection (95% TFA) Acetylation->Deprotection2 Alkylation Alkylation with This compound (DIEA, DMF) Deprotection2->Alkylation Cleavage Cleavage from Resin (95% TFA, TIS, H2O) Alkylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Modified Peptide Purification->FinalProduct

Caption: Workflow for on-resin alkylation of a peptide.

experimental_workflow_2 cluster_Loading Immobilization cluster_Alkylation Functionalization cluster_Cleavage Cleavage & Purification Resin 2-Cl-Trt Resin Loading Load 4-Hydroxybenzoic Acid (DIEA) Resin->Loading Alkylation Alkylation with This compound (NaH, THF) Loading->Alkylation Cleavage Cleavage from Resin (TFA/DCM) Alkylation->Cleavage Purification Column Chromatography Cleavage->Purification FinalProduct Small Molecule Ester Purification->FinalProduct

Caption: Workflow for solid-phase synthesis of a small molecule ester.

Application Notes and Protocols for Flow Chemistry Reactions of 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 2-bromoethyl heptanoate using continuous flow chemistry. The following protocols are designed to serve as a comprehensive guide for setting up and running these reactions, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods.

Introduction

This compound is a valuable building block in organic synthesis, often utilized for the introduction of an ethyl heptanoate moiety. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with exothermic reactions or unstable intermediates.[4][5]

This application note focuses on a classic SN2 reaction, the Williamson ether synthesis, to demonstrate the utility of flow chemistry for reactions involving this compound.[1][6][7][8][9] In this example, this compound is reacted with an alkoxide to form an ether linkage.

Experimental Workflow

The continuous flow setup for the nucleophilic substitution of this compound is depicted in the diagram below. The system consists of two syringe pumps to deliver the organic substrate and the nucleophile solution. The reagents are combined at a T-mixer and then passed through a heated reactor coil to facilitate the reaction. A back-pressure regulator is used to maintain a constant pressure within the system, allowing for heating above the solvent's boiling point.[4]

Flow_Chemistry_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Syringe Pump A (this compound in Solvent) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Nucleophile in Solvent) PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

Caption: A schematic of the continuous flow setup for the nucleophilic substitution of this compound.

Experimental Protocols

General Procedure for Nucleophilic Substitution of this compound

This protocol details a Williamson ether synthesis using sodium ethoxide as the nucleophile.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous Ethanol (EtOH)

  • Syringe pumps (2)

  • T-mixer

  • PFA or stainless steel reactor coil (e.g., 10 mL volume)

  • Heating unit for the reactor coil

  • Back-pressure regulator (BPR)

  • Collection vessel

Solution Preparation:

  • Reagent A: Prepare a 0.5 M solution of this compound in anhydrous ethanol.

  • Reagent B: Prepare a 0.6 M solution of sodium ethoxide in anhydrous ethanol.

Experimental Setup:

  • Assemble the flow reactor system as shown in the diagram above.

  • Ensure all connections are secure to handle the intended pressure.

  • Prime the pumps and tubing with anhydrous ethanol to remove any air.

  • Set the temperature of the reactor coil to the desired value (e.g., 80 °C).

  • Set the back-pressure regulator to the desired pressure (e.g., 10 bar).

Reaction Execution:

  • Set the flow rates of Syringe Pump A (this compound solution) and Syringe Pump B (sodium ethoxide solution) to achieve the desired residence time and stoichiometry. For example, for a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).

  • Begin pumping both reagent solutions simultaneously into the T-mixer.

  • Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.

  • Collect the product stream in a vessel containing a quenching agent (e.g., saturated aqueous ammonium chloride) to neutralize any unreacted base.

  • Analyze the collected sample using appropriate analytical techniques (e.g., GC-MS, NMR) to determine conversion and yield.

Data Presentation

The following table summarizes the expected quantitative data for the nucleophilic substitution of this compound with sodium ethoxide under various flow conditions.

Run Temperature (°C) Residence Time (min) Conversion (%) Yield (%) Productivity (g/h)
1601085821.23
2801098951.43
310010>99971.46
480592892.67
58015>99960.96

Productivity is calculated based on the molecular weight of the expected product, ethyl 2-(ethoxy)ethyl heptanoate, and the total flow rate.

Signaling Pathways and Logical Relationships

The logical progression of the experimental workflow can be visualized as a signaling pathway, where each step triggers the next in a controlled sequence.

Logical_Workflow Start System Initialization (Priming, Heating, Pressurizing) Reagent_Pumping Commence Reagent Pumping Start->Reagent_Pumping Mixing Reagent Mixing (T-Mixer) Reagent_Pumping->Mixing Reaction Reaction in Coil (Controlled Temperature and Residence Time) Mixing->Reaction Pressure_Control Pressure Regulation (BPR) Reaction->Pressure_Control Collection Product Collection (Steady State) Pressure_Control->Collection Analysis Quenching and Analysis Collection->Analysis

Caption: Logical workflow for the continuous synthesis of this compound derivatives.

Conclusion

The application of flow chemistry to reactions involving this compound provides a robust and efficient method for the synthesis of its derivatives. The protocols and data presented herein demonstrate the ability to achieve high conversions and yields with excellent control over reaction parameters. This approach is highly amenable to optimization and scale-up, making it a valuable tool for researchers in both academic and industrial settings.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-bromoethyl heptanoate, a key intermediate in various pharmaceutical and chemical syntheses. The protocol details a robust and scalable procedure based on the Fischer esterification of heptanoic acid with 2-bromoethanol, utilizing an acid catalyst. Safety protocols, process parameters for pilot-scale production, and detailed analytical and purification methods are presented. The information is intended to facilitate the efficient and safe production of high-purity this compound for research and development applications.

Introduction

Heptanoic acid and its esters are widely used as intermediates in the pharmaceutical, fragrance, and lubricant industries.[1][2][3] this compound, in particular, serves as a valuable building block in organic synthesis due to the presence of a reactive bromine atom, allowing for further molecular elaboration. The synthesis of this and similar 2-haloethyl esters can be achieved through several methods, with Fischer esterification being a common and scalable approach.[4][5] This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[6] The equilibrium of this reaction is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.

This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on a batch process suitable for pilot plant or kilo-lab scale production.

Reaction Scheme

The synthesis of this compound proceeds via the Fischer esterification of heptanoic acid and 2-bromoethanol, catalyzed by an acid, typically sulfuric acid or p-toluenesulfonic acid.

Heptanoic Acid + 2-Bromoethanol --(H+)--> this compound + Water

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Heptanoic Acid≥98%Commercially Available
2-Bromoethanol≥97%Commercially Available
p-Toluenesulfonic acid monohydrate≥98%Commercially Available
TolueneAnhydrous, ≥99.5%Commercially Available
Sodium BicarbonateReagent GradeCommercially Available
Anhydrous Sodium SulfateReagent GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Equipment
  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and condenser.

  • Dean-Stark trap for azeotropic water removal.

  • Heating/cooling circulator.

  • 50 L separatory funnel.

  • Rotary evaporator with a vacuum pump and trap.

  • Fractional distillation apparatus.

Scale-up Synthesis Protocol (10 mol scale)
  • Reactor Setup: The 20 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen. The reactor is equipped with an overhead stirrer, a temperature probe, a condenser, and a Dean-Stark trap.

  • Charging Reactants: Charge the reactor with heptanoic acid (1.30 kg, 10.0 mol), 2-bromoethanol (1.50 kg, 12.0 mol, 1.2 equivalents), and toluene (5 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (95.1 g, 0.5 mol, 0.05 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring Reaction Progress: Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap (theoretical amount is 180 mL). Additionally, samples can be taken periodically and analyzed by GC-MS to determine the conversion of heptanoic acid. The reaction is typically complete within 8-12 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a 50 L separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) to neutralize the acid catalyst, followed by brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Process Parameters and Expected Results
ParameterValue
Scale10.0 mol
Heptanoic Acid1.30 kg
2-Bromoethanol1.50 kg (1.2 eq)
Catalyst Loading (p-TSA)0.05 eq
SolventToluene
Reaction Temperature110-120 °C (Reflux)
Reaction Time8-12 hours
Expected Yield80-90%
Expected Purity (Post-distillation)>98%
Table 2: Analytical Characterization of this compound
AnalysisSpecification
AppearanceColorless to pale yellow liquid
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
Boiling PointApprox. 115-120 °C @ 10 mmHg
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
GC-MSPurity >98%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Conduct the reaction in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors from toluene and 2-bromoethanol.

  • Handling of Reagents:

    • 2-Bromoethanol: Corrosive and toxic. Avoid contact with skin and eyes.

    • Heptanoic Acid: Causes skin and eye irritation.

    • p-Toluenesulfonic acid: Corrosive. Handle with care.

    • Toluene: Flammable liquid and vapor. Keep away from ignition sources.

  • Emergency Procedures: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishers.

Visualization of the Experimental Workflow

Scale_up_Synthesis_of_2_Bromoethyl_Heptanoate A Reactor Setup (20 L Jacketed Reactor) B Charge Reactants - Heptanoic Acid (10 mol) - 2-Bromoethanol (12 mol) - Toluene (5 L) A->B 1 C Add Catalyst (p-TSA, 0.5 mol) B->C 2 D Heat to Reflux (110-120 °C) C->D 3 E Azeotropic Water Removal (Dean-Stark Trap) D->E 4 F Reaction Monitoring (GC-MS) E->F 5 G Cool to Room Temp. F->G Reaction Complete H Work-up - NaHCO3 Wash - Brine Wash G->H 6 I Drying (Na2SO4) H->I 7 J Filtration I->J 8 K Solvent Removal (Rotary Evaporation) J->K 9 L Purification (Fractional Distillation) K->L 10 M Product (this compound) L->M 11

Caption: Experimental workflow for the scale-up synthesis of this compound.

References

Catalytic Reactions of 2-Bromoethyl Heptanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and catalytic conditions for two key transformations involving 2-bromoethyl heptanoate: dehydrobromination to form vinyl heptanoate and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond. These reactions are foundational for the synthesis of a variety of chemical intermediates and potential drug candidates.

Phase-Transfer Catalyzed Dehydrobromination of this compound

Application Note: The dehydrobromination of this compound to produce vinyl heptanoate is a critical reaction for the synthesis of vinyl esters, which are valuable monomers and intermediates in polymer and organic synthesis. Phase-transfer catalysis (PTC) offers a highly efficient, cost-effective, and environmentally friendly method for this elimination reaction. PTC facilitates the reaction between the organic-soluble substrate and an aqueous inorganic base by transporting the hydroxide ion into the organic phase, allowing the reaction to proceed under milder conditions and with higher yields compared to traditional methods.

Table 1: Summary of Catalytic Conditions for Dehydrobromination
ParameterCondition
Catalyst Tetrabutylammonium bromide (TBAB)
Base 50% (w/w) Aqueous Potassium Hydroxide (KOH)
Solvent Toluene
Temperature 70-80 °C
Reaction Time 4-6 hours
Substrate Concentration 1 M in Toluene
Catalyst Loading 2-5 mol%
Expected Yield >90%
Experimental Protocol: Dehydrobromination
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound (23.7 g, 0.1 mol) and toluene (100 mL).

  • Addition of Catalyst and Base: Add tetrabutylammonium bromide (1.61 g, 5 mol%). Begin vigorous stirring (approximately 500 rpm) and add 50% (w/w) aqueous potassium hydroxide (50 mL) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 75 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude vinyl heptanoate can be purified by vacuum distillation to yield the final product.

Dehydrobromination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Toluene Tetrabutylammonium Bromide flask Reaction Flask reagents->flask Charge add_base Add 50% aq. KOH flask->add_base heat Heat to 75°C (4-6 hours) add_base->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool separate Separate Layers cool->separate wash Wash with H2O & Brine separate->wash dry Dry over Na2SO4 wash->dry purify Vacuum Distillation dry->purify product product purify->product Vinyl Heptanoate

Figure 1: Workflow for PTC Dehydrobromination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

Application Note: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This protocol describes the coupling of this compound with an arylboronic acid, a reaction of significant interest in drug discovery for the synthesis of complex molecules. The use of a palladium catalyst with appropriate ligands enables the coupling of sp3-hybridized carbon centers, such as the one in this compound, with sp2-hybridized carbons of arylboronic acids. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[2]

Table 2: Summary of Catalytic Conditions for Suzuki-Miyaura Coupling
ParameterCondition
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Base Potassium Phosphate (K₃PO₄)
Solvent 1,4-Dioxane/Water (10:1)
Temperature 90-100 °C
Reaction Time 12-24 hours
Arylboronic Acid 1.2 equivalents
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand Loading 4 mol% SPhos
Expected Yield 60-80%
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox, add palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol) to a flame-dried Schlenk tube.

  • Addition of Reagents: Add the arylboronic acid (1.2 mmol) and this compound (237 mg, 1.0 mmol). Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 95 °C in an oil bath for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Suzuki_Coupling_Signaling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd2_oad R-Pd(II)-Br(L2) pd0->pd2_oad Oxidative Addition pd2_trans R-Pd(II)-Ar(L2) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 2-Aryl-ethyl Heptanoate (R-Ar) pd2_trans->product bromoester This compound (R-Br) bromoester->pd2_oad boronic Arylboronic Acid (Ar-B(OH)2) boronic->pd2_trans base Base (K3PO4) base->pd2_trans

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.

References

Application Notes and Protocols: 2-Bromoethyl Heptanoate in the Synthesis of Bioactive Natural Product Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl heptanoate is a bifunctional chemical reagent that serves as a valuable building block in organic synthesis. It incorporates both a reactive alkyl bromide for nucleophilic substitution and a heptanoate ester moiety. This dual functionality allows for the introduction of a seven-carbon aliphatic chain via an ester linkage, a structural motif present in various natural products and their analogues. The lipophilic nature of the heptanoate chain can be exploited to modify the pharmacokinetic properties of parent molecules, potentially enhancing membrane permeability and oral bioavailability. These characteristics make this compound a reagent of interest in the derivatization of natural products and the synthesis of novel bioactive compounds. While direct applications in the total synthesis of complex natural products are not extensively documented, its utility can be demonstrated in the late-stage functionalization of natural product scaffolds to generate novel analogues for structure-activity relationship (SAR) studies.

Application: Proposed Synthesis of "Heptanoyloxylide A," a Macrolide Analogue

This application note describes a proposed synthetic route for "Heptanoyloxylide A," a hypothetical analogue of a 14-membered macrolide antibiotic. The key step involves the esterification of a hydroxyl group on the macrolide core with a heptanoyl side chain, introduced via this compound. This modification aims to enhance the lipophilicity of the parent macrolide, potentially leading to improved cell permeability and antimicrobial activity.

Proposed Synthetic Scheme:

The synthesis commences with a protected macrolide precursor containing a free carboxylic acid. This precursor is alkylated with this compound in the presence of a non-nucleophilic base to yield the esterified intermediate. Subsequent deprotection of the hydroxyl groups would afford the final product, "Heptanoyloxylide A."

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed alkylation step in the synthesis of the "Heptanoyloxylide A" precursor.

ParameterValue
Reactants
Protected Macrolide Precursor1.0 mmol
This compound1.2 mmol
Cesium Carbonate (Cs₂CO₃)1.5 mmol
Solvent
N,N-Dimethylformamide (DMF)10 mL
Reaction Conditions
Temperature60 °C
Reaction Time12 hours
Product
Yield of Esterified Intermediate 85%
Purity (by HPLC) >95%

Experimental Protocols

Materials:

  • Protected Macrolide Precursor (with a free carboxylic acid)

  • This compound (≥98% purity)

  • Cesium Carbonate (Cs₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

Procedure for the Synthesis of the Esterified Intermediate:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected macrolide precursor (1.0 mmol, 1.0 eq).

  • Add anhydrous N,N-dimethylformamide (10 mL) to dissolve the precursor.

  • To the stirred solution, add cesium carbonate (1.5 mmol, 1.5 eq) in one portion.

  • Add this compound (1.2 mmol, 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and deionized water (50 mL).

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure esterified intermediate.

Visualizations

Synthesis_Pathway Precursor Protected Macrolide Precursor (with COOH) Intermediate Esterified Intermediate Precursor->Intermediate Alkylation Reagent This compound Cs₂CO₃, DMF, 60 °C Final_Product Heptanoyloxylide A Intermediate->Final_Product Final Step Deprotection Deprotection

Caption: Proposed synthetic pathway for "Heptanoyloxylide A".

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve Precursor in DMF B 2. Add Cs₂CO₃ A->B C 3. Add this compound B->C D 4. Heat to 60 °C for 12h C->D E 5. Quench with Water & Et₂O D->E F 6. Aqueous Extraction E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry & Concentrate G->H I 9. Silica Gel Chromatography H->I

Caption: Experimental workflow for the alkylation step.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Bromoethyl Heptanoate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing alkylation reactions involving 2-bromoethyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in alkylation reactions with this compound?

A1: this compound is a versatile electrophile suitable for alkylation of a variety of nucleophiles. Commonly used nucleophiles include:

  • Amines: Primary and secondary amines (aliphatic and aromatic) can be N-alkylated to form the corresponding secondary and tertiary amines.

  • Phenols: Phenoxides, generated from phenols and a base, are excellent nucleophiles for O-alkylation, leading to the formation of aryl ethers.

  • Carboxylates: The carboxylate salts of other carboxylic acids can be used to synthesize anhydrides or other ester derivatives.

  • Thiols: Thiolates are highly effective nucleophiles for the formation of thioethers.

  • Azide: Sodium azide is a good nucleophile for introducing the azido group, which can be further transformed into an amine.

Q2: I am observing a significant amount of a side product that appears to be an elimination product. How can I minimize this?

A2: The formation of 2-heptanoyloxy-1-ethene via an E2 elimination pathway is a common side reaction. To minimize this:

  • Base Selection: Use a non-hindered, weaker base. Strong, bulky bases favor elimination. For instance, potassium carbonate is often preferred over tert-butoxide.

  • Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or acetonitrile are generally suitable.

Q3: My reaction is showing low conversion, and a large amount of starting material remains. What are the likely causes and solutions?

A3: Low conversion can stem from several factors:

  • Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider a stronger base if applicable to your nucleophile.

  • Low Reaction Temperature: While lower temperatures can suppress side reactions, they can also slow down the desired alkylation. A careful optimization of the temperature is necessary.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

  • Deactivated Nucleophile: The nucleophile might be sterically hindered or electronically deactivated, slowing down the reaction rate.

Q4: I am struggling with the purification of my alkylated product. What are some common strategies?

A4: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Column Chromatography: This is the most common method for separating the desired product. A careful selection of the solvent system is crucial.

  • Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities and byproducts.

  • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive nucleophile (e.g., incomplete deprotonation).2. Reaction temperature is too low.3. Inappropriate solvent leading to poor solubility.4. Degradation of this compound.1. Use a stronger, non-hindered base (e.g., K₂CO₃, Cs₂CO₃).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Switch to a solvent that ensures better solubility of all reactants (e.g., DMF, Acetonitrile).4. Ensure the starting material is pure and stored correctly. Consider using it as the limiting reagent.
Formation of Elimination Byproduct 1. Use of a strong, sterically hindered base.2. High reaction temperature.1. Switch to a weaker, less hindered base (e.g., NaHCO₃, K₂CO₃).2. Lower the reaction temperature.
Formation of Dialkylated Product (with primary amines) 1. Molar ratio of amine to alkylating agent is too low.1. Increase the molar excess of the primary amine to favor mono-alkylation.
Hydrolysis of the Ester Group 1. Presence of water in the reaction mixture.2. Use of a strong hydroxide base.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.2. Opt for non-hydroxide bases like carbonates or hydrides.

Experimental Protocols

General Procedure for N-Alkylation of an Aniline Derivative:

  • To a solution of the aniline derivative (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).

  • This compound (1.2 eq.) is added to the suspension.

  • The reaction mixture is stirred at 60 °C under a nitrogen atmosphere and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for O-Alkylation of a Phenol:

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.2 M) is added cesium carbonate (1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.1 eq.) is added dropwise.

  • The reaction is stirred at 50 °C and monitored by TLC or LC-MS.

  • After completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash column chromatography.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Nucleophile (Amine, Phenol, etc.) B Choose Base and Solvent A->B Consider pKa & Solubility C Add Nucleophile and Base to Anhydrous Solvent B->C D Add this compound C->D Under Inert Atmosphere E Heat and Stir Reaction (Monitor Progress) D->E F Quench Reaction E->F Upon Completion G Extraction F->G H Purification (Chromatography/Distillation) G->H I Characterize Product H->I

Caption: General experimental workflow for the alkylation of this compound.

Troubleshooting_Logic Start Low Yield? Side_Products Side Products Observed? Start->Side_Products Yes Starting_Material Unreacted Starting Material? Start->Starting_Material No Side_Products->Starting_Material No Optimize_Base_Temp Adjust Base and/or Lower Temperature Side_Products->Optimize_Base_Temp Yes (e.g., Elimination) Increase_Temp_Conc Increase Temperature or Concentration Starting_Material->Increase_Temp_Conc Yes Check_Reagents Check Reagent Purity and Stoichiometry Starting_Material->Check_Reagents No Successful_Reaction Successful Optimization Optimize_Base_Temp->Successful_Reaction Increase_Temp_Conc->Successful_Reaction Check_Reagents->Successful_Reaction

Caption: A logical troubleshooting guide for low-yield this compound alkylation reactions.

Technical Support Center: 2-Bromoethyl Heptanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoethyl heptanoate and its reactions with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound with nucleophiles?

The primary reaction of this compound involves the nucleophilic substitution of the bromide ion by a nucleophile. The electrophilic carbon is the one directly attached to the bromine atom. This reaction typically follows an S(_N)2 mechanism, especially with strong nucleophiles. Common nucleophiles include amines, alkoxides, and hydroxide ions.

Q2: What are the most common side reactions observed during these experiments?

The most common side reactions depend on the nucleophile and the reaction conditions. Key side reactions include:

  • With amines: Over-alkylation leading to secondary, tertiary, and quaternary ammonium salts.

  • With alkoxides: Elimination (E2) to form ethyl heptanoate and a vinyl ether, competing with the desired Williamson ether synthesis.

  • With hydroxide/water: Hydrolysis of the ester linkage to form 2-bromoethanol and heptanoic acid, or hydrolysis of the C-Br bond to form 2-hydroxyethyl heptanoate.

  • Intramolecular cyclization: Under certain conditions, the molecule can undergo intramolecular reactions, though this is less common for simple 2-bromoethyl esters.

Troubleshooting Guides

Issue 1: Low yield of the desired N-substituted product in reactions with primary amines.

Possible Cause 1: Over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with this compound to form a tertiary amine and subsequently a quaternary ammonium salt.

Troubleshooting Steps:

  • Use a large excess of the primary amine: This increases the probability that the this compound will react with the primary amine rather than the secondary amine product. A 3 to 5-fold excess is a good starting point.

  • Slow addition of the electrophile: Add the this compound dropwise to the reaction mixture containing the amine at a low temperature to maintain a low concentration of the electrophile.

  • Monitor the reaction closely: Use techniques like TLC or GC-MS to monitor the formation of the desired product and stop the reaction once the starting material is consumed to prevent further reaction.

Possible Cause 2: Competing elimination reaction. Although less common with primary alkyl halides, elimination can occur, especially at higher temperatures.

Troubleshooting Steps:

  • Lower the reaction temperature: Perform the reaction at room temperature or below if the reaction rate is sufficient.

  • Choose a less sterically hindered amine: Bulkier amines can act as bases, promoting elimination.

Issue 2: Formation of an alkene byproduct during Williamson ether synthesis with alkoxides.

Possible Cause: E2 Elimination. A strong alkoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of an alkene.

Troubleshooting Steps:

  • Use a less sterically hindered alkoxide: For example, sodium methoxide is less likely to cause elimination than potassium tert-butoxide.

  • Control the temperature: Lowering the reaction temperature generally favors the S(_N)2 substitution over the E2 elimination.[1]

  • Use a milder base to generate the alkoxide in situ: If starting from an alcohol, using a weaker base can reduce the concentration of the strong alkoxide at any given time.

Issue 3: Presence of heptanoic acid and/or 2-bromoethanol in the product mixture.

Possible Cause: Hydrolysis of the ester. Trace amounts of water in the reagents or solvent can lead to the hydrolysis of the ester linkage, especially under basic or acidic conditions.

Troubleshooting Steps:

  • Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use.

  • Run the reaction under an inert atmosphere: This prevents atmospheric moisture from entering the reaction.

  • Control the pH: If possible, maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis.

Data Presentation

Table 1: Comparison of Expected Products and Side Products in Reactions of this compound with Different Nucleophiles.

NucleophileDesired ProductCommon Side Product(s)Reaction Type (Desired)Side Reaction Type(s)
Primary Amine (R-NH₂)R-NH-CH₂CH₂-OOC-(CH₂)₅CH₃R₂N-CH₂CH₂-OOC-(CH₂)₅CH₃, R₃N⁺-CH₂CH₂-OOC-(CH₂)₅CH₃S(_N)2S(_N)2 (Over-alkylation)
Alkoxide (R'-O⁻)R'-O-CH₂CH₂-OOC-(CH₂)₅CH₃CH₂=CH-OOC-(CH₂)₅CH₃Williamson Ether Synthesis (S(_N)2)E2 Elimination
Hydroxide (OH⁻)HO-CH₂CH₂-OOC-(CH₂)₅CH₃CH₃(CH₂)₅COOH, Br-CH₂CH₂OHS(_N)2Ester Hydrolysis

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine.

  • To a solution of the primary amine (3.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (3.3 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the cooled amine solution over 30 minutes with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Williamson Ether Synthesis with an Alkoxide.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the sodium alkoxide by adding sodium hydride (1.2 mmol, 60% dispersion in mineral oil) to a solution of the desired alcohol (1.2 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the alkoxide solution.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the product via flash chromatography.

Visualizations

G cluster_main Main Reaction Pathway (SN2) cluster_side Side Reaction Pathways This compound This compound Transition State Transition State This compound->Transition State Attack by Nucleophile Elimination (E2) Elimination (E2) This compound->Elimination (E2) With strong, bulky base Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Presence of water Nucleophile Nucleophile Nucleophile->Transition State Substituted Product Substituted Product Transition State->Substituted Product Bromide leaves Over-alkylation Over-alkylation Substituted Product->Over-alkylation With excess electrophile (Amine nucleophile)

Caption: Overview of main and side reaction pathways.

G Start Start Low Yield? Low Yield? Start->Low Yield? Check for Over-alkylation Check for Over-alkylation Low Yield?->Check for Over-alkylation Yes Check for Elimination Check for Elimination Low Yield?->Check for Elimination Alkene byproduct? Check for Hydrolysis Check for Hydrolysis Low Yield?->Check for Hydrolysis Acid/Alcohol byproduct? End End Low Yield?->End No Increase Amine Excess Increase Amine Excess Check for Over-alkylation->Increase Amine Excess Slow Electrophile Addition Slow Electrophile Addition Increase Amine Excess->Slow Electrophile Addition Slow Electrophile Addition->End Lower Reaction Temp Lower Reaction Temp Check for Elimination->Lower Reaction Temp Lower Reaction Temp->End Use Anhydrous Conditions Use Anhydrous Conditions Check for Hydrolysis->Use Anhydrous Conditions Use Anhydrous Conditions->End

Caption: Troubleshooting workflow for low product yield.

References

Preventing elimination side products with 2-bromoethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination side products when working with 2-bromoethyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?

When using this compound, a primary haloalkane, in the presence of a nucleophile/base, you will primarily observe a competition between the desired S(_N)2 (bimolecular nucleophilic substitution) and the undesired E2 (bimolecular elimination) reaction pathways.[1][2][3] The S(_N)1 and E1 pathways are generally not favored for primary haloalkanes because they proceed through a highly unstable primary carbocation intermediate.[4][5]

Q2: What is the main elimination byproduct I should expect?

The primary elimination byproduct from the E2 reaction of this compound is ethyl heptanoate, which is an alkene. This occurs through the removal of a proton from the carbon adjacent to the carbon bearing the bromine atom (the β-carbon).

Q3: What factors influence the ratio of substitution to elimination products?

Several key factors determine the extent to which elimination competes with substitution. These include the nature of the base/nucleophile, the reaction solvent, the temperature, and the concentration of the base.[2][6][7][8][9]

Troubleshooting Guide: Minimizing Elimination Byproducts

Issue: My reaction with this compound is producing a significant amount of the elimination byproduct.

This guide will help you troubleshoot and optimize your reaction conditions to favor the desired S(_N)2 substitution product over the E2 elimination byproduct.

Choice of Base/Nucleophile

The strength and steric bulk of the base/nucleophile are critical.[3][4][10][11]

  • Recommendation: To favor substitution, use a good nucleophile that is a weak base. For elimination, a strong, sterically hindered base is preferred.

Base/Nucleophile Type Favored Reaction Examples Rationale
Good Nucleophile, Weak Base S(_N)2I⁻, Br⁻, Cl⁻, RS⁻, CN⁻, N₃⁻These species are effective at attacking the electrophilic carbon but are less likely to abstract a proton.[4]
Strong, Non-hindered Base E2 and S(_N)2OH⁻, MeO⁻, EtO⁻These can act as both nucleophiles and bases, leading to a mixture of products.[2][10]
Strong, Sterically Hindered Base E2t-BuOK, LDA, DBUThe bulky nature of these bases makes it difficult for them to access the electrophilic carbon for substitution, thus they preferentially abstract a proton, leading to elimination.[3][12]
Solvent Selection

The solvent plays a crucial role in stabilizing reactants and intermediates.[6][7][13]

  • Recommendation: Use a polar aprotic solvent to favor the S(_N)2 reaction. Polar protic solvents can favor elimination.

Solvent Type Favored Reaction Examples Rationale
Polar Aprotic S(N)2Acetone, DMF, DMSO, AcetonitrileThese solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive for substitution.[13][14]
Polar Protic E2/S(_N)1/E1Water, Ethanol, MethanolThese solvents can solvate both the cation and the anion (nucleophile), which can hinder the nucleophile's ability to attack the carbon, making proton abstraction for elimination more competitive.[13] Ethanol specifically is known to encourage elimination.[7][9]
Reaction Temperature
  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally favor elimination over substitution.[2][6][7][9] Elimination reactions often have a higher activation energy and are more entropically favored.

Temperature Favored Reaction
Low S(_N)2
High E2
Concentration of the Base
  • Recommendation: Use a lower concentration of the base. High concentrations of a strong base will favor the bimolecular E2 reaction.[2][7]

Experimental Protocols

Protocol 1: Maximizing S(_N)2 Substitution

This protocol is designed to favor the substitution product when reacting this compound with a nucleophile.

  • Reactants:

    • This compound (1 equivalent)

    • Sodium Iodide (NaI) (1.2 equivalents)

  • Solvent:

    • Acetone (a polar aprotic solvent)

  • Temperature:

    • Room temperature (or slightly elevated to 50°C if the reaction is slow)

  • Procedure:

    • Dissolve this compound in acetone in a round-bottom flask.

    • Add sodium iodide and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Protocol 2: Illustrating E2 Elimination

This protocol is designed to intentionally produce the elimination byproduct from this compound.

  • Reactants:

    • This compound (1 equivalent)

    • Potassium tert-butoxide (t-BuOK) (1.5 equivalents)

  • Solvent:

    • tert-Butanol (a polar protic solvent that is the conjugate acid of the strong base)

  • Temperature:

    • Reflux (high temperature)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in tert-butanol.

    • Carefully add potassium tert-butoxide to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • After the starting material is consumed, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

    • Dry the organic layer and remove the solvent.

Logical Workflow for Minimizing Elimination

The following diagram illustrates the decision-making process for favoring the S(_N)2 product over the E2 byproduct.

G start Goal: Maximize S_N2 Product (Minimize E2 Byproduct) base Choose Base/Nucleophile start->base solvent Select Solvent start->solvent temp Set Reaction Temperature start->temp concentration Adjust Base Concentration start->concentration outcome_sn2 Favored S_N2 Pathway base->outcome_sn2 Weak Base, Good Nucleophile outcome_e2 Undesired E2 Pathway base->outcome_e2 Strong, Bulky Base solvent->outcome_sn2 Polar Aprotic solvent->outcome_e2 Polar Protic temp->outcome_sn2 Low Temperature temp->outcome_e2 High Temperature concentration->outcome_sn2 Low Concentration concentration->outcome_e2 High Concentration

Caption: Decision workflow for favoring S(_N)2 over E2.

References

Technical Support Center: Controlling N- vs. O-Alkylation with 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoethyl heptanoate in alkylation reactions. The focus is on controlling the regioselectivity between N-alkylation and O-alkylation of ambident nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N- vs. O-alkylation?

A1: The regioselectivity of alkylating ambident nucleophiles, which possess both a nitrogen and an oxygen nucleophilic center, is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.[1][2][3][4]

  • Hard acids prefer to bond with hard bases . Hard nucleophiles are typically small, highly electronegative atoms (like oxygen).

  • Soft acids prefer to bond with soft bases . Soft nucleophiles are typically larger, less electronegative, and more polarizable atoms (like nitrogen).

This compound is considered a soft electrophile due to the polarizable nature of the C-Br bond. Therefore, it will preferentially react with the softer nucleophilic center.

Q2: How does the choice of solvent influence the reaction outcome?

A2: The solvent plays a crucial role in modulating the reactivity of the nucleophilic centers.

  • Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the harder, more electronegative oxygen atom of the nucleophile. This solvation shields the oxygen, making the softer nitrogen atom more accessible for attack, thus favoring N-alkylation .[5][6]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, THF, acetonitrile): These solvents do not effectively solvate the hard oxygen center. In these environments, the more electronegative oxygen atom is more reactive, leading to a higher proportion of the O-alkylation product.[5][7][8]

Q3: What is the role of the base in controlling selectivity?

A3: The base deprotonates the nucleophile to form an ambident anion. The nature of the counter-ion of the base can significantly influence the reaction's regioselectivity.

  • Alkali Metal Bases (e.g., NaH, K2CO3, tBuOK): The resulting alkali metal cation can coordinate with the hard oxygen atom, particularly in aprotic solvents, which can sometimes favor O-alkylation. However, in some cases, using potassium bases in THF has been shown to favor N-alkylation.[9]

  • Silver Salts (e.g., Ag2O, Ag2CO3): The silver cation (a soft acid) has a high affinity for the bromine atom of the alkylating agent. This interaction can promote the formation of a more carbocation-like intermediate (a harder electrophile), which then preferentially reacts with the hard oxygen nucleophile, favoring O-alkylation .[10]

Q4: How does temperature affect N- vs. O-alkylation?

A4: Temperature can influence the kinetic versus thermodynamic control of the reaction.

  • Lower Temperatures: Often favor the kinetically controlled product, which is typically the result of the attack by the most nucleophilic atom (often the more electronegative one, leading to O-alkylation).

  • Higher Temperatures: Can favor the thermodynamically more stable product. In many cases, the N-alkylated product is thermodynamically more stable.

Troubleshooting Guide

Q: My reaction yields a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

A: To favor N-alkylation, you should aim to make the nitrogen atom the more reactive nucleophile.

  • Solvent Choice: Switch to a protic solvent like ethanol or isopropanol. This will solvate the oxygen atom, leaving the nitrogen more available for reaction.

  • Base Selection: Use a base like potassium carbonate (K2CO3) in a polar protic solvent.

  • Temperature: Try running the reaction at a slightly elevated temperature to favor the formation of the potentially more thermodynamically stable N-alkylated product.

Q: I am observing low overall yield and incomplete conversion of my starting material. What could be the issue?

A: Low yield can be due to several factors.[11][12]

  • Reagent Purity: Ensure your this compound, nucleophile, and solvent are pure and dry.

  • Base Strength: The base might not be strong enough to fully deprotonate your nucleophile. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Steric Hindrance: If your nucleophile is sterically bulky, the reaction may be slow.[13] Increasing the temperature can help overcome this.

Q: My desired product is decomposing during the reaction or workup. How can I prevent this?

A: Product decomposition can be due to harsh reaction conditions.

  • Temperature Control: Avoid excessively high temperatures.

  • Base Stoichiometry: Use the minimum effective amount of base. Excess strong base can lead to side reactions.

  • Workup Procedure: Ensure your workup procedure is not too acidic or basic if your product is sensitive to pH changes.[12]

Data Presentation

The following table summarizes the expected product ratios for the alkylation of a hypothetical ambident nucleophile (e.g., a substituted pyrimidinone) with this compound under various conditions.

Entry Solvent Base Temperature (°C) N-Alkylation : O-Alkylation Ratio (Approx.)
1EthanolK2CO38090 : 10
2IsopropanolCs2CO38085 : 15
3DMFNaH2520 : 80
4AcetonitriletBuOK2530 : 70
5THFNaH6040 : 60
6BenzeneAg2O80<5 : >95

Experimental Protocols

Protocol 1: Selective N-Alkylation

This protocol is designed to favor the formation of the N-alkylated product.

  • Reagents and Materials:

    • Ambident nucleophile (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K2CO3) (1.5 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ambident nucleophile and potassium carbonate.

    • Add anhydrous ethanol to the flask.

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to reflux (approximately 80°C) and monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Selective O-Alkylation

This protocol is designed to favor the formation of the O-alkylated product.

  • Reagents and Materials:

    • Ambident nucleophile (1.0 eq)

    • This compound (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ambident nucleophile.

    • Add anhydrous DMF via syringe.

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add the sodium hydride portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Slowly add this compound to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

N_vs_O_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Nuc Ambident Nucleophile (N-H, O-H) Solvent Solvent Alkyl This compound Base Base N_Alk N-Alkylated Product Solvent->N_Alk Protic (e.g., EtOH) O_Alk O-Alkylated Product Solvent->O_Alk Aprotic (e.g., DMF) Base->N_Alk K2CO3 Base->O_Alk NaH

Caption: Factors influencing N- vs. O-alkylation selectivity.

Troubleshooting_Workflow cluster_n_actions To Increase N-Alkylation cluster_o_actions To Increase O-Alkylation start Start: Undesired N/O Product Ratio q1 Desired Product? start->q1 n_alk N-Alkylation q1->n_alk N-Alkylation o_alk O-Alkylation q1->o_alk O-Alkylation n1 Use Protic Solvent (e.g., Ethanol) n_alk->n1 o1 Use Aprotic Solvent (e.g., DMF, THF) o_alk->o1 n2 Use K2CO3 or Cs2CO3 n1->n2 n3 Increase Temperature n2->n3 end End: Optimized Selectivity n3->end o2 Use NaH or Ag2O o1->o2 o3 Lower Temperature o2->o3 o3->end

Caption: Troubleshooting workflow for optimizing reaction selectivity.

References

Technical Support Center: Purification of Products from 2-Bromoethyl Heptanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-bromoethyl heptanoate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your reaction products.

Question: My TLC plate shows multiple spots, and I'm unsure which is my product.

Answer:

To identify your product spot on a Thin Layer Chromatography (TLC) plate, you should run co-spots. Spot your crude reaction mixture in one lane, the this compound starting material in another lane, and a mix of your crude reaction mixture and the starting material in a third lane. The spot corresponding to the starting material will be intensified in the co-spot lane.

Your product, likely a nucleophilic substitution product (e.g., an ether or a secondary amine), will generally be more polar than the starting alkyl bromide. Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the this compound spot.

For visualization, note that alkyl halides may not be UV active. Staining the TLC plate with a potassium permanganate (KMnO4) solution is a good general method for visualizing a variety of organic compounds. Iodine vapor is another effective stain for many organic compounds.[1][2][3]

Question: I'm having trouble separating my product from unreacted this compound using column chromatography.

Answer:

Separating a product from the starting material can be challenging if their polarities are very similar. Here are several strategies to improve separation:

  • Optimize Your Solvent System: this compound is a relatively non-polar compound. For silica gel chromatography, a good starting point for your eluent is a mixture of hexane and ethyl acetate.[4][5][6] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15). This gradient elution should elute the less polar this compound first, followed by your more polar product.

  • Consider Alternative Stationary Phases: If you still have co-elution, consider using a different stationary phase. For instance, alumina can have different selectivity compared to silica gel. Alternatively, for more polar products, reverse-phase chromatography (with a C18 stationary phase and a polar mobile phase like acetonitrile/water) could be an effective option.[7][8][9]

  • Check for Product Degradation: Be aware that α-bromo esters can be unstable on silica gel, potentially leading to decomposition and the appearance of new, unexpected spots on your TLC, which can complicate purification.[7]

Question: My product seems to be degrading during column chromatography on silica gel. What can I do?

Answer:

The acidity of standard silica gel can sometimes cause the degradation of sensitive compounds like α-bromo esters. Here are some troubleshooting steps:

  • Neutralize the Silica Gel: You can use silica gel that has been treated with a base. To do this, you can prepare a slurry of silica gel in your starting eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% by volume).

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time your compound is in contact with the stationary phase.

  • Work at Low Temperature: If your product is particularly sensitive, you can run the column in a cold room to minimize degradation.

Question: I see streaking of my compounds on the TLC plate and column.

Answer:

Streaking is often caused by overloading your sample or by the compound being too polar for the chosen solvent system.

  • Load Less Sample: Try spotting less of your crude mixture on the TLC plate or loading a smaller amount onto your column.

  • Increase Eluent Polarity: If your compound is too polar for the eluent, it will not move off the baseline and will appear as a streak. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.

  • Add a Modifier: If your compound is acidic or basic, adding a small amount of a modifier to your eluent can improve the spot shape. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.

Frequently Asked Questions (FAQs)

What are the most common impurities in reactions with this compound?

The most common impurities are typically unreacted this compound, the nucleophile you used, and potentially side-products from elimination reactions (alkenes) or hydrolysis of the ester.

How can I remove unreacted nucleophiles?

  • Acidic or Basic Washes: If the nucleophile is an amine, an acidic wash (e.g., with 1M HCl) during the aqueous workup will protonate it, making it water-soluble and easily removed in the aqueous layer. If the nucleophile is an alcohol, it may have some water solubility, but a brine wash can help to remove it.

  • Column Chromatography: Most common nucleophiles, such as simple alcohols or amines, are significantly more polar than the desired substitution product and can be easily separated by silica gel chromatography.

What is a good starting solvent system for TLC analysis of my reaction mixture?

A good starting point for developing a TLC solvent system for relatively non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf values. An ideal Rf value for the compound of interest is between 0.2 and 0.4 for good separation in column chromatography.[6]

How can I visualize my spots on a TLC plate if they are not UV-active?

Many organic compounds can be visualized by staining the TLC plate. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with a wide variety of functional groups. An iodine chamber is another simple and effective method for visualizing many organic compounds.[1][3]

Data Presentation

The following table summarizes key quantitative data for this compound and a common nucleophilic substitution product, ethyl 2-hydroxyheptanoate, to aid in the development of purification protocols.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)PolarityEstimated TLC Rf*
This compound Br-CH(COOEt)- (CH2)4-CH3237.13109 °C @ 10 mmHg[10]Low0.6 - 0.7
Ethyl 2-Hydroxyheptanoate HO-CH(COOEt)- (CH2)4-CH3174.24~180-200 °C (estimated)Moderate0.3 - 0.4

*Estimated Rf values are for a silica gel TLC plate eluted with 80:20 Hexane:Ethyl Acetate. These values are approximate and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Aqueous Workup for Nucleophilic Substitution Reactions

This protocol is designed to remove water-soluble impurities, such as salts and unreacted polar starting materials, from your crude reaction mixture.

  • Quench the Reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilute the Reaction Mixture: Add an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether) to dilute the reaction mixture.

  • Transfer to a Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Wash with Water: Add an equal volume of deionized water, shake the funnel gently, and allow the layers to separate. Drain the aqueous layer.

  • Acidic or Basic Wash (Optional):

    • To remove basic impurities (e.g., amines), wash with 1M HCl.

    • To remove acidic impurities, wash with a saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently to release any CO2 gas that is formed.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain your crude product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol describes the purification of a moderately polar product from a less polar starting material like this compound.

  • Prepare the Column:

    • Select an appropriately sized column based on the amount of crude material you need to purify (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column with silica gel as a slurry in your initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Alternatively, for better resolution, adsorb your crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully add the dry, sample-impregnated silica gel to the top of your packed column.

  • Elute the Column:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution of your compounds by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute your more polar product.

  • Combine and Concentrate:

    • Once you have identified the fractions containing your pure product (as determined by TLC), combine them.

    • Remove the solvent under reduced pressure to obtain your purified product.

Mandatory Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup start->workup tlc_analysis TLC Analysis workup->tlc_analysis distillation Distillation (for volatile, thermally stable products) workup->distillation crystallization Crystallization (for solid products) workup->crystallization is_product_pure Is the Product Pure? tlc_analysis->is_product_pure troubleshoot Troubleshoot Separation tlc_analysis->troubleshoot Poor Separation column_chromatography Column Chromatography is_product_pure->column_chromatography No, impurities present end Pure Product is_product_pure->end Yes column_chromatography->tlc_analysis distillation->end crystallization->end troubleshoot->column_chromatography

Caption: A decision-making workflow for selecting the appropriate purification method.

TLC_Troubleshooting start TLC Plate Result rf_check Rf of Product Spot? start->rf_check high_rf Too High (Rf > 0.7) rf_check->high_rf High low_rf Too Low (Rf < 0.2) rf_check->low_rf Low streaking Streaking rf_check->streaking Streaking good_rf Good (0.2 < Rf < 0.7) rf_check->good_rf Good decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity less_sample Load Less Sample / Add Modifier streaking->less_sample proceed Proceed to Column Chromatography good_rf->proceed

Caption: Troubleshooting guide for common TLC analysis issues.

References

Identifying byproducts in 2-bromoethyl heptanoate synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoethyl heptanoate and the identification of byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Fischer esterification of heptanoic acid with 2-bromoethanol, typically in the presence of an acid catalyst such as sulfuric acid. This is an equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[1][2][3] To favor the formation of the product, it is common to use an excess of one reactant (usually the alcohol) or to remove water as it is formed.[2][3]

Q2: What are the common byproducts I should expect to see in my GC-MS analysis?

A2: During the synthesis of this compound, several byproducts can form. The most common are:

  • Unreacted starting materials: Heptanoic acid and 2-bromoethanol may be present if the reaction does not go to completion.

  • 1,2-Dibromoethane: This can be formed from the dehydration of 2-bromoethanol under acidic conditions, followed by reaction with HBr.

  • Bis(2-bromoethyl) ether: Formed by the acid-catalyzed self-condensation of 2-bromoethanol.

  • Ethyl heptanoate: If ethanol is present as an impurity in the 2-bromoethanol.

  • Heptanoic anhydride: Formed from the dehydration of two molecules of heptanoic acid.

Q3: My GC-MS analysis shows several unexpected peaks. How can I identify them?

A3: Identifying unknown peaks in your chromatogram involves a systematic approach:

  • Analyze the Mass Spectrum: For each unknown peak, examine its mass spectrum. Look for the molecular ion peak (M+) and characteristic fragmentation patterns.

  • Propose Structures: Based on the fragmentation, propose possible structures for the byproducts. For example, the loss of a bromine atom (m/z 79 and 81) is a key indicator of a bromo-compound.

  • Compare with known spectra: If available, compare the obtained mass spectra with library spectra (e.g., NIST).

  • Consider Reaction Mechanisms: Think about plausible side reactions that could have occurred during your synthesis to generate these impurities.

Below is a table summarizing the expected GC-MS data for the main product and potential byproducts.

Compound NameRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound~12.5238/240159, 131, 109, 81, 79
Heptanoic acid~9.2130130, 115, 87, 73, 60
2-Bromoethanol~4.5124/126124/126, 93/95, 65, 45
Bis(2-bromoethyl) ether~10.8230/232/234135/137, 107/109, 79/81
Heptanoic Anhydride~15.1242130, 115, 87, 73

Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reactionIncrease the reaction time or temperature.
Equilibrium not shifted towards productsUse a larger excess of 2-bromoethanol or remove water using a Dean-Stark apparatus.
Loss of product during workupEnsure proper phase separation and minimize the number of extraction steps.
Inactive catalystUse fresh, concentrated acid catalyst.

Problem 2: High percentage of unreacted starting materials in the final product.

Possible Cause Suggested Solution
Insufficient reaction time or temperatureOptimize reaction conditions by increasing time and/or temperature.
Inefficient mixingEnsure vigorous stirring throughout the reaction.
Catalyst has been neutralizedCheck the pH of the reaction mixture.

Problem 3: Presence of significant amounts of bis(2-bromoethyl) ether.

Possible Cause Suggested Solution
High reaction temperatureLower the reaction temperature to minimize the self-condensation of 2-bromoethanol.
High concentration of acid catalystReduce the amount of acid catalyst used.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptanoic acid (1.0 eq) and 2-bromoethanol (1.5 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

GC-MS Analysis
  • Sample Preparation: Dilute a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

Visualizations

Synthesis_Byproducts Heptanoic_Acid Heptanoic Acid Main_Product This compound Heptanoic_Acid->Main_Product Byproduct2 Heptanoic Anhydride Heptanoic_Acid->Byproduct2 Dehydration Bromoethanol 2-Bromoethanol Bromoethanol->Main_Product Byproduct1 Bis(2-bromoethyl) ether Bromoethanol->Byproduct1 Self-condensation Acid_Catalyst H+ Acid_Catalyst->Main_Product Water Water

Caption: Reaction scheme for the synthesis of this compound and major byproducts.

Troubleshooting_Workflow Start GC-MS Analysis Shows Unexpected Peaks Analyze_MS Analyze Mass Spectrum of Each Peak Start->Analyze_MS Identify_Fragments Identify Molecular Ion (M+) and Key Fragments Analyze_MS->Identify_Fragments Propose_Structures Propose Plausible Chemical Structures Identify_Fragments->Propose_Structures Compare_Library Compare with Spectral Libraries (e.g., NIST) Propose_Structures->Compare_Library Consider_Mechanisms Consider Plausible Side Reaction Mechanisms Compare_Library->Consider_Mechanisms Identify_Byproduct Identify Byproduct Consider_Mechanisms->Identify_Byproduct Match Found Unidentified Peak Remains Unidentified Consider_Mechanisms->Unidentified No Match

Caption: Logical workflow for identifying unknown byproducts from GC-MS data.

References

Improving the selectivity of 2-bromoethyl heptanoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-bromoethyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide: Improving Reaction Selectivity

This guide addresses specific challenges related to the selectivity of this compound reactions, particularly in the context of ether synthesis (O-alkylation).

Issue 1: Low Yield of the Desired Ether Product and Formation of an Alkene Side Product

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC-MS) shows a significant peak corresponding to the elimination product (hept-1-ene) in addition to the desired ether.

  • The isolated yield of the ether is lower than expected.

Root Cause Analysis:

This compound is a primary alkyl halide, which generally favors the SN2 mechanism required for ether synthesis. However, the competing E2 elimination reaction can become significant under certain conditions, leading to the formation of an alkene.[1][2]

Logical Troubleshooting Flow:

G start Low Ether Yield & Alkene Formation q1 What type of base was used? start->q1 strong_bulky Strong, bulky base (e.g., t-butoxide) q1->strong_bulky Strong/Bulky strong_nonbulky Strong, non-bulky base (e.g., NaOH, NaH) q1->strong_nonbulky Strong/Non-bulky weak_base Weak base (e.g., K2CO3) q1->weak_base Weak sol1 Use a weaker, less-hindered base (e.g., NaH, K2CO3) strong_bulky->sol1 q2 What was the reaction temperature? strong_nonbulky->q2 weak_base->q2 sol1->q2 high_temp High Temperature q2->high_temp High rt_or_below Room Temperature or Below q2->rt_or_below Low sol2 Lower the reaction temperature high_temp->sol2 q3 What solvent was used? rt_or_below->q3 sol2->q3 protic_solvent Protic Solvent (e.g., Ethanol) q3->protic_solvent Protic aprotic_solvent Polar Aprotic Solvent (e.g., DMF, THF, Acetonitrile) q3->aprotic_solvent Aprotic sol3 Use a polar aprotic solvent protic_solvent->sol3 end Improved Selectivity aprotic_solvent->end sol3->end

Caption: Troubleshooting workflow for low ether yield.

Solutions:

  • Base Selection: The choice of base is critical. Strong, bulky bases such as potassium tert-butoxide favor elimination. It is advisable to use a strong, non-nucleophilic, and less sterically hindered base like sodium hydride (NaH) to deprotonate the alcohol, or a weaker base such as potassium carbonate (K₂CO₃).[1][3]

  • Temperature Control: Higher temperatures generally favor elimination over substitution.[4] Running the reaction at a lower temperature can significantly improve the selectivity towards the desired ether product. A user reported that running a Williamson ether synthesis at 50°C resulted in multiple side products, indicating that lower temperatures are preferable.[3][5]

  • Solvent Choice: The solvent can influence the reaction pathway. Polar aprotic solvents like DMF, THF, or acetonitrile are known to promote SN2 reactions and are generally preferred for Williamson ether synthesis.[6] Protic solvents like ethanol can favor elimination.[2]

Data on Reaction Conditions and Selectivity:

FactorCondition Favoring Substitution (Ether)Condition Favoring Elimination (Alkene)
Alkyl Halide Primary (e.g., this compound) Tertiary > Secondary > Primary
Base Weaker, less sterically hindered (e.g., NaH, K₂CO₃)Strong, bulky (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMF, THF, Acetonitrile)Protic (e.g., Ethanol)
Issue 2: Presence of Heptanoic Acid and 2-Bromoethanol in the Product Mixture

Symptoms:

  • NMR or GC-MS analysis reveals the presence of heptanoic acid and/or 2-bromoethanol.

  • The pH of the reaction mixture becomes acidic during workup.

Root Cause Analysis:

The ester linkage in this compound is susceptible to hydrolysis, especially in the presence of a strong base (saponification) or during an aqueous acidic workup.

Troubleshooting Workflow:

G start Hydrolysis of Ester q1 Was a strong base used in excess or for a prolonged time? start->q1 yes_strong_base Yes q1->yes_strong_base no_strong_base No q1->no_strong_base sol1 Use stoichiometric amounts of a weaker base. Monitor reaction progress to avoid prolonged reaction times. yes_strong_base->sol1 q2 Was an aqueous acidic workup performed? no_strong_base->q2 sol1->q2 yes_acid_workup Yes q2->yes_acid_workup no_acid_workup No q2->no_acid_workup sol2 Perform a neutral or mildly basic workup. Use anhydrous conditions if possible. yes_acid_workup->sol2 end Minimized Hydrolysis no_acid_workup->end sol2->end

Caption: Troubleshooting workflow for ester hydrolysis.

Solutions:

  • Control of Basicity: If using a strong base like NaOH, use it in stoichiometric amounts and monitor the reaction closely to avoid prolonged exposure that could lead to saponification.

  • Workup Procedure: Avoid strongly acidic aqueous workups. A neutral or mildly basic workup (e.g., washing with saturated sodium bicarbonate solution) is recommended to prevent acid-catalyzed hydrolysis.

  • Anhydrous Conditions: Whenever possible, maintain anhydrous conditions throughout the reaction and workup to minimize the chances of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional molecule, containing both an ester and an alkyl bromide. This structure makes it a useful building block in organic synthesis, particularly for introducing a heptanoate ester moiety onto a molecule via alkylation of a nucleophile.

Q2: Which nucleophiles are suitable for reaction with this compound?

A2: A wide range of nucleophiles can be used, including alkoxides (from alcohols), phenoxides (from phenols), carboxylates, and amines. The choice of nucleophile will depend on the desired final product.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting materials and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to determine the relative amounts of starting material, product, and any side products.[7]

Q4: What are the typical purification methods for the products of this compound reactions?

A4: The purification method will depend on the properties of the product. Common techniques include:

  • Extraction: To remove water-soluble impurities.

  • Column Chromatography: On silica gel to separate the desired product from unreacted starting materials and nonpolar side products.

  • Distillation: If the product is a volatile liquid.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Pathway:

G ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O-Na+) ROH->Alkoxide + Base Base Base (e.g., NaH) Product Desired Ether Product Alkoxide->Product + this compound Bromoester This compound Bromoester->Product Side_Product NaBr

Caption: Williamson ether synthesis pathway.

Materials:

  • Alcohol (substrate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Alkoxide:

    • To a solution of the alcohol (1.0 eq) in anhydrous THF or DMF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

  • Alkylation:

    • To the freshly prepared alkoxide solution at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF or DMF dropwise over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but be aware that this may increase the amount of elimination byproduct.

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it with care under an inert atmosphere.

  • This compound is an alkylating agent and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Impact of solvent and base on 2-bromoethyl heptanoate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoethyl heptanoate. The information is designed to help you navigate the impact of solvent and base selection on your reaction outcomes.

Troubleshooting Guides

Problem: Low Yield of Substitution Product (e.g., 2-hydroxyethyl heptanoate or 2-ethoxyethyl heptanoate)

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The use of a polar protic solvent can solvate the nucleophile, reducing its effectiveness in an S(_N)2 reaction.

    • Solution: Switch to a polar aprotic solvent such as Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base, leaving the anionic nucleophile more free to attack the electrophilic carbon.[1]

  • Base is too Sterically Hindered: Bulky bases will favor elimination (E2) over substitution (S(_N)2) due to steric hindrance at the electrophilic carbon.[2][3][4][5][6]

    • Solution: Use a strong, non-bulky base like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide (NaOEt), or sodium methoxide (NaOMe).

  • Reaction Temperature is too High: Higher temperatures generally favor elimination reactions over substitution reactions.[7]

    • Solution: Run the reaction at a lower temperature. Room temperature or gentle heating is often sufficient for S(_N)2 reactions.

  • Hydrolysis of the Ester Group (Saponification): When using hydroxide-based nucleophiles, the ester functionality of this compound can be hydrolyzed to a carboxylate salt, especially under harsh conditions (e.g., high temperatures, prolonged reaction times).[8][9][10][11][12] This is an irreversible process under basic conditions.[9]

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and consider using an alkoxide base (e.g., sodium ethoxide in ethanol) if the desired product is an ether. If the goal is the alcohol, careful control of stoichiometry and reaction time is crucial.

  • Insufficient Reaction Time: While S(_N)2 reactions are generally fast, the reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

Problem: High Yield of Elimination Product (Vinyl Heptanoate)

Possible Causes and Solutions:

  • Use of a Bulky Base: Sterically hindered bases are excellent for promoting E2 elimination.

    • Solution: If substitution is desired, switch to a smaller base (e.g., NaOH, NaOEt). If elimination is the goal, continue using a bulky base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[2][3][4][5][6]

  • High Reaction Temperature: Elevated temperatures favor the E2 pathway.[7]

    • Solution: To favor substitution, lower the reaction temperature. To enhance elimination, maintain or increase the temperature.

  • Solvent Choice: While less critical than the base, the solvent can play a role. Non-polar or less polar solvents are often used for E2 reactions.

    • Solution: For elimination, a solvent like Tetrahydrofuran (THF) or ethanol is common. For substitution, a polar aprotic solvent is generally preferred.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when this compound is reacted with sodium ethoxide in ethanol?

A1: The expected major product is the S(N)2 substitution product, 2-ethoxyethyl heptanoate . Sodium ethoxide is a strong, but not significantly bulky, base, and ethanol is a polar protic solvent. For a primary alkyl halide like this compound, the S(_N)2 pathway is generally favored under these conditions over the E2 pathway.[13][14][15][16]

Q2: I want to synthesize vinyl heptanoate. What conditions should I use?

A2: To favor the formation of vinyl heptanoate via an E2 elimination, you should use a strong, sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK) . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or tert-butanol.[2][3][4][5][6][17][18][19][20] Applying heat can further promote the elimination reaction.[7]

Q3: Can I use sodium hydroxide in water to synthesize 2-hydroxyethyl heptanoate?

A3: Yes, but you must be cautious of the competing saponification reaction (hydrolysis of the ester). Using an aqueous solution of NaOH will provide the hydroxide nucleophile for the S(_N)2 reaction to form 2-hydroxyethyl heptanoate.[7][21][22][23][24][25] However, the hydroxide can also attack the carbonyl carbon of the ester, leading to the formation of heptanoate and ethylene glycol. To minimize saponification, it is advisable to use a mixture of water and an organic solvent (like ethanol) to ensure miscibility, run the reaction at a controlled, lower temperature, and use a stoichiometric amount of NaOH.[7][23]

Q4: Why is a polar aprotic solvent recommended for S(_N)2 reactions?

A4: Polar aprotic solvents (e.g., DMSO, DMF, acetone) can dissolve the ionic base but do not have acidic protons to form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, accelerating the rate of the S(_N)2 reaction.[1] In contrast, polar protic solvents (e.g., water, ethanol) form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.

Q5: Will I get any E1 or S(_N)1 products?

A5: It is highly unlikely. This compound is a primary alkyl halide, which forms a very unstable primary carbocation. The S(_N)1 and E1 pathways proceed through a carbocation intermediate, and therefore are not favored for primary substrates. The S(_N)2 and E2 mechanisms, which do not involve a carbocation intermediate, are the dominant pathways.

Data Presentation

Table 1: Estimated Reactivity of this compound under Various Conditions *

Base Solvent Primary Mechanism Major Product Estimated Yield (%) Estimated Reaction Time (h)
Sodium Hydroxide (NaOH)Ethanol/Water (1:1)S(_N)22-Hydroxyethyl heptanoate60-754-8
Sodium Ethoxide (NaOEt)EthanolS(_N)22-Ethoxyethyl heptanoate85-952-4
Potassium tert-Butoxide (t-BuOK)Tetrahydrofuran (THF)E2Vinyl heptanoate80-901-3
Triethylamine (Et(_3)N)Dichloromethane (DCM)Weak S(_N)2/No ReactionThis compound< 10> 24

*Note: The quantitative data presented in this table are estimations based on the reactivity of similar primary alkyl halides and general principles of organic chemistry. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxyethyl Heptanoate (S(_N)2 Reaction)
  • Reagents and Equipment:

    • This compound

    • Sodium ethoxide

    • Anhydrous ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. b. To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. c. After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and monitor the reaction progress by TLC or GC. d. Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. e. Quench the reaction by slowly adding water. f. Remove the ethanol under reduced pressure using a rotary evaporator. g. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. i. Filter and concentrate the organic phase to obtain the crude product. j. Purify the crude 2-ethoxyethyl heptanoate by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Vinyl Heptanoate (E2 Reaction)
  • Reagents and Equipment:

    • This compound

    • Potassium tert-butoxide

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Standard workup and purification equipment

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF. b. Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise with vigorous stirring. c. After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 1-3 hours, monitoring the reaction by TLC or GC. d. After completion, cool the mixture to room temperature and quench by the slow addition of water. e. Extract the mixture with diethyl ether. f. Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate. g. Filter and carefully concentrate the organic phase on a rotary evaporator (vinyl heptanoate is volatile). h. Purify the crude vinyl heptanoate by fractional distillation.

Visualizations

logical_relationship sub 2-Bromoethyl Heptanoate sn2_prod Substitution Product (e.g., 2-Ethoxyethyl heptanoate) sub->sn2_prod  SN2 e2_prod Elimination Product (Vinyl heptanoate) sub->e2_prod  E2 sn2_cond Conditions: - Strong, non-bulky base (e.g., NaOEt) - Polar aprotic solvent (e.g., DMSO) - Lower temperature sn2_prod->sn2_cond e2_cond Conditions: - Strong, bulky base (e.g., t-BuOK) - Less polar solvent (e.g., THF) - Higher temperature e2_prod->e2_cond

Caption: Reaction pathways of this compound.

experimental_workflow start Start: this compound react Reaction with Base and Solvent start->react workup Aqueous Workup and Extraction react->workup purify Purification (Distillation or Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-bromoethyl heptanoate in chemical synthesis, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is proceeding very slowly or not at all. What is the likely cause?

A1: The most probable cause is steric hindrance. This compound is a primary alkyl halide, which favors the S(_N)2 reaction pathway. However, the heptanoate chain, while not directly attached to the electrophilic carbon, can create a sterically demanding environment. Additionally, if you are using a bulky nucleophile, its approach to the reaction center will be impeded.[1][2][3] The combination of the substrate's size and a bulky nucleophile significantly slows down the reaction rate.[3][4]

Q2: What are the general strategies to improve the yield and reaction rate of S(_N)2 reactions with this compound?

A2: To enhance the efficiency of S(_N)2 reactions with this substrate, consider the following strategies:

  • Choice of Nucleophile: Employ a smaller, yet potent, nucleophile to minimize steric clashes.[1]

  • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more available to attack the electrophilic carbon.[2][5]

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this can also promote side reactions like elimination (E2).

  • Advanced Techniques: Employ methods such as Phase-Transfer Catalysis (PTC), microwave-assisted synthesis, or ultrasound-assisted synthesis to accelerate the reaction.[6][7][][9]

Q3: Can I use a strong, bulky base like potassium tert-butoxide as a nucleophile with this compound?

A3: It is generally not recommended. Strong, bulky bases are poor nucleophiles for S(_N)2 reactions and will preferentially act as bases, leading to the E2 elimination product (ethyl hept-2-enoate) rather than the desired substitution product.[10][11]

Q4: How does Phase-Transfer Catalysis (PTC) help in overcoming steric hindrance?

A4: Phase-Transfer Catalysis facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved. The PTC catalyst, typically a quaternary ammonium salt, forms an ion pair with the nucleophile, making it more soluble and highly reactive in the organic phase. This increased reactivity can help overcome the steric barrier and significantly accelerate the reaction rate.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis with a Hindered Alcohol

Symptoms:

  • The reaction between this compound and a secondary or bulky primary alcohol (e.g., isopropanol, neopentyl alcohol) results in a low yield of the desired ether.

  • Significant amounts of unreacted starting materials are recovered.

  • Formation of an alkene byproduct is observed.

Troubleshooting Steps:

StepActionRationale
1 Optimize Reaction Conditions Increase the reaction temperature in increments of 10°C. While this can enhance the rate, exceeding optimal temperatures may favor elimination. Monitor the reaction by TLC or GC to find the best balance.
2 Change the Base/Solvent System Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF. This ensures complete deprotonation of the alcohol to the more potent alkoxide nucleophile.
3 Employ Microwave-Assisted Synthesis Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times and higher yields by providing the energy needed to overcome the activation barrier.
4 Utilize Ultrasound-Assisted Synthesis Sonication can enhance mass transfer and create localized high-energy zones, promoting the reaction at the molecular level and helping to overcome steric repulsion.[4][7]
Issue 2: Inefficient Reaction with a Phenolic Nucleophile

Symptoms:

  • Slow and incomplete reaction of this compound with a substituted phenol.

  • The reaction requires prolonged heating and still results in a low yield.

Troubleshooting Steps:

StepActionRationale
1 Utilize Phase-Transfer Catalysis (PTC) Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This will shuttle the phenoxide from the basic aqueous or solid phase into the organic phase, increasing its effective concentration and reactivity.
2 Optimize the Base Use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. This is often sufficient to deprotonate the phenol without promoting side reactions.
3 Implement Microwave-Assisted Protocol As with hindered alcohols, microwave heating can dramatically reduce reaction times and improve yields for the alkylation of phenols.

Quantitative Data Summary

The following tables present representative data for the synthesis of 2-isopropoxyethyl heptanoate, illustrating the impact of different reaction conditions.

Table 1: Conventional Heating vs. Microwave and Ultrasound Assistance

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating802435
Microwave-Assisted1200.585
Ultrasound-Assisted60670

Table 2: Effect of Solvent in Conventional Williamson Ether Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Ethanol (Protic)802425
THF (Aprotic)652440
DMF (Polar Aprotic)801865

Experimental Protocols

Protocol 1: Microwave-Assisted Williamson Ether Synthesis of 2-Isopropoxyethyl Heptanoate

Materials:

  • This compound (1.0 mmol)

  • Isopropanol (1.5 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Microwave reactor vials

Procedure:

  • To a dry microwave reactor vial under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 mL) and sodium hydride.

  • Cool the mixture in an ice bath and slowly add isopropanol.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium isopropoxide.

  • Add this compound to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After cooling, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Alkylation of p-Cresol with this compound

Materials:

  • This compound (1.0 mmol)

  • p-Cresol (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Tetrabutylammonium bromide (TBAB, 0.1 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a round-bottom flask, add this compound, p-cresol, potassium carbonate, and tetrabutylammonium bromide.

  • Add acetonitrile as the solvent.

  • Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification A 2-Bromoethyl Heptanoate E Combine Reactants A->E B Nucleophile (e.g., Alcohol, Phenol) B->E C Base/Catalyst (e.g., NaH, K2CO3, PTC) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Apply Energy (Conventional Heat, Microwave, or Ultrasound) E->F G Monitor Progress (TLC/GC) F->G H Quench Reaction G->H I Extraction H->I J Purification (Chromatography) I->J K Product J->K

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic Start Low Reaction Yield/Rate Q1 Is the nucleophile bulky? Start->Q1 A1_Yes Use a smaller nucleophile Q1->A1_Yes Yes Q2 Is a protic solvent being used? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to a polar aprotic solvent (DMF, DMSO) Q2->A2_Yes Yes Q3 Is the temperature too low? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase temperature cautiously or use Microwave/Ultrasound Q3->A3_Yes Yes End Improved Reaction Q3->End No, consult further A3_Yes->End

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Quenching Procedures for 2-Bromoethyl Heptanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoethyl heptanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching and workup of reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.

Grignard Reactions

Question 1: My Grignard reaction mixture is a thick, unmanageable slurry after quenching. What is causing this and how can I prevent it?

Answer: This is a common issue when quenching Grignard reactions, often due to the formation of magnesium salts (Mg(OH)2, Mg(OH)Br).

  • Immediate Solution:

    • Cool the reaction mixture in an ice bath to control any exothermic reaction.

    • Slowly add more of your quenching solution (e.g., saturated aqueous NH4Cl or dilute HCl) with vigorous stirring. The goal is to dissolve the magnesium salts.

    • If the slurry persists, you may need to add more solvent (e.g., diethyl ether or THF) to improve stirrability.

  • Prevention:

    • Slow Addition: Always add the quenching solution slowly and dropwise to the reaction mixture, which should be cooled in an ice bath. Rapid addition can lead to localized high concentrations of hydroxide ions, causing the precipitation of magnesium salts.

    • Choice of Quenching Agent: While water can be used, it often leads to the formation of insoluble magnesium hydroxide. A saturated aqueous solution of ammonium chloride (NH4Cl) is often preferred as it is acidic enough to dissolve the magnesium salts without being so acidic that it causes significant hydrolysis of the ester. For more robust substrates, slow addition of dilute hydrochloric acid (e.g., 1 M HCl) can be effective.[1]

Question 2: I am seeing a significant amount of heptanoic acid in my product after an acidic workup of a Grignard reaction. How can I avoid this?

Answer: The heptanoate ester is susceptible to hydrolysis under both acidic and basic conditions, especially with heating.[2][3][4]

  • Troubleshooting:

    • Minimize Contact Time with Acid: Perform the acidic quench and subsequent extraction as quickly as possible. Do not let the reaction mixture sit in the acidic aqueous phase for an extended period.

    • Use a Milder Quenching Agent: A saturated aqueous solution of NH4Cl is less harsh than strong acids like HCl or H2SO4 and will minimize ester hydrolysis.

    • Temperature Control: Keep the reaction mixture cold (0-5 °C) throughout the quenching and extraction process.

  • Alternative Workup for Acid-Sensitive Products:

    • Quench the reaction with saturated aqueous NH4Cl at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Question 3: My final product from a Grignard reaction with an ester shows the addition of two equivalents of the Grignard reagent, but I only wanted to add one. How can this be controlled?

Answer: Grignard reagents typically add twice to esters.[5][6][7] The initial addition forms a ketone intermediate, which is often more reactive than the starting ester, leading to a second addition.

  • Controlling the Reaction:

    • Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes allow for the isolation of the ketone, though this is often difficult to achieve with high selectivity.

    • Use of a Less Reactive Organometallic Reagent: For the synthesis of ketones from esters, consider using a Gilman reagent (an organocuprate) instead of a Grignard reagent.

Williamson Ether Synthesis

Question 4: The yield of my Williamson ether synthesis using this compound is low, and I am isolating a significant amount of an elimination byproduct. What can I do to improve the yield of the desired ether?

Answer: The Williamson ether synthesis is an SN2 reaction that competes with the E2 elimination pathway.[8][9][10] Since this compound is a primary alkyl halide, SN2 should be favored, but elimination can still occur, especially with a sterically hindered or strongly basic nucleophile.

  • Troubleshooting and Optimization:

    • Choice of Base: Use the least hindered, weakest base necessary to deprotonate your alcohol. For example, if you are using a phenoxide, a milder base like K2CO3 may be sufficient and will reduce the likelihood of elimination.[8] For simple alcohols, NaH is a common choice.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO, which can accelerate the rate of the SN2 reaction.[8][11]

Question 5: I am having trouble separating my product from the aqueous layer during the workup of my Williamson ether synthesis. An emulsion has formed. How can I break it?

Answer: Emulsions are common when a reaction mixture contains salts and compounds with surfactant-like properties.

  • Breaking an Emulsion:

    • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to separation.

    • Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[12]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.[12]

    • Filtration: In difficult cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.[13]

    • Solvent Evaporation: If emulsions are a persistent problem with a particular reaction, you can try evaporating the reaction solvent before the workup. Then, redissolve the residue in your extraction solvent and proceed with the aqueous wash.[13]

Quantitative Data Summary

Quenching Agent (at 0 °C)Desired Product Yield (Hypothetical)Heptanoic Acid Byproduct (Hypothetical)Notes
Water60-70%5-10%Can lead to the formation of insoluble magnesium salts, complicating workup.
Saturated aq. NH4Cl85-95%<2%Generally provides a good balance of effective quenching and minimal ester hydrolysis.
1 M HCl (aq)75-85%10-20%Effective at dissolving magnesium salts but increases the risk of ester hydrolysis.
1 M H2SO4 (aq)70-80%15-25%Similar to HCl, but can be more prone to causing charring with sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction with this compound and Quenching with Saturated Aqueous NH4Cl
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation (if applicable): If forming a Grignard reagent from this compound, add anhydrous diethyl ether or THF to the flask. Add a small portion of a solution of this compound (1 equivalent) in anhydrous ether/THF to the magnesium. If the reaction does not initiate, a small crystal of iodine can be added. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Reaction with an Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1 equivalent) in anhydrous ether/THF dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and dropwise, add saturated aqueous ammonium chloride (NH4Cl) solution with vigorous stirring. Continue adding the quenching solution until the fizzing ceases and a clear separation of layers is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or distillation as required.

Protocol 2: General Procedure for Williamson Ether Synthesis with this compound and Workup
  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., THF, DMF). Add a base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Add a solution of this compound (1.2 equivalents) in the reaction solvent dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench any unreacted NaH by the slow, dropwise addition of water at 0 °C.

  • Extraction: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Grignard_Quenching_Workflow cluster_reaction Grignard Reaction cluster_quenching Quenching & Workup Grignard Grignard Reagent (R-MgBr) Reaction Reaction Mixture (Alkoxide Intermediate) Grignard->Reaction Substrate 2-Bromoethyl Heptanoate Derivative Substrate->Reaction Quench Quench at 0°C (e.g., sat. aq. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify (Column/Distillation) Dry->Purify Product Final Product Purify->Product

Caption: Workflow for Grignard reaction quenching.

Troubleshooting_Ester_Hydrolysis Start Acidic/Basic Workup of This compound Reaction Problem Problem: Heptanoic Acid Byproduct Detected Start->Problem Cause1 Cause: Ester Hydrolysis Problem->Cause1 Solution1 Solution 1: Use Milder Quench (e.g., sat. aq. NH4Cl) Cause1->Solution1 Solution2 Solution 2: Maintain Low Temperature (0-5 °C) Cause1->Solution2 Solution3 Solution 3: Minimize Contact Time with Aqueous Phase Cause1->Solution3 Outcome Desired Product with Minimal Hydrolysis Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting ester hydrolysis during workup.

References

Technical Support Center: Purification of 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up and purification of 2-bromoethyl heptanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted this compound from reaction mixtures.

Problem Possible Cause Recommended Solution
Poor separation of layers during liquid-liquid extraction. Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently swirl the separatory funnel instead of vigorous shaking. - If the emulsion persists, consider filtration through a pad of celite or centrifugation.
Product loss during aqueous washes. The product may have some solubility in the aqueous phase, especially if polar co-solvents are present.- Minimize the volume of aqueous washes. - Use brine for all aqueous washes to decrease the solubility of the organic product in the aqueous layer ("salting out"). - Back-extract the combined aqueous layers with a small portion of the organic solvent to recover any dissolved product.
Incomplete removal of acidic or basic impurities. Insufficient washing with acidic or basic solutions.- For acidic impurities (e.g., unreacted heptanoic acid), wash with a saturated sodium bicarbonate (NaHCO₃) solution until no more gas evolution (CO₂) is observed. - For basic impurities (e.g., amine catalysts), wash with a dilute hydrochloric acid (HCl) solution (e.g., 1M HCl).
Product appears wet (cloudy) after solvent removal. Incomplete drying of the organic layer.- Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). - Allow adequate contact time between the organic layer and the drying agent with occasional swirling. - The drying agent should be free-flowing and not clumped together, indicating excess water has been removed.
Difficulty separating the product from non-polar impurities by column chromatography. The chosen solvent system has a polarity that is too high or too low.- Use thin-layer chromatography (TLC) to determine an optimal solvent system. Aim for an Rf value of 0.25-0.35 for the desired product.[1] - A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[2]
The product co-elutes with a close-running impurity during column chromatography. The selectivity of the solvent system is not sufficient.- Try a different solvent system with a different polarity or solvent composition. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter the elution order.
The product streaks on the TLC plate. The sample is too concentrated, or the solvent system is not optimal.- Dilute the sample before spotting it on the TLC plate. - Add a small amount of a more polar solvent to the eluent system to improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted this compound?

A1: The initial and most common work-up step is liquid-liquid extraction. This technique separates compounds based on their differential solubility in two immiscible liquids, typically an organic solvent and an aqueous solution.

Q2: Which organic solvent is best for extracting this compound?

A2: Diethyl ether and ethyl acetate are excellent choices for extracting this compound. They are effective at dissolving the product while being immiscible with water. Dichloromethane can also be used, but it is denser than water, which will result in the organic layer being the bottom layer in the separatory funnel.

Q3: How can I remove acidic or basic impurities from my product?

A3: To remove acidic impurities, you should perform an aqueous wash with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃). For basic impurities, a wash with a dilute acid, like 1M hydrochloric acid (HCl), is effective.

Q4: My product is sensitive to acid. How can I neutralize the silica gel for column chromatography?

A4: If your compound is acid-sensitive, you can add 1-3% triethylamine to your solvent system to neutralize the acidic nature of the silica gel.

Q5: What are some recommended solvent systems for column chromatography of this compound?

A5: For non-polar compounds like this compound, a good starting point for a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value between 0.25 and 0.35 for the product.[1]

Quantitative Data

PropertyValue
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol []
Boiling Point 112 °C at 5 mmHg
Density 1.211 g/mL at 25 °C[]

Experimental Protocols

Liquid-Liquid Extraction Protocol

This protocol describes a general procedure for the aqueous work-up of a reaction mixture containing this compound.

  • Transfer to Separatory Funnel: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer.

  • Acid/Base Wash (if necessary):

    • To remove acidic impurities, add a saturated solution of sodium bicarbonate. Shake and vent as before. Check the pH of the aqueous layer to ensure it is basic. Drain the aqueous layer.

    • To remove basic impurities, add a 1M HCl solution. Shake and vent. Check the pH of the aqueous layer to ensure it is acidic. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer. Drain the brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand until the organic solution is clear and the drying agent is no longer clumping.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Column Chromatography Protocol

This protocol provides a general method for purifying this compound using column chromatography.

  • TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.25-0.35.[1]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system determined by TLC.

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Workup_Decision_Tree start Reaction Mixture Containing This compound extraction Liquid-Liquid Extraction start->extraction acid_wash Aqueous Wash (e.g., NaHCO3) extraction->acid_wash Acidic Impurities? base_wash Aqueous Wash (e.g., 1M HCl) extraction->base_wash Basic Impurities? brine_wash Brine Wash extraction->brine_wash No Acidic/Basic Impurities acid_wash->base_wash Basic Impurities Also Present? acid_wash->brine_wash No Basic Impurities base_wash->brine_wash drying Dry Organic Layer (e.g., MgSO4) brine_wash->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purity_check Check Purity (TLC/NMR) evaporation->purity_check column_chromatography Column Chromatography purity_check->column_chromatography Further Purification Needed pure_product Pure 2-Bromoethyl Heptanoate purity_check->pure_product Purity Acceptable column_chromatography->pure_product

Caption: Decision tree for the work-up of this compound.

References

Stability issues of 2-bromoethyl heptanoate under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-bromoethyl heptanoate under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic chemical compound classified as a bromoester. It contains a heptanoate ester functional group and a bromoethyl group. Due to its bifunctional nature, it serves as a versatile building block in organic synthesis. It is primarily used as an alkylating agent to introduce the heptanoyloxyethyl group into various molecules, which is a common motif in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Q2: What are the primary stability concerns associated with this compound?

The main stability issues with this compound stem from the reactivity of both the ester and the carbon-bromine bond. Key concerns include:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding heptanoic acid and 2-bromoethanol. The carbon-bromine bond can also undergo hydrolysis to form 2-hydroxyethyl heptanoate.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by nucleophiles. This can lead to a variety of side products in a reaction mixture.

  • Thermal Degradation: At elevated temperatures, this compound can decompose.[1] This may involve elimination reactions to form vinyl heptanoate and hydrogen bromide, or other complex degradation pathways.

  • Photodegradation: Like many organobromine compounds, this compound may be sensitive to light, particularly UV radiation, which can induce cleavage of the carbon-bromine bond and initiate radical reactions.[1]

Q3: How should this compound be handled and stored to maintain its stability?

To ensure the stability and purity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container. An inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

  • Handling: Avoid contact with moisture, strong acids, strong bases, and strong oxidizing agents. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: What are the potential degradation products of this compound?

The primary degradation products depend on the specific conditions. Common degradants include:

  • From Hydrolysis: Heptanoic acid, 2-bromoethanol, and 2-hydroxyethyl heptanoate.

  • From Nucleophilic Substitution: Products resulting from the displacement of the bromide ion by the specific nucleophile present in the reaction.

  • From Thermal Degradation: Vinyl heptanoate and hydrogen bromide.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products.[2][3] Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is often the method of choice for separating and quantifying the parent compound and its non-volatile degradants.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of unknown degradation products.

Troubleshooting Guide

Issue 1: Rapid consumption of this compound with low yield of the desired product.

  • Possible Cause: The reaction conditions may be promoting the degradation of this compound through side reactions. This is especially likely if nucleophilic species are present that can react with the electrophilic carbon attached to the bromine.

  • Troubleshooting Steps:

    • Analyze Reaction Components: Scrutinize all reagents and solvents for the presence of nucleophiles (e.g., water, amines, thiols).

    • Modify Reaction Conditions: If possible, use a non-nucleophilic solvent and ensure all reagents are anhydrous. Consider lowering the reaction temperature to disfavor side reactions.

    • Protecting Groups: If the desired reaction requires a nucleophile that is also attacking the bromoethyl group, consider a synthetic strategy involving protecting groups.

Issue 2: Appearance of unexpected peaks in the chromatogram of the reaction mixture.

  • Possible Cause: These peaks could correspond to degradation products arising from hydrolysis, thermolysis, or photolysis.

  • Troubleshooting Steps:

    • Characterize Impurities: Use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks and deduce their potential structures. Compare with the expected degradation products.

    • Control for Hydrolysis: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis.

    • Control for Thermal Stress: Run the reaction at the lowest effective temperature. If the product is isolated by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress.

    • Control for Photodegradation: Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period.

Issue 3: Inconsistent results or loss of purity of this compound upon storage.

  • Possible Cause: Improper storage conditions may be leading to the gradual degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry place, away from incompatible chemicals.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Re-analyze Before Use: If the compound has been stored for a significant period, it is good practice to re-analyze its purity by HPLC or GC before use.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data on the stability of this compound under forced degradation conditions. This data is representative and intended for guidance.

Table 1: Hydrolytic Stability of this compound at 50°C

ConditionTime (hours)This compound Remaining (%)Heptanoic Acid (%)2-Hydroxyethyl Heptanoate (%)
0.1 M HCl2485.210.14.7
Water (pH 7)2498.50.80.7
0.1 M NaOH2445.335.619.1

Table 2: Thermal Stability of this compound

Temperature (°C)Time (hours)This compound Remaining (%)Major Degradant (Vinyl Heptanoate) (%)
804895.13.5
1004882.715.1
1204865.430.2

Table 3: Photostability of this compound (Solid State)

Light SourceIntensityTime (hours)This compound Remaining (%)
Xenon Lamp (ICH Q1B)1.2 million lux hours2492.3
UV-A Lamp (ICH Q1B)200 Wh/m²2488.5

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolysis Study

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubate the solutions in sealed vials at a constant temperature (e.g., 50°C).

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples with an appropriate buffer.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: General Procedure for Thermal Stability Study

  • Place a known amount of this compound in sealed, clear glass vials.

  • Expose the vials to a constant elevated temperature (e.g., 80°C, 100°C, 120°C) in a calibrated oven.

  • At specified time points (e.g., 0, 24, 48 hours), remove a vial and allow it to cool to room temperature.

  • Dissolve the contents in a suitable solvent.

  • Analyze the solution by a validated stability-indicating HPLC or GC method.

Protocol 3: General Procedure for Photostability Study

  • Place a thin layer of this compound in a chemically inert, transparent container.

  • Expose the sample to a light source specified by ICH Q1B guidelines (e.g., a xenon lamp or a UV-A fluorescent lamp) in a photostability chamber.

  • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions.

  • After the specified exposure duration, dissolve both the exposed and control samples in a suitable solvent.

  • Analyze the solutions by a validated stability-indicating HPLC or GC method.

Protocol 4: Stability-Indicating HPLC-UV Method for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visual Guides

cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_thermal Thermal Degradation This compound This compound Heptanoic Acid Heptanoic Acid This compound->Heptanoic Acid H2O, H+/OH- 2-Bromoethanol 2-Bromoethanol This compound->2-Bromoethanol H2O, H+/OH- 2-Hydroxyethyl Heptanoate 2-Hydroxyethyl Heptanoate This compound->2-Hydroxyethyl Heptanoate H2O Substituted Product Substituted Product This compound->Substituted Product Nu- Vinyl Heptanoate Vinyl Heptanoate This compound->Vinyl Heptanoate Heat HBr HBr This compound->HBr Heat

Caption: Major Degradation Pathways of this compound.

start Start: Stability Study Initiation stress Expose this compound to Stress Conditions (Heat, Light, pH, Oxidizing Agent) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze data Evaluate Data: - Quantify Parent Compound - Identify/Quantify Degradants analyze->data report Report Findings data->report

Caption: Experimental Workflow for a Forced Degradation Study.

start Low Reaction Yield check_reagents Are nucleophilic reagents/solvents present? start->check_reagents check_temp Is the reaction temperature high? check_reagents->check_temp No use_anhydrous Use anhydrous/aprotic solvents and reagents check_reagents->use_anhydrous Yes check_light Is the reaction exposed to light? check_temp->check_light No lower_temp Lower reaction temperature check_temp->lower_temp Yes protect_light Protect from light check_light->protect_light Yes end Re-run Reaction check_light->end No use_anhydrous->end lower_temp->end protect_light->end

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 2-bromoethyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: Palladium-based catalysts are most frequently employed in cross-coupling reactions involving alkyl bromides like this compound. Common examples include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are often used in conjunction with phosphine ligands.

Q2: What is catalyst poisoning?

A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, reducing or completely inhibiting its catalytic activity. This can lead to slower reaction rates, lower yields, and even complete reaction failure.[1][2]

Q3: What are the typical signs of catalyst poisoning in my reaction?

A3: Common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • Lower than expected yield of the desired product.

  • The formation of a black precipitate, often referred to as "palladium black," which indicates the aggregation of the palladium catalyst into an inactive form.

  • Inconsistent results between batches, even with seemingly identical reaction conditions.

Q4: Can the bromide in this compound poison the catalyst?

A4: Yes, halide ions, including bromide, can act as catalyst poisons for palladium catalysts by strongly binding to the metal center and hindering its catalytic activity.[1][2] While bromide is a necessary part of the reactant for the desired cross-coupling, issues can arise from its concentration or from side reactions that increase the amount of free bromide ions in the reaction mixture.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction with this compound is giving a very low yield or no product at all. What could be the cause?

A: This is a common problem that can stem from several sources of catalyst poisoning. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Visual Inspection: Carefully observe the reaction mixture. The formation of a black precipitate (palladium black) is a strong indicator of catalyst agglomeration and deactivation.

  • Analyze Starting Materials: Impurities in your starting materials or solvents are a common source of catalyst poisons. Sulfur compounds are particularly detrimental to palladium catalysts.[1] Consider having your this compound and other reagents analyzed for trace impurities.

  • Optimize Reaction Conditions:

    • Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can leave the metal center exposed and prone to deactivation. Try increasing the ligand concentration.

    • Base: The choice and purity of the base are crucial. Some bases may contain impurities that poison the catalyst. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Solvent: Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can contribute to catalyst deactivation.

  • Consider a Different Catalyst System: If the above steps do not resolve the issue, your current catalyst system may not be robust enough. Experiment with different palladium precursors or more sterically hindered and electron-rich phosphine ligands, which can protect the palladium center more effectively.

Issue 2: Reaction Starts but Does Not Go to Completion

Q: My reaction begins, and I can see product formation, but it stops before all the starting material is consumed. What should I do?

A: This often points to a gradual poisoning of the catalyst over the course of the reaction.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Product Inhibition/Poisoning The product of the reaction or a byproduct may be acting as a catalyst poison.Try a slower addition of one of the reactants to keep its concentration low. Analyze the reaction mixture by techniques like LC-MS or GC-MS to identify any major byproducts that could be problematic.
Slow Catalyst Decomposition The catalyst may be slowly degrading under the reaction conditions, leading to a decrease in active catalyst concentration over time.Consider using a more robust catalyst or adding a second portion of the catalyst midway through the reaction.
Impurity in a Reagent A slow-reacting impurity in one of the starting materials could be gradually poisoning the catalyst.Purify all starting materials and solvents rigorously before use.
Issue 3: Inconsistent Results

Q: I am getting inconsistent yields and reaction times between different runs of the same reaction. How can I improve reproducibility?

A: Inconsistent results are often a sign of trace contaminants or subtle variations in reaction setup.

Checklist for Improving Reproducibility:

  • Reagent Purity: Use reagents from the same batch for a series of experiments. If you open a new bottle of a reagent, consider that it might have a different impurity profile.

  • Solvent Quality: Ensure your solvent is consistently dry and deoxygenated. Use a freshly opened bottle of anhydrous solvent or distill it just before use.

  • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst.

  • Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

General Protocol for a Suzuki Coupling of this compound with an Arylboronic Acid:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents), and the phosphine ligand (e.g., SPhos, 0.04 equivalents).

  • Solvent Addition: Add anhydrous and deoxygenated solvent (e.g., dioxane or toluene).

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship for Diagnosing Catalyst Poisoning:

Diagnose_Poisoning cluster_symptoms Observed Symptoms cluster_causes Potential Root Causes cluster_solutions Corrective Actions Low Yield Low Yield Impure Reagents Impure Reagents Low Yield->Impure Reagents Slow Reaction Slow Reaction Suboptimal Conditions Suboptimal Conditions Slow Reaction->Suboptimal Conditions Inconsistency Inconsistency Solvent Issues Solvent Issues Inconsistency->Solvent Issues Atmospheric Contamination Atmospheric Contamination Inconsistency->Atmospheric Contamination Purify Materials Purify Materials Impure Reagents->Purify Materials Use Anhydrous/Deoxygenated Solvents Use Anhydrous/Deoxygenated Solvents Solvent Issues->Use Anhydrous/Deoxygenated Solvents Ensure Inert Atmosphere Ensure Inert Atmosphere Atmospheric Contamination->Ensure Inert Atmosphere Optimize Reaction Parameters Optimize Reaction Parameters Suboptimal Conditions->Optimize Reaction Parameters

Caption: Logical relationship between symptoms, causes, and solutions for catalyst poisoning.

Summary of Potential Catalyst Poisons

The following table summarizes common catalyst poisons for palladium-catalyzed cross-coupling reactions and their likely effects.

Poison Source Effect on Catalyst Mitigation Strategy
Sulfur Compounds Impurities in starting materials or solvents.Strong and often irreversible binding to palladium, leading to complete deactivation.Purify all reagents and solvents. Use high-purity starting materials.
Excess Halide Ions (e.g., Br⁻) Substrate degradation, impurities in base.Can occupy active sites and inhibit catalytic activity.Use a high-purity base. Optimize substrate concentration.
Water Incomplete drying of glassware or solvents.Can lead to hydrolysis of reagents and catalyst deactivation.Use flame-dried glassware and anhydrous solvents.
Oxygen Leaks in the reaction setup.Oxidizes the active Pd(0) to inactive Pd(II) species.Maintain a strict inert atmosphere. Degas all solvents.
Heavy Metals Contaminants from other reactions or equipment.Can interfere with the catalytic cycle.Use clean glassware dedicated to sensitive reactions.
Strongly Coordinating Ligands/Additives Unintended impurities or poor choice of additives.Can displace the desired ligand and shut down catalysis.Carefully select additives and ensure their purity.

References

Technical Support Center: High-Throughput Screening for Optimizing 2-Bromoethyl Heptanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) and optimization of reactions involving 2-bromoethyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to screen for in the optimization of this compound reactions?

A1: For the successful optimization of this compound synthesis, particularly in an HTS setting, it is crucial to screen a variety of reaction parameters. The most impactful variables typically include:

  • Base: The choice and concentration of the base are critical. Screening a diverse range of bases, from organic amines (e.g., triethylamine, diisopropylethylamine) to inorganic bases (e.g., potassium carbonate, cesium carbonate), is recommended.

  • Solvent: The reaction medium significantly influences reaction rate and selectivity. A panel of solvents with varying polarities and boiling points should be evaluated. Common choices include aprotic polar solvents like DMF and acetonitrile, as well as less polar solvents like THF and toluene.

  • Temperature: Reaction kinetics are highly dependent on temperature. Screening a range of temperatures, for instance, from room temperature up to 80°C or higher, can identify the optimal balance between reaction rate and impurity formation.

  • Concentration: The concentration of reactants can affect reaction efficiency. It is advisable to screen a few different concentrations to determine the most effective conditions.

  • Catalyst/Additive: For certain transformations, the addition of a catalyst or an additive (e.g., a phase-transfer catalyst) can dramatically improve yields and reaction times.

Q2: What are the most common side reactions observed during the synthesis of this compound, and how can they be minimized in an HTS workflow?

A2: The most prevalent side reaction is the elimination of HBr from this compound, leading to the formation of ethyl acrylate and heptanoic acid. This is particularly favored by strong, non-nucleophilic bases and higher temperatures. To minimize this, consider the following strategies within your HTS design:

  • Use of milder bases: Screen for less sterically hindered and milder bases that favor nucleophilic substitution over elimination.

  • Lower reaction temperatures: Evaluate a temperature gradient to find a point where the desired substitution reaction proceeds at a reasonable rate while minimizing the elimination pathway.

  • Careful selection of solvent: The solvent can influence the competition between substitution and elimination.

Another potential side reaction is the hydrolysis of the ester functionality, especially in the presence of water and a strong base. Ensure anhydrous conditions are maintained throughout the HTS setup.

Q3: Which analytical techniques are best suited for the high-throughput analysis of this compound reaction outcomes?

A3: For rapid and quantitative analysis in an HTS format, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly effective technique.[1][2] It offers fast separation of reactants, products, and byproducts, coupled with sensitive and selective detection by MS. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile compounds, and can provide excellent separation and identification of reaction components.[3] For initial hit identification and qualitative assessment, techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be employed for even faster, direct analysis from the reaction plate.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s) in HTS Context
Low to No Product Formation 1. Incorrect Reaction Conditions: The combination of base, solvent, and temperature may not be optimal for this specific substrate. 2. Reagent Degradation: One or more of the starting materials may have degraded. 3. Insufficient Mixing: Inadequate agitation in the microplate wells can lead to poor reaction kinetics.1. Expand Screening Array: Broaden the range of bases, solvents, and temperatures in your HTS design. Include known successful conditions for similar alkyl halide esterifications as positive controls. 2. Use Fresh Reagents: Prepare fresh stock solutions of all reagents before setting up the HTS plates. 3. Optimize Agitation: Ensure the HTS platform provides consistent and efficient mixing for all wells. This could involve orbital shaking or the use of magnetic stir bars if the plate format allows.
High Variability Between Replicate Wells 1. Inaccurate Liquid Handling: Errors in dispensing small volumes of reagents by automated liquid handlers. 2. Temperature Gradients: Uneven heating across the microplate. 3. Evaporation: Solvent loss from wells, especially at elevated temperatures.1. Calibrate Liquid Handlers: Regularly calibrate and validate the performance of automated liquid handling systems. 2. Ensure Uniform Heating: Use HTS-compatible heating blocks with good thermal conductivity and ensure proper contact with the microplate. 3. Use Plate Seals: Employ appropriate plate seals to minimize solvent evaporation during the reaction.
Formation of Significant Side Products 1. Elimination Reaction: Conditions favoring the elimination of HBr. 2. Hydrolysis: Presence of water in the reaction mixture.1. Screen Milder Conditions: As detailed in the FAQs, include milder bases and lower temperatures in your screening array. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the HTS setup in a controlled, low-humidity environment (e.g., a glovebox).
Difficulty in Analyzing Reaction Outcomes 1. Poor Chromatographic Resolution: Co-elution of product with starting materials or byproducts. 2. Ion Suppression in MS: High concentrations of salts or other reaction components interfering with the detection of the target analyte.1. Optimize Analytical Method: Develop a robust UPLC or GC method with a suitable gradient and column to ensure good separation of all key components. 2. Dilute Samples: Dilute the reaction mixtures before injection into the MS to minimize ion suppression effects. Incorporate an internal standard for more reliable quantification.

Data Presentation

The following tables represent hypothetical data from a high-throughput screening experiment to optimize the synthesis of this compound.

Table 1: Effect of Base and Solvent on Product Yield (%)

SolventK₂CO₃Cs₂CO₃TEADIPEA
Acetonitrile 65785545
DMF 72856250
THF 40553525
Toluene 35483020

Reaction Conditions: Heptanoic acid (1.0 equiv), 2-bromoethanol (1.2 equiv), Base (1.5 equiv), Solvent (0.1 M), 60°C, 12 h. Yields determined by UPLC-MS.

Table 2: Influence of Temperature on Product Yield (%) and Purity (%)

Temperature (°C)Yield (%)Purity (%)
25 3598
40 6295
60 8590
80 8280

Reaction Conditions: Heptanoic acid (1.0 equiv), 2-bromoethanol (1.2 equiv), Cs₂CO₃ (1.5 equiv), DMF (0.1 M), 12 h. Purity determined by UPLC analysis, with the major impurity being the elimination product.

Experimental Protocols

Protocol 1: High-Throughput Screening of Reaction Conditions
  • Stock Solution Preparation:

    • Prepare stock solutions of heptanoic acid, 2-bromoethanol, and a panel of bases (e.g., K₂CO₃, Cs₂CO₃, TEA, DIPEA) in a range of solvents (e.g., Acetonitrile, DMF, THF, Toluene) at a concentration of 1.0 M.

    • Prepare an internal standard stock solution (e.g., dodecanophenone) in a compatible solvent.

  • Reaction Plate Setup:

    • Using an automated liquid handler, dispense the appropriate volumes of the heptanoic acid and 2-bromoethanol stock solutions into the wells of a 96-well microplate.

    • Add the corresponding base and solvent to each well according to the experimental design.

    • Add a consistent amount of the internal standard to each well.

  • Reaction Incubation:

    • Seal the microplate with a pierceable, solvent-resistant seal.

    • Place the plate on a temperature-controlled shaker and incubate at the desired temperature(s) for a set time (e.g., 12 hours).

  • Sample Quenching and Preparation for Analysis:

    • After the incubation period, unseal the plate and add a quenching solution (e.g., water or a dilute acid) to each well.

    • Centrifuge the plate to pellet any solids.

    • Transfer a small aliquot of the supernatant from each well to a new 96-well plate containing a dilution solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the samples using a high-throughput UPLC-MS or GC-MS method.

    • Quantify the product peak area relative to the internal standard to determine the relative yield in each well.

Protocol 2: UPLC-MS Analysis Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode, monitoring for the m/z of this compound and any expected side products.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_solutions Prepare Stock Solutions dispensing Automated Dispensing stock_solutions->dispensing plate_mapping Design Plate Map plate_mapping->dispensing incubation Reaction Incubation dispensing->incubation quenching Quenching incubation->quenching analytical_prep Sample Dilution quenching->analytical_prep analysis UPLC-MS / GC-MS analytical_prep->analysis data_processing Data Processing & Hit Selection analysis->data_processing Troubleshooting_Logic start Low Product Yield? check_controls Are positive controls working? start->check_controls reagent_issue Potential Reagent Degradation check_controls->reagent_issue No conditions_issue Suboptimal Reaction Conditions check_controls->conditions_issue Yes fresh_reagents Prepare fresh stock solutions reagent_issue->fresh_reagents expand_screen Expand screening array (base, solvent, temp.) conditions_issue->expand_screen mixing_issue Check for adequate mixing conditions_issue->mixing_issue

References

Validation & Comparative

A Comparative Guide to Monitoring 2-Bromoethyl Heptanoate Reactions: GC-MS, HPLC-UV, and In-Situ NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for ensuring optimal yield, purity, and safety. This guide provides a comparative analysis of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the synthesis of 2-bromoethyl heptanoate.

This document outlines detailed experimental protocols for each method, presents a quantitative comparison of their performance, and offers visual workflows to aid in selecting the most suitable technique for your specific research needs. The synthesis of this compound, a key intermediate in various pharmaceutical and chemical syntheses, serves as a practical example for this comparative analysis.

Reaction Pathway: Synthesis of this compound

The synthesis of this compound typically proceeds via the esterification of heptanoic acid with 2-bromoethanol, often catalyzed by a strong acid.

Heptanoic_Acid Heptanoic Acid Intermediate Protonated Heptanoic Acid Heptanoic_Acid->Intermediate + H⁺ Bromoethanol 2-Bromoethanol Product This compound Bromoethanol->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Intermediate->Product + 2-Bromoethanol Product->Heptanoic_Acid - H₂O, - H⁺ Water Water

Figure 1: Reaction scheme for the acid-catalyzed synthesis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for monitoring the progress of this compound synthesis by separating the analyte from the reaction mixture and providing mass-to-charge ratio information for unambiguous identification and quantification.

Experimental Protocol

Sample Preparation:

  • Withdraw 100 µL of the reaction mixture at specified time intervals.

  • Quench the reaction by adding the aliquot to 900 µL of a cold solution of saturated sodium bicarbonate.

  • Add an internal standard (e.g., undecane) to the quenched sample.

  • Extract the organic components with 1 mL of ethyl acetate.

  • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a GC vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase.[1]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for identification.

    • SIM Ions for this compound: m/z 113 (base peak), 155, 157.

    • SIM Ion for Undecane (IS): m/z 57.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of a broad range of compounds. For the analysis of this compound, which contains a chromophore in the ester group, HPLC-UV offers a robust and reliable method for reaction monitoring.

Experimental Protocol

Sample Preparation:

  • Withdraw 50 µL of the reaction mixture at specified time intervals.

  • Dilute the aliquot to 1 mL with the mobile phase (acetonitrile:water).

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 210 nm.

Method 3: In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy provides real-time, non-invasive monitoring of reaction kinetics and the formation of intermediates without the need for sample workup. This technique allows for the direct observation of both reactants and products in the reaction vessel.

Experimental Protocol

Sample Preparation: The reaction is carried out directly within a 5 mm NMR tube.

  • Add the reactants (heptanoic acid and 2-bromoethanol) and a deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initiate the reaction by adding the acid catalyst.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: Standard 5 mm broadband probe.

  • Temperature: Set to the desired reaction temperature (e.g., 60°C).

  • Experiment: Automated ¹H NMR acquisition at regular time intervals (e.g., every 5 minutes).

  • Key ¹H NMR Signals to Monitor:

    • This compound: Triplet around 4.3 ppm (-CH₂-Br) and triplet around 2.3 ppm (-CH₂-COO-).

    • Heptanoic Acid: Triplet around 2.4 ppm (-CH₂-COOH).

    • 2-Bromoethanol: Triplet around 3.8 ppm (-CH₂-OH).

Performance Comparison

The following table summarizes the estimated quantitative performance of each method for the analysis of this compound.

ParameterGC-MSHPLC-UVIn-Situ NMR
Limit of Detection (LOD) ~0.1 ppm[2]~1 ppm~100 ppm
Limit of Quantification (LOQ) ~0.3 ppm[2]~3 ppm~300 ppm
Linearity (R²) >0.999>0.998>0.995
Accuracy (% Recovery) 95-105%97-103%90-110%
Precision (%RSD) < 5%< 3%< 10%
Analysis Time per Sample ~20 min~10 minReal-time (continuous)
Sample Preparation Multi-step extractionSimple dilutionMinimal (in-situ)
Specificity Very High (Mass Spec)ModerateHigh (Chemical Shift)

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflow for each analytical technique.

cluster_0 GC-MS Workflow cluster_1 HPLC-UV Workflow cluster_2 In-Situ NMR Workflow Sampling1 Reaction Sampling Quenching Quenching Sampling1->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Sampling2 Reaction Sampling Dilution Dilution Sampling2->Dilution Filtration Filtration Dilution->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Reaction_Setup Reaction Setup in NMR Tube NMR_Acquisition Automated NMR Acquisition Reaction_Setup->NMR_Acquisition Data_Processing Real-time Data Processing NMR_Acquisition->Data_Processing

Figure 2: Comparison of experimental workflows for reaction monitoring.

Conclusion

The choice of analytical method for monitoring this compound reactions depends on the specific requirements of the study.

  • GC-MS offers the highest sensitivity and specificity, making it the gold standard for trace-level analysis and impurity profiling. However, it involves a more laborious sample preparation process.

  • HPLC-UV provides a good balance of speed, simplicity, and reliability for routine reaction monitoring where high sensitivity is not the primary concern. Its sample preparation is straightforward.

  • In-situ NMR is unparalleled for mechanistic studies and reaction kinetics, providing real-time data without disturbing the reaction. Its lower sensitivity makes it less suitable for detecting low-concentration species.

By understanding the strengths and limitations of each technique, researchers can make an informed decision to best suit their analytical needs in the development and optimization of chemical processes.

References

Comparative Guide to Purity Determination of 2-Bromoethyl Heptanoate Derivatives: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity determination of 2-bromoethyl heptanoate and its derivatives. The information presented herein is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, with a focus on accuracy, precision, and efficiency.

Introduction

This compound is an alkyl halide ester with applications in organic synthesis. Ensuring the purity of such intermediates is critical in drug development and chemical manufacturing to guarantee the safety and efficacy of the final product. While HPLC is a widely used technique for purity analysis, other methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer viable alternatives, each with distinct advantages and limitations. This guide presents a comparative overview of these techniques, supported by hypothetical experimental data to illustrate their performance.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired analysis speed.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC-FID/MS) Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase. Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Separation using a supercritical fluid (e.g., CO2) as the mobile phase.
Typical Analytes Non-volatile or thermally labile compounds. Volatile and thermally stable compounds. Chiral and achiral compounds, suitable for both polar and non-polar analytes.
Limit of Detection (LOD) ~0.05 µg/mL ~0.01 µg/mL (MS) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL ~0.03 µg/mL (MS) ~0.3 µg/mL
Precision (%RSD) < 2% < 3% < 2%
Analysis Time 15-30 minutes 10-25 minutes 5-15 minutes
Advantages Robust, versatile for a wide range of compounds, well-established. High sensitivity and resolution for volatile compounds.[1][2][3] Fast separations, reduced organic solvent consumption.[4]
Disadvantages Longer run times compared to SFC, higher organic solvent consumption. Not suitable for non-volatile or thermally labile compounds. Higher initial instrument cost.

Experimental Protocols

A detailed protocol for a proposed RP-HPLC method is provided below. This method is designed to be a starting point for the purity analysis of this compound.

Proposed RP-HPLC Method for Purity Determination of this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation:

    • The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

      Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Analytical Techniques

Gas Chromatography (GC)

For volatile alkyl halides, GC is a powerful alternative.[2][3] A typical GC method would involve a capillary column (e.g., DB-5ms) and either a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for enhanced sensitivity and impurity identification.[1][2] Headspace sampling can be employed for the analysis of residual impurities.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, often with a small amount of organic modifier.[4] This technique can provide rapid separations and is compatible with both UV and MS detectors.[4] For this compound, SFC could offer a faster alternative to HPLC with reduced solvent waste.[4]

Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting an appropriate analytical method.

HPLC Experimental Workflow

Method_Selection start Analyte Properties is_volatile Volatile & Thermally Stable? start->is_volatile is_polar Polar Compound? is_volatile->is_polar No gc GC is_volatile->gc Yes hplc HPLC is_polar->hplc No hilichplc HILIC/HPLC is_polar->hilichplc Yes sfc SFC hplc->sfc Faster Alternative

Analytical Method Selection Logic

Conclusion

The purity determination of this compound and its derivatives can be effectively achieved using RP-HPLC. This method is robust and widely accessible. However, for volatile and thermally stable derivatives, GC can offer higher sensitivity. For laboratories prioritizing speed and reduced solvent consumption, SFC presents a compelling alternative. The choice of the optimal method should be based on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and available instrumentation. Method validation according to ICH guidelines is crucial to ensure the reliability of the results.[5]cite: 17]

References

A Comparative Analysis of the Reactivity of 2-Iodoethyl Heptanoate versus 2-Bromoethyl Heptanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a reaction. The reactivity of alkyl halides is a critical consideration, particularly in nucleophilic substitution reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This guide provides an objective comparison of the reactivity of 2-iodoethyl heptanoate and 2-bromoethyl heptanoate, supported by established chemical principles and analogous experimental data.

Executive Summary

2-Iodoethyl heptanoate is a significantly more reactive substrate in SN2 reactions compared to this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) in comparison to the bromide ion (Br⁻). The weaker carbon-iodine bond and the greater stability of the resulting iodide anion are the key factors driving this difference. Consequently, reactions involving 2-iodoethyl heptanoate typically proceed at a faster rate and may offer higher yields under identical conditions.

Data Presentation: Comparative Reactivity in Nucleophilic Substitution

ParameterThis compound2-Iodoethyl HeptanoateRationale
Relative Reaction Rate (SN2) SlowerFasterIodide is a better leaving group than bromide.[1][2]
C-X Bond Dissociation Energy ~280 kJ/mol (C-Br)~220 kJ/mol (C-I)The weaker C-I bond is more easily broken.
Leaving Group Stability (pKa of HX) HBr: ~ -9HI: ~ -10HI is a stronger acid, indicating I⁻ is a more stable conjugate base.
Typical Reaction Conditions Often requires elevated temperatures or longer reaction times.Reacts under milder conditions and for shorter durations.Higher reactivity allows for less forcing conditions.
Common Applications Precursor for the synthesis of 2-iodoethyl heptanoate via the Finkelstein reaction.Preferred substrate for rapid introduction of the ethyl heptanoate moiety.The choice of substrate depends on the desired reaction kinetics and conditions.

Experimental Protocols

To illustrate the practical implications of the differing reactivity, we provide a representative experimental protocol for a nucleophilic substitution reaction and the protocol for the conversion of the bromo-compound to the iodo-compound.

Protocol 1: General Nucleophilic Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a primary amine with either 2-bromoethyl or 2-iodoethyl heptanoate.

Materials:

  • This compound or 2-iodoethyl heptanoate (1.0 eq)

  • Primary amine (1.1 eq)

  • Acetonitrile (solvent)

  • Potassium carbonate (base, 2.0 eq)

  • Diatomaceous earth

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary amine (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound or 2-iodoethyl heptanoate (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is anticipated that the reaction with 2-iodoethyl heptanoate will proceed to completion significantly faster than the reaction with this compound.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Finkelstein Reaction for the Synthesis of 2-Iodoethyl Heptanoate

This protocol details the conversion of the less reactive this compound to the more reactive 2-iodoethyl heptanoate.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • Sodium iodide (1.5 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add sodium iodide (1.5 eq) to the solution.

  • Reflux the mixture with stirring. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[3][4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-iodoethyl heptanoate.

Visualization of the Finkelstein Reaction Workflow

The following diagram illustrates the logical workflow of the Finkelstein reaction, a key process for enhancing the reactivity of a 2-haloethyl heptanoate substrate for subsequent nucleophilic substitution reactions.

Finkelstein_Reaction cluster_conditions Reaction Conditions Bromo This compound Iodo 2-Iodoethyl Heptanoate Bromo->Iodo SN2 Reaction NaI Sodium Iodide NaI->Iodo Acetone Acetone (Solvent) Reflux Reflux NaBr Sodium Bromide (Precipitate)

Caption: Finkelstein reaction for enhanced reactivity.

Conclusion

The choice between this compound and 2-iodoethyl heptanoate as a substrate in nucleophilic substitution reactions should be guided by the desired reaction kinetics and overall synthetic strategy. For applications requiring rapid reaction times and milder conditions, 2-iodoethyl heptanoate is the superior choice due to the excellent leaving group ability of iodide. While this compound is less reactive, it is often more readily available and can be efficiently converted to its more reactive iodo-counterpart via the Finkelstein reaction. Understanding these reactivity differences allows researchers and drug development professionals to optimize their synthetic routes for improved efficiency and yield.

References

A Comparative Analysis of 2-Bromoethyl Heptanoate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-bromoethyl heptanoate and other common alkylating agents. The information is intended for researchers and professionals in the fields of organic synthesis and drug development to facilitate informed decisions in experimental design. While direct comparative experimental data for this compound is limited in published literature, this guide extrapolates its expected reactivity based on fundamental principles of organic chemistry and compares it with well-characterized alkylating agents.

Introduction to Alkylating Agents

Alkylating agents are a class of electrophilic compounds that introduce an alkyl group into a nucleophilic molecule. This process, known as alkylation, is a cornerstone of organic synthesis, crucial for forming carbon-carbon and carbon-heteroatom bonds. In pharmacology, alkylating agents are a major class of antineoplastic drugs that act by damaging the DNA of cancer cells[1][2]. The reactivity of an alkylating agent is primarily determined by the nature of the alkyl group, the leaving group, and the reaction conditions. Most of the alkylating agents discussed here react via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where the reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile[1][3][4].

This compound is a primary alkyl bromide. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. Its structure suggests it will function as a classic S(_N)2 alkylating agent, similar to other primary alkyl halides[5][6].

Comparative Data on Alkylating Agent Reactivity

The efficacy of an alkylating agent in an S(_N)2 reaction is heavily influenced by the leaving group. A better leaving group is one that is a weaker base and more stable on its own. For halide leaving groups, the reactivity trend is I > Br > Cl > F. Sulfonates, such as tosylates and mesylates, are also excellent leaving groups, often comparable to or better than iodide.

The following table summarizes the expected relative reactivity of this compound compared to other common ethylating agents in a typical S(_N)2 reaction. The relative rates are generalized and can vary based on the nucleophile, solvent, and temperature.

Alkylating AgentChemical FormulaClassLeaving GroupExpected Relative RateKey Characteristics
2-Iodoethyl heptanoateC(_9)H(_17)IO(_2)Alkyl IodideI
^-
>>10Highly reactive due to the excellent leaving group ability of iodide. Often used when high reactivity is required. May be less stable and more expensive.
This compound C(_9)H(_17)BrO(_2) Alkyl Bromide Br
^-
1 Baseline for comparison. Offers a good balance of reactivity and stability. Widely used in organic synthesis.
2-Chloroethyl heptanoateC(_9)H(_17)ClO(_2)Alkyl ChlorideCl
^-
<0.1Less reactive than the corresponding bromide. Often requires harsher reaction conditions (e.g., higher temperatures, stronger bases, or the addition of a catalyst like NaI).
Ethyl TosylateC(9)H({12})O(_3)SAlkyl SulfonateTsO
^-
~1-10Reactivity is comparable to or slightly less than alkyl iodides. Tosylate is an excellent leaving group due to resonance stabilization.
Dimethyl Sulfate(CH(_3))(_2)SO(_4)Dialkyl SulfateCH(_3)SO(_4)
^-
Very HighExtremely effective methylating agent, but also highly toxic and carcinogenic. Used when high efficiency for methylation is paramount.

Note: The heptanoate ester group is expected to have a minor electronic effect on the reactivity of the 2-haloethyl moiety compared to a simple ethyl halide.

Experimental Protocols

Below are representative experimental protocols for O-alkylation and N-alkylation. These are generalized procedures that would be suitable for comparing the efficacy of this compound against other alkylating agents.

General Protocol for O-Alkylation of a Phenol

This protocol describes the alkylation of a generic phenol to form an ether, a common application for alkylating agents.

Materials:

  • Phenol (1.0 eq)

  • Alkylating Agent (e.g., this compound, 1.1 eq)

  • Base (e.g., K(_2)CO(_3) or Cs(_2)CO(_3), 2.0 eq)[7]

  • Solvent (e.g., Acetone or Acetonitrile, 10-15 volumes)

  • Optional: Catalyst (e.g., NaI or Tetrabutylammonium iodide, 0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq) and the chosen solvent (10-15 volumes).

  • Add the base (e.g., K(_2)CO(_3), 2.0 eq) to the suspension.

  • Add the alkylating agent (1.1 eq) to the mixture at room temperature[7].

  • If the alkylating agent is less reactive (e.g., an alkyl chloride), add a catalytic amount of NaI to facilitate a Finkelstein reaction in situ.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts[7].

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by NMR and MS to confirm its structure and purity.

General Protocol for N-Alkylation of a Secondary Amine

This protocol outlines the alkylation of a secondary amine, such as piperidine, to form a tertiary amine.

Materials:

  • Secondary Amine (e.g., piperidine, 1.0 eq)

  • Alkylating Agent (e.g., this compound, 1.1 eq)

  • Base (e.g., K(_2)CO(_3) or N,N-Diisopropylethylamine (DIPEA), 1.5 eq)[8]

  • Solvent (e.g., Acetonitrile or DMF, 10 volumes)

Procedure:

  • Dissolve the secondary amine (1.0 eq) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.5 eq). The use of a non-nucleophilic base like DIPEA can prevent side reactions.

  • Add the alkylating agent (1.1 eq) dropwise to the solution at room temperature[8]. For highly reactive agents, cooling the reaction mixture in an ice bath may be necessary to control the reaction rate.

  • Stir the reaction mixture at room temperature or heat to 50-70°C for 2-18 hours[8].

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the pure tertiary amine.

  • Confirm the identity and purity of the product using analytical techniques such as NMR and MS.

Visualizations

Workflow for Comparing Alkylating Agents

The following diagram illustrates a typical experimental workflow for the comparative evaluation of different alkylating agents in a laboratory setting.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Nucleophile and Reaction Type (O- or N-Alkylation) reagents Select Alkylating Agents (e.g., this compound, Ethyl Tosylate, Ethyl Iodide) start->reagents conditions Establish Standardized Reaction Conditions (Solvent, Base, Temp.) reagents->conditions setup Set up Parallel Reactions for each Alkylating Agent conditions->setup monitor Monitor Reaction Progress (TLC, LC-MS) at Defined Time Intervals setup->monitor workup Quench & Workup monitor->workup purify Purify Products (Column Chromatography) workup->purify yield Calculate Reaction Yield purify->yield characterize Characterize Products (NMR, MS) purify->characterize compare Compare Reactivity, Yield, and Purity yield->compare characterize->compare

Caption: Workflow for comparative analysis of alkylating agents.

General S(_N)2 Alkylation Mechanism

This diagram illustrates the bimolecular nucleophilic substitution (S(_N)2) mechanism, which is characteristic of primary alkyl halides like this compound.

SN2_Mechanism cluster_ts Transition State Nu Nu: C C Br Br C->Br R1 H C->R1 R2 H C->R2 Hept O-Heptanoate C->Hept ts_C C ts_Br Br ts_R1 H ts_R2 H ts_Hept O-Heptanoate ts_Nu Nu ts_Nu->ts_C δ- ts_C->ts_Br δ- ts_C->ts_R1 ts_C->ts_R2 ts_C->ts_Hept Prod_NuC Nu-C Prod_Br Br- Prod_NuC->R1 Prod_NuC->R2 Prod_NuC->Hept

Caption: S(_N)2 reaction mechanism for alkylation.

References

A Comparative Guide to the Crystallography of Bromo-Substituted Ethyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of bromo-substituted ethyl esters. While a comprehensive search of publicly available databases did not yield specific X-ray crystallography data for 2-bromoethyl heptanoate derivatives, this guide presents data for a structurally related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, to serve as a valuable reference point for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. This data provides insight into the solid-state conformation and packing of a bromo-substituted organic ester.

ParameterValue[1]
Chemical Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.22 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a11.8746 (6) Å
b12.2023 (5) Å
c13.7760 (6) Å
α97.557 (3)°
β110.520 (2)°
γ113.866 (2)°
Volume 1620.20 (14) ų
Z 4
Calculated Density 1.337 Mg/m³
Radiation Type Mo Kα
Wavelength 0.71073 Å
F(000) 672

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of the comparative compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, are detailed below.

Synthesis and Crystallization:

Ytterbium triflate (10 mol%) was added to a stirred solution of (E)-ethyl 2-(4-bromophenylimino)acetate (0.5 mmol) in dichloromethane (CH₂Cl₂) (5 mL). To this mixture, potassium 3-methyl-2-buten-2-yltrifluoroborate (0.6 mmol) was added, and the reaction was stirred at room temperature until the starting material was completely consumed. The reaction mixture was then extracted with 0.5 N sodium hydroxide (NaOH). The organic phase was dried over magnesium sulfate (MgSO₄), and the solvent was removed under reduced pressure. Suitable crystals for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate (EtOAc) solution of the compound.[1]

X-ray Data Collection and Refinement:

Data for the crystal structure was collected using Mo Kα radiation. Carbon-bound hydrogen atoms were placed in calculated positions and were included in the refinement using a riding model approximation. The amine N-H hydrogen atoms were refined with specific bond length and isotropic displacement parameters.[1]

Visualizations

Experimental Workflow for the Synthesis of Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate

The following diagram illustrates the key steps in the synthesis and crystallization of the comparative compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Analysis start Start Materials: (E)-ethyl 2-(4-bromophenylimino)acetate Potassium 3-methyl-2-buten-2-yltrifluoroborate Ytterbium triflate reaction Reaction in CH2Cl2 at room temperature start->reaction 1. extraction Extraction with NaOH reaction->extraction 2. drying Drying over MgSO4 extraction->drying 3. evaporation Solvent Evaporation drying->evaporation 4. product Crude Product evaporation->product 5. dissolution Dissolution in EtOAc product->dissolution crystal_growth Slow Evaporation dissolution->crystal_growth crystals Single Crystals crystal_growth->crystals xray X-ray Diffraction crystals->xray xray_crystallography_workflow cluster_experiment Experimental cluster_analysis Data Analysis crystal Single Crystal Selection diffractometer Mounting on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

References

A Comparative Guide to the Kinetics of Alkylation with 2-Bromoethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-bromoethyl heptanoate in alkylation reactions, benchmarked against other common alkylating agents. The data presented herein, including detailed experimental protocols, is intended to inform the selection of reagents and optimization of reaction conditions in synthetic chemistry and drug development.

Introduction to Alkylation and this compound

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, pivotal in the construction of the carbon skeletons of many pharmaceutical agents. The reactivity of an alkylating agent is paramount to the success of a synthesis, influencing reaction rates, yields, and impurity profiles. This compound, a bifunctional molecule incorporating both an ester and a bromoalkane, presents a unique profile for introducing a heptanoyloxyethyl moiety. Understanding its kinetic behavior is crucial for its effective utilization.

This guide focuses on the kinetics of SN2 (bimolecular nucleophilic substitution) reactions, a common pathway for primary bromoalkanes like this compound.[1][2][3] In these reactions, the rate is dependent on the concentration of both the alkylating agent and the nucleophile.[1][3][4] Steric hindrance around the electrophilic carbon significantly impacts the reaction rate; primary halides, such as this compound, are generally more reactive in SN2 reactions than their secondary or tertiary counterparts.[1][5]

Comparative Kinetic Data

To provide a clear performance benchmark, the kinetic data for the alkylation of a model nucleophile, piperidine, with this compound and other selected primary bromoalkanes are summarized below. The reactions were monitored under pseudo-first-order conditions with an excess of the nucleophile.

Alkylating AgentRate Constant (k) at 25°C (M⁻¹s⁻¹)Relative RateActivation Energy (Ea) (kJ/mol)
This compound 1.8 x 10⁻³ 1.00 58.5
1-Bromobutane2.5 x 10⁻³1.3955.2
1-Bromohexane2.1 x 10⁻³1.1756.8
Ethyl Bromoacetate4.5 x 10⁻²25.048.1

Table 1: Comparative Kinetic Data for the Alkylation of Piperidine

Note: The data presented for this compound is a hypothetical, yet scientifically plausible, representation for illustrative purposes in this guide, synthesized from general principles of SN2 reaction kinetics.

Experimental Protocols

The following is a detailed methodology for a representative kinetic study of the alkylation of piperidine with this compound.

Objective: To determine the second-order rate constant for the alkylation of piperidine with this compound at a constant temperature.

Materials:

  • This compound (98% purity)

  • Piperidine (99% purity, freshly distilled)

  • Acetonitrile (anhydrous, HPLC grade)

  • Internal standard (e.g., dodecane)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Autosampler and vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (0.1 M) in anhydrous acetonitrile.

    • Prepare a stock solution of piperidine (1.0 M) in anhydrous acetonitrile.

    • Prepare a quenching solution of 1% diethylamine in acetonitrile.

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25°C).

    • Add the piperidine solution to the reaction vessel and allow it to reach thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the this compound stock solution to the vigorously stirred piperidine solution.

    • Start the timer immediately upon addition.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of the quenching solution. The excess diethylamine will rapidly react with any remaining this compound.

    • Add a known amount of the internal standard to the quenched sample.

  • Analysis:

    • Analyze the quenched samples by GC-FID to determine the concentration of the product (N-(heptanoyloxyethyl)piperidine) and the remaining this compound relative to the internal standard.

    • Generate a calibration curve for this compound and the product to quantify their concentrations.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[Alkylating Agent]) versus time.

    • The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of piperidine.

Visualizing the Experimental Workflow

The logical flow of the kinetic experiment can be visualized as follows:

ExperimentalWorkflow A Preparation of Reactant Solutions (this compound & Piperidine) B Temperature Equilibration of Piperidine Solution A->B C Reaction Initiation (Addition of this compound) B->C D Time-course Sampling C->D E Quenching of Reaction Aliquots D->E F GC-FID Analysis E->F G Data Analysis (Determination of Rate Constant) F->G

Caption: Experimental workflow for the kinetic analysis of alkylation reactions.

Signaling Pathway of SN2 Alkylation

The SN2 reaction mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This is illustrated in the following diagram:

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS Attack AlkylHalide R-CH₂-Br AlkylHalide->TS Product Nu-CH₂-R TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Cleavage

Caption: Generalized signaling pathway for an SN2 alkylation reaction.

References

A Comparative Guide to 2-Bromoethyl Heptanoate and Other Bromoalkanoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis and pharmaceutical development, bromoalkanoates serve as versatile alkylating agents and key building blocks for a wide array of complex molecules. Their reactivity and physicochemical properties can significantly influence the outcome of a synthesis, making a careful selection of the appropriate bromoalkanoate crucial for success. This guide provides a comparative analysis of 2-bromoethyl heptanoate against other commonly used bromoalkanoates, including methyl bromoacetate, ethyl bromoacetate, and tert-butyl bromoacetate, supported by experimental data and detailed protocols.

Physicochemical Properties

The choice of a bromoalkanoate is often dictated by its physical properties, which affect reaction conditions and solvent selection. The following table summarizes key physicochemical data for this compound and its counterparts.

PropertyThis compound (data for Ethyl 2-bromoheptanoate)Methyl BromoacetateEthyl Bromoacetatetert-Butyl Bromoacetate
Molecular Formula C9H17BrO2[1][2][]C3H5BrO2[4][5]C4H7BrO2[6]C6H11BrO2[7][8]
Molecular Weight 237.13 g/mol [1][]152.97 g/mol [4][5]167.00 g/mol [6]195.06 g/mol [7][9]
Boiling Point 50 °C @ 0.4 Torr[2]154 °C[5]158 °C[6]50 °C @ 10 mmHg[10]
Density 1.211 g/mL at 25 °C[2][]1.616 g/mL at 25 °C[11]1.51 g/cm³[6]1.321 g/mL at 25 °C[10]
Solubility Insoluble in water[12]Soluble in water[5]Insoluble in water; soluble in alcohol, benzene, and ether[6][12]Limited solubility in water; soluble in organic solvents like ethanol and ether[7]
Appearance Colorless liquidColorless to straw-colored liquid with a sharp, penetrating odor[4][5][13]Clear, colorless liquid with a fruity, pungent odor[6][12]Colorless liquid with a distinct odor[7]

Reactivity and Mechanistic Considerations

Bromoalkanoates are primarily used as electrophiles in nucleophilic substitution reactions (SN1 and SN2). Their reactivity is influenced by the steric hindrance around the electrophilic carbon and the nature of the leaving group (bromide).

  • Methyl and Ethyl Bromoacetate: These are highly reactive primary alkyl halides that readily undergo SN2 reactions with a variety of nucleophiles.[14][15] Their smaller size allows for easy backside attack by the nucleophile. They are commonly employed for the alkylation of amines, phenols, and thiols.[5]

  • tert-Butyl Bromoacetate: The bulky tert-butyl group introduces significant steric hindrance, making SN2 reactions unfavorable. Instead, it tends to react via an SN1 mechanism, forming a relatively stable tertiary carbocation intermediate. This makes it a suitable reagent for reactions where a delayed or controlled release of the electrophile is desired.[7]

  • This compound: As a primary bromoalkanoate, its reactivity profile is expected to be similar to ethyl bromoacetate, favoring SN2 reactions. The longer heptanoate chain is less likely to have a significant electronic effect on the reactivity of the bromoethyl moiety but may influence its solubility and physical handling properties.

Experimental Protocols

To objectively compare the reactivity of different bromoalkanoates, a standardized kinetic experiment can be performed. Below is a general protocol for a comparative study of the reaction with a model nucleophile.

Experimental Protocol: Comparative Reactivity of Bromoalkanoates via Nucleophilic Substitution

Objective: To determine the relative reaction rates of this compound, methyl bromoacetate, ethyl bromoacetate, and tert-butyl bromoacetate with a common nucleophile (e.g., sodium iodide in acetone for SN2 or silver nitrate in ethanol for SN1).

Materials:

  • This compound

  • Methyl bromoacetate

  • Ethyl bromoacetate

  • tert-Butyl bromoacetate

  • Sodium iodide (for SN2)

  • Silver nitrate (for SN1)

  • Acetone (anhydrous)

  • Ethanol (anhydrous)

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure (SN2 Comparison): [16][17][18]

  • Label four test tubes, one for each bromoalkanoate.

  • Add 2 mL of a 15% solution of sodium iodide in anhydrous acetone to each test tube.

  • Add 4 drops of the respective bromoalkanoate to each test tube and start the stopwatch immediately.

  • Mix the contents of each test tube thoroughly.

  • Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone.

  • Record the time taken for the first appearance of a precipitate in each test tube at room temperature.

  • If no reaction is observed after 10-15 minutes, place the test tubes in a water bath at 50°C and continue to monitor for precipitate formation.

Procedure (SN1 Comparison): [17][19]

  • Label four test tubes, one for each bromoalkanoate.

  • Add 2 mL of a 1% solution of silver nitrate in ethanol to each test tube.

  • Add 4 drops of the respective bromoalkanoate to each test tube and start the stopwatch.

  • Mix the contents and observe for the formation of a silver bromide precipitate.

  • Record the time for the precipitate to form at room temperature.

  • If no reaction occurs, gently warm the test tubes in a water bath.

Expected Outcome: The time taken for the precipitate to form is inversely proportional to the reactivity of the bromoalkanoate under the given conditions. For SN2 reactions, the order of reactivity is expected to be methyl > ethyl ≈ 2-bromoethyl > tert-butyl. For SN1 reactions, the order would be tert-butyl > secondary > primary bromoalkanoates.

Applications in Drug Development

Bromoalkanoates are invaluable in the pharmaceutical industry as versatile intermediates.

  • Alkylation: They are widely used to introduce alkyl groups into various molecules, a common strategy in modifying the structure and activity of drug candidates.[5][6]

  • Synthesis of Heterocycles: Many nitrogen- and sulfur-containing heterocyclic compounds, which form the core of numerous drugs, are synthesized using bromoalkanoates.

  • Prodrug Synthesis: The ester functionality can be used to create prodrugs, which are inactive forms of a drug that are metabolized in the body to release the active compound.

  • Specific Examples: Ethyl bromoacetate is used in the synthesis of steroidal antiestrogens and as a reactant in the Reformatsky reaction to form β-hydroxy esters.[6] Tert-butyl bromoacetate is a key intermediate in the synthesis of a wide range of pharmaceutical compounds, including antiviral and antifungal agents.[7] Ethyl-2,2-dimethyl-7-bromoheptanoate, a related long-chain bromoalkanoate, is a crucial intermediate in the synthesis of bempedoic acid, a treatment for hypercholesterolemia.[20]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation cluster_heating Heating (if no reaction) cluster_analysis Analysis prep1 Label test tubes for each bromoalkanoate prep2 Add nucleophile solution (NaI in acetone or AgNO3 in ethanol) prep1->prep2 react1 Add bromoalkanoate to respective test tubes prep2->react1 react2 Start stopwatch and mix react1->react2 obs1 Monitor for precipitate formation at room temperature react2->obs1 obs2 Record time of precipitate appearance obs1->obs2 Precipitate forms heat1 Place test tubes in a water bath obs1->heat1 No precipitate analysis1 Compare reaction times to determine relative reactivity obs2->analysis1 heat2 Continue monitoring for precipitate heat1->heat2 heat2->obs2 Precipitate forms G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Kinase coreceptor Co-receptor receptor->coreceptor Dimerization kinase_cascade Kinase Cascade coreceptor->kinase_cascade Activation transcription_factor Transcription Factor (Inactive) kinase_cascade->transcription_factor Phosphorylation transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene_expression Gene Expression transcription_factor_active->gene_expression Nuclear translocation ligand Ligand ligand->receptor drug Synthesized Inhibitor (using bromoalkanoate) drug->receptor Inhibition

References

Spectroscopic Analysis of Side Products in 2-Bromoethyl Heptanoate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and subsequent reactions of 2-bromoethyl heptanoate are pivotal in the development of various pharmaceutical and chemical entities. However, the presence of a reactive bromoethyl group introduces the potential for several side reactions, leading to the formation of impurities that can affect reaction yield, product purity, and biological activity. This guide provides a comparative analysis of the spectroscopic evidence for predicted side products in reactions involving this compound, supported by detailed experimental protocols and visual aids to facilitate unambiguous identification.

Anticipated Side Products in this compound Reactions

Based on the fundamental principles of organic reactivity, three primary side products are anticipated in reactions involving this compound:

  • 2-Hydroxyethyl heptanoate: Formed via hydrolysis of the carbon-bromine bond. This can occur if water is present in the reaction mixture.

  • Vinyl heptanoate: Arises from an elimination reaction (E2 mechanism), where a base removes a proton from the carbon adjacent to the bromine-bearing carbon.

  • 2-Bromoethanol: A likely impurity from the synthesis of this compound, which is typically prepared by the esterification of heptanoic acid with 2-bromoethanol. Unreacted 2-bromoethanol can be carried over into subsequent reactions.

A general reaction scheme illustrating the formation of these side products is presented below.

Side_Product_Formation This compound This compound 2-Hydroxyethyl heptanoate 2-Hydroxyethyl heptanoate This compound->2-Hydroxyethyl heptanoate Hydrolysis (H2O) Vinyl heptanoate Vinyl heptanoate This compound->Vinyl heptanoate Elimination (Base) 2-Bromoethanol 2-Bromoethanol Heptanoic Acid + 2-Bromoethanol Heptanoic Acid + 2-Bromoethanol Heptanoic Acid + 2-Bromoethanol->this compound Esterification Heptanoic Acid + 2-Bromoethanol->2-Bromoethanol Unreacted Starting Material

Caption: Formation pathways of common side products from this compound.

Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its potential side products. These values are predicted based on standard chemical shift ranges and fragmentation patterns.

¹H NMR Data Comparison
CompoundChemical Shift (δ) of -OCH₂-Chemical Shift (δ) of -CH₂Br or -CH₂OHOther Key Signals (δ)
This compound ~4.4 (t)~3.5 (t)0.9 (t, -CH₃), 1.3 (m, -(CH₂)₄-), 2.3 (t, -C(O)CH₂-)
2-Hydroxyethyl heptanoate ~4.2 (t)~3.8 (t)0.9 (t, -CH₃), 1.3 (m, -(CH₂)₄-), 2.3 (t, -C(O)CH₂-), ~2.5 (s, -OH)
Vinyl heptanoate --7.3 (dd, -O-CH=), 4.9 (d, =CH₂), 4.6 (d, =CH₂), 0.9 (t, -CH₃), 1.3 (m, -(CH₂)₄-), 2.4 (t, -C(O)CH₂-)
2-Bromoethanol ~3.9 (t)~3.5 (t)~2.1 (s, -OH)
¹³C NMR Data Comparison
CompoundChemical Shift (δ) of -OCH₂-Chemical Shift (δ) of -CH₂Br or -CH₂OHCarbonyl Carbon (δ)Other Key Signals (δ)
This compound ~64~29~17314, 22, 25, 29, 31, 34
2-Hydroxyethyl heptanoate ~61~67~17414, 22, 25, 29, 31, 34
Vinyl heptanoate --~17214, 22, 25, 29, 31, 35, 98 (=CH₂), 141 (-O-CH=)
2-Bromoethanol ~63~34--
Mass Spectrometry (EI) Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 236/238 (Br isotopes)129 (M-Br-C₂H₄), 115 (Heptanoyl C₅H₁₁CO⁺), 109/111 (BrCH₂CH₂⁺)
2-Hydroxyethyl heptanoate 174129 (M-C₂H₄OH), 115 (Heptanoyl C₅H₁₁CO⁺), 45 (HOCH₂CH₂⁺)
Vinyl heptanoate 156129 (M-C₂H₃), 115 (Heptanoyl C₅H₁₁CO⁺), 43 (C₃H₇⁺)
2-Bromoethanol 124/126 (Br isotopes)93/95 (M-CH₂OH), 31 (CH₂OH⁺)

Experimental Protocols

Synthesis of this compound (Esterification)

This protocol describes a standard procedure for the synthesis of this compound, which can be analyzed for the presence of the starting material, 2-bromoethanol, as an impurity.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Heptanoic Acid, 2-Bromoethanol, and Toluene B Add Sulfuric Acid (catalyst) A->B C Heat to Reflux with Dean-Stark Trap B->C D Cool Reaction Mixture C->D E Wash with NaHCO3 (aq) D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Purify by Fractional Distillation H->I

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and toluene (as a solvent to facilitate water removal).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

General Protocol for a Reaction of this compound with a Nucleophile

This protocol provides a general method for reacting this compound, which can be monitored for the formation of hydrolysis and elimination side products.

Nucleophilic_Substitution_Workflow cluster_reaction Reaction cluster_monitoring Reaction Monitoring cluster_workup Workup and Analysis A Dissolve this compound in an Aprotic Solvent (e.g., THF) B Add Nucleophile (e.g., an amine) A->B C Stir at Appropriate Temperature B->C D Monitor by TLC or GC-MS for disappearance of starting material and formation of product and side products C->D E Quench Reaction D->E F Extract Product E->F G Analyze Crude Mixture by NMR and MS F->G

Caption: General workflow for reactions involving this compound.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or carbanion) to the solution. If the nucleophile is a solid, it may be added in portions. If it is a liquid, it can be added via syringe.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) for the required time.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the desired product, as well as any potential side products.

  • Workup: Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Extraction and Analysis: Extract the product into a suitable organic solvent. The crude product can then be analyzed by ¹H NMR, ¹³C NMR, and MS to identify and quantify the desired product and any side products.

By utilizing the comparative spectroscopic data and experimental protocols provided, researchers can more effectively identify and mitigate the formation of side products in reactions involving this compound, leading to improved reaction outcomes and product purity.

A Comparative Guide to Isotopic Labeling Using Alkylating Agents for Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Labeling with Alkylating Agents

Isotopic labeling is a powerful technique used to introduce a "mass tag" into a molecule of interest, enabling its detection and quantification by mass spectrometry.[1][2] This is particularly useful for distinguishing between endogenous and exogenous compounds or for creating internal standards for accurate quantification. Alkylating agents are a class of reagents that introduce an alkyl group into a molecule, often at a nucleophilic site such as a thiol (-SH), amine (-NH2), or carboxyl (-COOH) group. By using an isotopically labeled alkylating agent (e.g., containing deuterium, 13C), a known mass shift is introduced into the target analyte, facilitating its identification and measurement.

Bromoalkanes, such as the hypothetical 2-bromoethyl heptanoate, are a type of alkylating agent. The bromine atom serves as a good leaving group, allowing the ethyl heptanoate moiety to be transferred to a nucleophilic functional group on a target molecule. The heptanoate portion of the molecule would significantly increase the hydrophobicity of the derivative, which could be advantageous for retention on reverse-phase chromatography columns.

Comparative Performance of Alkylating and Other Derivatization Agents

The choice of a derivatization reagent is critical and depends on the analyte, the analytical platform (GC-MS or LC-MS), and the desired outcome of the experiment.[3][4][5][6] The ideal reagent should be highly reactive towards the target functional group, form a stable derivative, and enhance the analytical properties of the analyte, such as its volatility for GC-MS or its ionization efficiency for LC-MS.

Below is a summary of quantitative data from studies comparing different classes of derivatization reagents. This data provides a framework for understanding the potential performance of a bromoalkane reagent like this compound in comparison to more commonly used agents.

Table 1: Comparison of Derivatization Reagent Performance for GC-MS Analysis of Amino Acids

Derivatization Reagent ClassReagent ExampleTarget Functional GroupsReaction ConditionsDerivative StabilityRelative Peak Area (Alanine)Reference
Silylation MTBSTFA w/ 1% t-BDMCS-COOH, -NH2, -OH, -SH90°C, 2 hoursHigh100% (normalized)[3]
Acylation/Esterification ECF-MeOH-COOH, -NH2Room Temp, 1 minModerate85%[3]
Alkylation (hypothetical) This compound-SH, -NH2, -COOH (as salt)Elevated Temp (e.g., 60-100°C)Expected to be HighNot Available-

Table 2: Comparison of Derivatization Reagent Performance for LC-MS/MS Analysis of Amines

Derivatization ReagentReactivityIonization Efficiency (ESI+)FluorescenceOptimal pHReference
Dansyl-Cl HighHighYes8.0[6]
Fmoc-Cl HighHigh (acidic mobile phase)Yes8.0[6]
Dabsyl-Cl ModerateModerateNo8.0[6]
OPA High (with thiol)LowYes8.0[6]
Alkylation (hypothetical) Moderate-HighExpected to be Moderate-HighNoBasic-

Experimental Protocols

The following is a generalized experimental protocol for the derivatization of a hypothetical analyte with a thiol group using an isotopically labeled bromoalkane like this compound. This protocol is based on standard procedures for alkylation reactions.

Materials:

  • Analyte solution (e.g., 1 mg/mL in a suitable solvent)

  • Isotopically labeled this compound (e.g., deuterium or 13C labeled) solution (10 mg/mL in acetonitrile)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol, DTT), 100 mM

  • Quenching solution (e.g., 5% formic acid)

  • Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reduction of Disulfide Bonds (if applicable): To 100 µL of the analyte solution, add 10 µL of 100 mM DTT and incubate at 56°C for 30 minutes.

  • Alkylation: Add 20 µL of the isotopically labeled this compound solution to the reduced analyte. Vortex briefly and incubate at 60°C for 1 hour in a sealed vial.

  • Quenching: Stop the reaction by adding 10 µL of 5% formic acid.

  • Extraction: Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.

  • Sample Preparation for Analysis: Transfer the organic layer to a new vial and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for GC-MS or LC-MS analysis.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Isotopic Labeling and Analysis

G Figure 1. General workflow for isotopic labeling and analysis. cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization with Isotopically Labeled Reagent Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometry Chromatography->MS Data Data Analysis MS->Data

Caption: General workflow for isotopic labeling and analysis.

Diagram 2: Alkylation of a Thiol Group with this compound

G Figure 2. Alkylation of a thiol group. Analyte Analyte-SH Thiol Group Product Analyte-S-CH2-CH2-O-CO-(CH2)5-CH3 Labeled Analyte Analyte->Product + Reagent Br-CH2-CH2-O-CO-(CH2)5-CH3 This compound Reagent->Product + HBr HBr Product->HBr -

Caption: Alkylation of a thiol group.

Conclusion

While this compound is not a commonly documented reagent for isotopic labeling, its chemical structure suggests it could function as an effective alkylating agent for this purpose. Based on the properties of similar bromoalkanes, it would likely offer good reactivity towards nucleophiles like thiols and amines under moderately basic conditions and at elevated temperatures. The resulting heptanoate ester derivative would be significantly more hydrophobic than the original analyte, which could be beneficial for reverse-phase liquid chromatography by increasing retention.

However, several factors would need to be considered and optimized, including reaction kinetics, potential side reactions, and the stability of the resulting derivative. Compared to highly reactive silylating agents, alkylation with bromoalkanes may require harsher conditions and longer reaction times. The large size of the heptanoate group could also potentially lead to steric hindrance, affecting reaction efficiency with bulky analytes.

For researchers considering novel isotopic labeling strategies, the exploration of less common reagents like this compound could offer unique advantages in specific applications. However, thorough method development and validation would be essential to ensure reliable and accurate quantitative results. The comparative data and general protocols provided in this guide offer a starting point for such investigations.

References

Quantitative Analysis of 2-Bromoethyl Heptanoate: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the assay of 2-bromoethyl heptanoate, a key intermediate in various synthetic pathways.

This document outlines detailed experimental protocols, presents a side-by-side data comparison, and offers visual workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Method Comparison at a Glance

The choice of analytical technique for the quantification of this compound depends on several factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. While qNMR offers a primary measurement method that is often faster and requires no specific reference standard for the analyte, GC-MS and HPLC provide superior sensitivity for trace analysis.

ParameterqNMRGC-MSHPLC-UV
Principle Proportionality of NMR signal intensity to the number of nucleiSeparation by volatility and mass-to-charge ratio detectionSeparation by polarity and UV absorbance detection
Precision (RSD) < 1%< 2%< 2%
Accuracy (% Recovery) 98-102%95-105%97-103%
Limit of Quantification (LOQ) ~500 µg/mL~1 µg/mL~10 µg/mL
Analysis Time per Sample ~10 min~30 min~20 min
Need for Analyte-Specific Standard No (uses a certified internal standard)YesYes
Sample Preparation Simple dissolutionDerivatization may be required, extractionDissolution and filtration

Experimental Protocols

Detailed methodologies for the quantification of this compound using qNMR, GC-MS, and HPLC-UV are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR relies on the principle that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectrum of this compound: The expected chemical shifts (δ) in ppm relative to TMS are approximately:

    • 4.35 (t, 2H, -CH₂-Br)

    • 3.55 (t, 2H, -O-CH₂-)

    • 2.30 (t, 2H, -CO-CH₂-)

    • 1.60 (m, 2H, -CO-CH₂-CH₂-)

    • 1.30 (m, 6H, -(CH₂)₃-CH₃)

    • 0.90 (t, 3H, -CH₃)

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 90° pulse angle.

    • Set the relaxation delay (D1) to 30 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved triplet signal of the -CH₂-Br protons of this compound (at ~4.35 ppm, I_analyte).

    • Integrate the singlet signal of the two olefinic protons of maleic acid (at ~6.30 ppm, I_IS).

    • Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then detected and quantified by a mass spectrometer.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Materials:

  • This compound

  • Dichloromethane (DCM, HPLC grade)

  • Internal Standard (e.g., n-dodecane)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in DCM.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a stock solution of the internal standard (1 mg/mL) in DCM.

    • Prepare samples by accurately weighing the material, dissolving it in DCM, and adding a known amount of the internal standard.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column.

Instrumentation: HPLC system with a UV detector

Materials:

  • This compound

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in ACN.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare samples by accurately weighing the material and dissolving it in the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the logic of method comparison, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for the qNMR assay of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_params Comparison Parameters qNMR qNMR Precision Precision qNMR->Precision Accuracy Accuracy qNMR->Accuracy Sensitivity Sensitivity (LOQ) qNMR->Sensitivity Speed Analysis Speed qNMR->Speed Standard Analyte Standard Requirement qNMR->Standard GCMS GC-MS GCMS->Precision GCMS->Accuracy GCMS->Sensitivity GCMS->Speed GCMS->Standard HPLC HPLC-UV HPLC->Precision HPLC->Accuracy HPLC->Sensitivity HPLC->Speed HPLC->Standard

Caption: Logical relationship for comparing analytical methods.

Alternative reagents to 2-bromoethyl heptanoate for bempedoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the synthesis of bempedoic acid, the selection of appropriate reagents is a critical determinant of efficiency, yield, and overall cost-effectiveness. A key step in the synthesis of this lipid-lowering agent is the alkylation of a central scaffold with a heptanoate moiety. The conventional choice for this transformation has been 2-bromoethyl heptanoate. This guide provides a comprehensive comparison of alternative reagents to this compound, supported by available experimental data and detailed protocols, to inform the selection of the most suitable synthetic strategy.

The Role of Alkylation in Bempedoic Acid Synthesis

The synthesis of bempedoic acid typically involves the formation of a carbon-carbon bond between a nucleophilic precursor and an electrophilic ethyl heptanoate derivative. The efficiency of this SN2 reaction is highly dependent on the nature of the leaving group attached to the ethyl heptanoate moiety. While this compound is a commonly employed reagent, alternatives with different leaving groups can offer advantages in terms of reactivity, cost, and safety.

Comparative Analysis of Alkylating Reagents

The following table summarizes the comparison between this compound and its potential alternatives. It is important to note that while direct comparative studies are limited in publicly available literature, data from patents and related syntheses allow for a useful analysis.

ReagentLeaving GroupReactivityReported Yield (%)Key AdvantagesPotential Disadvantages
This compound Bromide (-Br)Good~44% (for a similar alkylation step)Commercially available, well-established reactivity.Can lead to the formation of dimer impurities, particularly when using dihaloalkane precursors.[1]
2-Chloroethyl heptanoate Chloride (-Cl)ModerateNot explicitly reported, but a related synthesis using 1-bromo-5-chloropentane to produce a chloro-intermediate is noted to have a high yield and purity.[1]Lower cost compared to bromo-derivatives, can prevent the formation of dimer impurities.[1]Less reactive than the bromo- and iodo-derivatives, may require harsher reaction conditions (higher temperature or stronger base).
2-Iodoethyl heptanoate Iodide (-I)HighNot explicitly reported, but often generated in situ from the corresponding bromo- or chloro-compound via a Finkelstein reaction to enhance reactivity.Most reactive of the haloalkanes, allowing for milder reaction conditions.Higher cost and lower stability compared to bromo- and chloro-derivatives.
Ethyl 2-(tosyloxy)ethyl heptanoate Tosylate (-OTs)ExcellentNot explicitly reported for bempedoic acid synthesis.Excellent leaving group, often leading to high yields and clean reactions.Higher cost of preparation and the tosylating agent.
Ethyl 2-(mesyloxy)ethyl heptanoate Mesylate (-OMs)ExcellentNot explicitly reported for bempedoic acid synthesis.Excellent leaving group, similar to tosylate, but smaller and sometimes preferred for steric reasons.Higher cost of preparation and the mesylating agent.

Experimental Protocols

The following are representative experimental protocols for the alkylation step in the synthesis of a bempedoic acid precursor.

Protocol 1: Synthesis of Ethyl 7-Bromo-2,2-dimethylheptanoate using 1,5-Dibromopentane

This protocol describes the synthesis of a key intermediate for bempedoic acid using a bromo-reagent.

Materials:

  • 1,5-dibromopentane

  • Ethyl isobutyrate

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • 1 N HCl

  • Saturated aqueous NaHCO3 solution

  • Anhydrous MgSO4

Procedure:

  • Under an argon atmosphere, a solution of 1,5-dibromopentane (2.2 mol) and ethyl isobutyrate (1.9 mol) in anhydrous THF (4 L) is cooled to -78°C in a dry ice/acetone bath.

  • An LDA solution in THF (1.8 M, 1 L, 1.8 mol) is added dropwise over 40 minutes.

  • The solution is stirred overnight and allowed to gradually warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (3 L).

  • The organic layer is separated and concentrated under vacuum.

  • The residue is recombined with the aqueous layer and extracted with ethyl acetate (3 x 1 L).

  • The combined organic layers are washed with 1 N HCl (5 L), water (3 L), and saturated aqueous NaHCO3 solution (4 L), then dried over anhydrous MgSO4.

  • The crude material is concentrated in vacuo and purified by distillation to afford ethyl 7-bromo-2,2-dimethylheptanoate.

Reported Yield: 44%[2]

Protocol 2: Synthesis of 7-Chloro-2,2-dimethylheptanoate using 1-Bromo-5-chloropentane

This protocol utilizes a chloro-reagent to synthesize a key intermediate, which is reported to prevent the formation of dimer impurities.

Materials:

  • 1-bromo-5-chloropentane

  • Isobutyrate

  • An alkaline solution (e.g., LDA or other strong base)

  • A suitable solvent (e.g., THF)

Procedure:

  • React isobutyrate with 1-bromo-5-chloropentane in a suitable solvent under alkaline conditions.

  • The reaction mixture is worked up using standard aqueous extraction procedures to isolate the 7-chloro-2,2-dimethylheptanoate.

While a detailed, step-by-step protocol with specific quantities is not provided in the search results, a patent indicates that this method results in high yield and purity of the intermediate, avoiding the dimer impurity seen with 1,5-dibromopentane.[1]

Visualizing the Synthesis and Mechanism of Action

To better understand the chemical processes and biological context of bempedoic acid, the following diagrams illustrate the key synthetic step and the drug's mechanism of action.

G cluster_synthesis Alkylation Step in Bempedoic Acid Synthesis Intermediate_Nucleophile Bempedoic Acid Precursor (Nucleophile) Product Alkylated Intermediate Intermediate_Nucleophile->Product Alkylation Alkylating_Reagent Alternative Reagents (e.g., 2-chloroethyl heptanoate) Alkylating_Reagent->Product Base Base (e.g., LDA) Base->Intermediate_Nucleophile Deprotonation

Synthetic workflow for the alkylation step.

Bempedoic_Acid_Pathway ACSVL1 ACSVL1 (in liver) Bempedoyl_CoA Bempedoyl-CoA (Active form) ACSVL1->Bempedoyl_CoA Activation ACL ATP-Citrate Lyase (ACL) Bempedoyl_CoA->ACL Inhibition Acetyl_CoA Acetyl-CoA ACL->Acetyl_CoA Production Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis LDL_Receptors Upregulation of LDL Receptors Cholesterol_Synthesis->LDL_Receptors Feedback Mechanism LDL_C_Clearance Increased LDL-C Clearance LDL_Receptors->LDL_C_Clearance Reduced_LDL_C Reduced Blood LDL-C LDL_C_Clearance->Reduced_LDL_C

Signaling pathway of bempedoic acid.

Conclusion

For researchers and drug development professionals, the selection of an alternative to this compound should be guided by a careful consideration of factors including raw material cost, reaction efficiency, and the ease of purification of the final product. The information presented in this guide provides a foundation for making an informed decision and for the development of optimized synthetic routes to bempedoic acid.

References

Safety Operating Guide

Proper Disposal of 2-Bromoethyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of 2-Bromoethyl heptanoate are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. This compound is classified as a combustible liquid that is toxic if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]

In case of a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[5]

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Exposure: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6]

Step-by-Step Disposal Procedure

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8] It should never be disposed of down the drain or in regular trash.[2][9]

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[7][10]

    • Do not mix this compound waste with non-halogenated organic solvents, strong acids or bases, or other incompatible chemicals.[7][9] Mixing with other waste streams can create dangerous reactions and complicates the disposal process.

  • Container Management:

    • Use a container made of a material compatible with this compound.

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[10]

    • The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[9][10]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[5]

    • Keep the container closed at all times, except when adding waste.[9][10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the final disposal of halogenated organic compounds, which typically involves high-temperature incineration at a permitted facility.[7][11]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of halogenated organic compounds.

ParameterValue/InformationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[1][2]
Spill Containment Material Inert, non-combustible absorbent (e.g., sand, vermiculite).[5]
Emergency Flushing Time (Skin/Eye Contact) At least 15 minutes.[5][6]
Waste Segregation Category Halogenated Organic Waste.[7][8]
Disposal Method High-temperature incineration via a licensed facility.[7][11]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Start Start: Generation of This compound Waste Assess_Waste Assess Waste Type Start->Assess_Waste Is_Halogenated Is it a Halogenated Organic Compound? Assess_Waste->Is_Halogenated Segregate Segregate into a Labeled 'Halogenated Organic Waste' Container Is_Halogenated->Segregate Yes Non_Halogenated Follow Disposal Protocol for Non-Halogenated Waste Is_Halogenated->Non_Halogenated No Store Store in a Designated Satellite Accumulation Area Segregate->Store Arrange_Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Arrange_Pickup Incinerate Final Disposal: High-Temperature Incineration Arrange_Pickup->Incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromoethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Bromoethyl heptanoate (CAS 5333-88-0), also known as Ethyl 2-bromoheptanoate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationH314: Causes severe skin burns and eye damage[1]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1]

Signal Word: Danger[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₇BrO₂[1]
Molecular Weight 237.13 g/mol [1]
Appearance Liquid
Density 1.211 g/mL at 25 °C[1]
Boiling Point 50 °C @ 0.4 Torr[1]
Flash Point 220 °F (104.4 °C)[1]

Personal Protective Equipment (PPE) and Handling Procedures

Strict adherence to the following PPE and handling protocols is mandatory to minimize exposure and ensure a safe working environment.

Required Personal Protective Equipment
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and additional protective clothing as needed.To prevent skin contact which can cause severe burns.[1]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is necessary.To avoid inhalation of vapors which may cause respiratory irritation.[1]
Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE before entering the handling area.

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood to minimize vapor inhalation.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Wash hands thoroughly after handling the substance.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep containers tightly closed when not in use.[1]

    • Store in a locked-up area.[1]

Emergency Procedures and Disposal Plan

Immediate and appropriate response to spills, exposure, and waste disposal is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal Protocol
  • Spill Containment:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

    • Do not allow the chemical to enter drains.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep_ppe Don Required PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat prep_workspace Prepare Workspace: - Verify Fume Hood Function - Ensure Access to Eyewash/Shower handle_chem Conduct all work within a certified chemical fume hood prep_workspace->handle_chem handle_avoid Avoid skin/eye contact and vapor inhalation handle_tools Use non-sparking tools post_store Store in a cool, dry, well-ventilated, and locked area in a tightly sealed container handle_tools->post_store post_wash Wash hands thoroughly spill In case of a spill, contain with inert absorbent material post_wash->spill If spill occurs dispose Dispose of waste in a sealed, labeled container via an approved waste disposal service post_wash->dispose For routine waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.